molecular formula C25H29N3O4S B12369292 FT001

FT001

Cat. No.: B12369292
M. Wt: 467.6 g/mol
InChI Key: BRFIYWZYWCKGBC-KRWDZBQOSA-N
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Description

FT001 is a useful research compound. Its molecular formula is C25H29N3O4S and its molecular weight is 467.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H29N3O4S

Molecular Weight

467.6 g/mol

IUPAC Name

1-[(2S)-4-(cyclopropanecarbonyl)-6-[4-(1,1-dioxo-1,4-thiazinan-4-yl)phenyl]-2-methyl-2,3-dihydroquinoxalin-1-yl]ethanone

InChI

InChI=1S/C25H29N3O4S/c1-17-16-27(25(30)20-3-4-20)24-15-21(7-10-23(24)28(17)18(2)29)19-5-8-22(9-6-19)26-11-13-33(31,32)14-12-26/h5-10,15,17,20H,3-4,11-14,16H2,1-2H3/t17-/m0/s1

InChI Key

BRFIYWZYWCKGBC-KRWDZBQOSA-N

Isomeric SMILES

C[C@H]1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)N4CCS(=O)(=O)CC4)C(=O)C5CC5

Canonical SMILES

CC1CN(C2=C(N1C(=O)C)C=CC(=C2)C3=CC=C(C=C3)N4CCS(=O)(=O)CC4)C(=O)C5CC5

Origin of Product

United States

Foundational & Exploratory

Unraveling the Mechanism of FT001: A Gene Therapy for RPE65-Mediated Retinal Dystrophies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Mutations in the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) gene lead to a class of severe inherited retinal dystrophies, including Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), characterized by profound vision loss from an early age. These conditions stem from the disruption of the visual cycle, a critical biological process for sight. FT001 is an investigational gene therapy designed to address the root cause of these disorders by delivering a functional copy of the RPE65 gene to retinal cells. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, to inform the scientific and drug development community.

The Critical Role of RPE65 in the Visual Cycle

The RPE65 protein is a key enzyme, an isomerohydrolase, that resides in the retinal pigment epithelium (RPE).[1][2] Its primary function is to catalyze the conversion of all-trans-retinyl esters to 11-cis-retinol.[1][2] This step is indispensable for the regeneration of the visual pigment, rhodopsin, in photoreceptor cells, which is essential for both rod and cone-mediated vision.[2]

Mutations in the RPE65 gene result in a non-functional or absent RPE65 protein.[3] This enzymatic failure leads to a halt in the visual cycle, causing an accumulation of all-trans-retinyl esters in the RPE and a severe deficiency of 11-cis-retinal.[2] The inability to produce 11-cis-retinal prevents the regeneration of rhodopsin, thereby impairing the light-sensing ability of photoreceptor cells and leading to progressive vision loss.[4][5]

The consequences of RPE65 mutations can include reduced protein stability and altered subcellular localization, further compromising its function.[3] Ultimately, the disruption of the visual cycle due to RPE65 mutations results in the severe visual impairment characteristic of LCA and RP.[1][4]

This compound: A Gene Replacement Therapy

This compound is a gene therapy that employs a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a codon-optimized, functional version of the human RPE65 gene directly to the retinal pigment epithelium.[6][7] The therapy is administered as a one-time subretinal injection, which allows the vector to transduce the RPE cells and provide a durable source of the functional RPE65 enzyme.[4][8]

The core mechanism of action of this compound is gene replacement. By introducing a correct copy of the RPE65 gene, this compound aims to restore the enzymatic activity necessary for the visual cycle to proceed.[4][8] This, in turn, is expected to enable the production of 11-cis-retinal, the regeneration of rhodopsin, and the restoration of photoreceptor function, ultimately leading to improved visual capabilities.[4]

Clinical Development and Efficacy

This compound is currently being evaluated in a Phase 1/2 clinical trial to assess its safety, tolerability, and preliminary efficacy in patients with RPE65-associated retinal dystrophy.[6][9] The open-label, dose-escalation and expansion study has demonstrated promising initial results.[7]

Study Design

The Phase 1 portion of the trial enrolled nine patients who received one of three dose levels of this compound (1.5 x 10¹⁰ vg/eye, 7.5 x 10¹⁰ vg/eye, and 15 x 10¹⁰ vg/eye) via a single subretinal injection.[6][7] Key endpoints of the study include safety and tolerability, as well as efficacy measures such as the Multi-Luminance Mobility Test (MLMT) and Full-Field Stimulus Testing (FST).[6]

Preliminary Clinical Findings

Early data from the Phase 1/2 trial suggest that this compound is generally well-tolerated with a favorable safety profile.[6][7] Importantly, the therapy has shown significant improvements in visual function and retinal sensitivity.[7]

Table 1: Summary of Preliminary Efficacy from the this compound Phase 1/2 Trial

Efficacy EndpointResultCitation
Multi-Luminance Mobility Test (MLMT) 67% (4 out of 6) of subjects showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or up to the most recent follow-up visit.[6]
Full-Field Stimulus Testing (FST) 44% (4 out of 9) of subjects showed an improved FST of 2 Log units or more at 4 and 8 weeks after administration.[6]

These preliminary results indicate that this compound has the potential to restore meaningful visual function in patients with RPE65-mediated retinal dystrophies.[6][7]

Experimental Protocols

While specific preclinical experimental protocols for this compound are not publicly available in extensive detail, the general methodologies for evaluating RPE65 gene therapies in animal models are well-established. These typically involve:

  • Animal Models: The use of naturally occurring or genetically engineered animal models with RPE65 mutations, such as the Rpe65rd12 mouse or the Briard dog, which closely mimic the human disease phenotype.[2]

  • Vector Administration: Subretinal injection of the AAV-RPE65 vector to deliver the therapeutic gene to the RPE.[2]

  • Efficacy Assessment: Evaluation of visual function restoration through techniques such as electroretinography (ERG) to measure retinal electrical responses to light, and behavioral tests like maze navigation to assess visual acuity and mobility.[2]

  • Histological and Molecular Analysis: Post-mortem analysis of retinal tissue to confirm transgene expression, correct protein localization, and preservation of retinal structure.[2]

For the clinical trial, the following protocols are employed:

  • Patient Selection: Patients with a confirmed diagnosis of biallelic RPE65 mutation-associated retinal dystrophy are enrolled.[9]

  • Surgical Procedure: A standard pars plana vitrectomy is performed, followed by the subretinal injection of this compound.[6]

  • Efficacy Evaluation:

    • Multi-Luminance Mobility Test (MLMT): Assesses changes in a subject's ability to navigate a standardized course under various light levels.

    • Full-Field Stimulus Testing (FST): Measures the threshold of light sensitivity across the entire visual field.

Visualizing the Mechanism of Action

The following diagrams illustrate the core concepts of RPE65 function, its disruption in disease, and the therapeutic intervention of this compound.

Caption: The normal visual cycle, highlighting the critical role of RPE65.

Caption: Disruption of the visual cycle due to RPE65 mutation.

FT001_Mechanism cluster_RPE Retinal Pigment Epithelium (RPE) cluster_Photoreceptor Photoreceptor Cell This compound This compound (AAV2-RPE65) functional_RPE65 Functional RPE65 Protein This compound->functional_RPE65 Transduction & Expression eleven_cis_ROL 11-cis-retinol functional_RPE65->eleven_cis_ROL all_trans_RE all-trans-retinyl ester all_trans_RE->functional_RPE65 eleven_cis_RAL 11-cis-retinal eleven_cis_ROL->eleven_cis_RAL Restored Production Rhodopsin Rhodopsin eleven_cis_RAL->Rhodopsin Rhodopsin Regeneration

Caption: Therapeutic intervention of this compound to restore the visual cycle.

Conclusion

This compound represents a promising gene therapy for individuals with RPE65-mediated inherited retinal dystrophies. By delivering a functional copy of the RPE65 gene, it directly addresses the underlying molecular defect, with the potential to restore the visual cycle and improve vision in affected patients. The preliminary clinical data are encouraging, and ongoing research will further elucidate the long-term safety and efficacy of this therapeutic approach. For the field of retinal gene therapy, this compound is a significant step forward in the quest to provide meaningful treatments for previously incurable forms of blindness.

References

FT001: A Gene Therapy for Leber Congenital Amaurosis Type 2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Leber Congenital Amaurosis type 2 (LCA2) is a severe, inherited retinal dystrophy characterized by profound vision loss from birth or early infancy. It is caused by mutations in the RPE65 gene, which encodes a critical enzyme in the visual cycle. FT001, a gene therapy developed by Frontera Therapeutics, offers a promising therapeutic approach by delivering a functional copy of the human RPE65 gene to retinal cells. Administered as a one-time subretinal injection, this compound utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to restore the physiological function of the retinal pigment epithelium (RPE) and photoreceptor cells. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its development and evaluation.

Introduction to Leber Congenital Amaurosis Type 2 (LCA2)

Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases that are the most common cause of inherited blindness in childhood.[1] LCA2, which accounts for a significant portion of LCA cases, is an autosomal recessive disorder resulting from mutations in the RPE65 gene.[1][2] The RPE65 protein is an isomerohydrolase essential for the conversion of all-trans-retinyl esters to 11-cis-retinol within the RPE.[3][4] This step is a rate-limiting reaction in the visual cycle, which is necessary for the regeneration of the visual chromophore, 11-cis-retinal.[3] Without functional RPE65, the visual cycle is disrupted, leading to the accumulation of toxic precursors and the progressive dysfunction and death of photoreceptor cells, resulting in severe visual impairment.[4][5]

This compound: Mechanism of Action and Vector Design

This compound is a gene replacement therapy designed to address the underlying genetic defect in LCA2. The therapy consists of a rAAV2 vector carrying a codon-optimized version of the human RPE65 gene (AAV2-hRPE65).[6][7] The AAV2 serotype has a natural tropism for retinal pigment epithelium cells, making it a suitable vector for this indication.[5]

Upon subretinal injection, the this compound vector transduces RPE cells, delivering the functional RPE65 gene.[2][8] The expression of the transgene leads to the production of functional RPE65 protein, thereby restoring the visual cycle.[9] This, in turn, is expected to improve photoreceptor function and, consequently, visual acuity and light sensitivity.

Signaling Pathway: The Visual Cycle and the Role of RPE65

The visual cycle is a critical pathway for vision, involving a series of enzymatic reactions in the RPE and photoreceptor cells. The diagram below illustrates the key steps of this pathway and the point of intervention for this compound.

Visual Cycle 11-cis-retinal 11-cis-retinal Rhodopsin Rhodopsin 11-cis-retinal->Rhodopsin Combines with Opsin All-trans-retinal All-trans-retinal Rhodopsin->All-trans-retinal Photoisomerization All-trans-retinol_PR All-trans-retinol All-trans-retinal->All-trans-retinol_PR Reduction All-trans-retinol_RPE All-trans-retinol All-trans-retinol_PR->All-trans-retinol_RPE Transport All-trans-retinyl_esters All-trans-retinyl_esters All-trans-retinol_RPE->All-trans-retinyl_esters Esterification (LRAT) RPE65 RPE65 (Target of this compound) All-trans-retinyl_esters->RPE65 Substrate 11-cis-retinol 11-cis-retinol RPE65->11-cis-retinol Isomerization 11-cis-retinal_RPE 11-cis-retinal 11-cis-retinol->11-cis-retinal_RPE Oxidation 11-cis-retinal_RPE->11-cis-retinal Transport Light Light Light->Rhodopsin

Caption: The RPE65-mediated visual cycle targeted by this compound.

Preclinical and Clinical Development

Preclinical Studies

Preclinical studies in animal models of LCA2, such as the rd12 mouse and the RPE65-deficient dog, have demonstrated the potential of AAV-mediated RPE65 gene therapy to restore retinal function.[10] These studies have shown that subretinal delivery of a functional RPE65 gene can lead to the production of the RPE65 protein, restoration of the visual cycle, and improvements in electroretinogram (ERG) responses and visually guided behaviors.[10]

Clinical Trials

Frontera Therapeutics has initiated a Phase 1 clinical trial (NCT05858983) to evaluate the safety, tolerability, and preliminary efficacy of FT-001 in patients with RPE65-associated retinal dystrophy.[7] The first patient was dosed in early 2023.[1][8]

The Phase 1 trial is a dose-escalation study with the following dose levels administered via a single subretinal injection:[6][7]

  • Low Dose: 1.5 x 10¹⁰ vector genomes (vg)/eye

  • Medium Dose: 7.5 x 10¹⁰ vg/eye

  • High Dose: 15 x 10¹⁰ vg/eye

A total of nine subjects were enrolled in the initial phase.[7]

The following tables summarize the key quantitative data from the Phase 1 clinical trial of FT-001.

Table 1: Patient Demographics and Baseline Characteristics [7]

CharacteristicValue
Number of Subjects9
Gender6 Male, 3 Female
Age Range (years)10 - 43
Mean Age (years)27 (±9.6)
Diagnosis6 RP, 3 LCA/ESRP

Table 2: Safety and Tolerability of FT-001 [7]

Safety ParameterObservation
Dose-Limiting Toxicities (DLTs)None observed
Serious Unexpected Serious Adverse Reactions (SUSARs)None observed
DeathsNone observed
Serious Adverse Events (SAEs)2 reported (not considered related to FT-001)
Treatment-Emergent Adverse Events (TEAEs)44 reported (majority related to surgical procedure or steroid use)
TEAEs Associated with FT-0012 cases (rhegmatogenous retinal detachment and ocular inflammation)

Table 3: Preliminary Efficacy of FT-001 [7]

Efficacy EndpointResult
Multi-luminance Mobility Test (MLMT)
Improvement of ≥2 light levels from baseline4 out of 6 subjects (67%) at Week 4, Week 8, or most recent follow-up
Full-Field Stimulus Testing (FST)
Improvement of ≥2 Log units at 4 and 8 weeks4 out of 9 subjects (44%)

Experimental Protocols

Vector Manufacturing and Formulation

FT-001 is a recombinant AAV2 vector expressing human RPE65.[7] While specific details of Frontera's proprietary manufacturing process are not publicly available, the general process for producing AAV vectors for gene therapy involves:

  • Plasmid Production: Generation of plasmids containing the hRPE65 transgene, AAV2 rep and cap genes, and helper virus genes.

  • Cell Culture and Transfection: Expansion of a producer cell line (e.g., HEK293 cells) followed by transfection with the plasmids to generate AAV vector particles.

  • Purification: Harvesting the vector particles and purifying them from cellular debris and empty capsids using techniques such as chromatography and ultracentrifugation.

  • Formulation: The purified vector is formulated in a sterile, buffered solution suitable for subretinal injection.

AAV Vector Manufacturing Plasmid_Production Plasmid DNA Production (hRPE65, AAV2 rep/cap, Helper) Transfection Triple Transfection Plasmid_Production->Transfection Cell_Culture HEK293 Cell Culture Expansion Cell_Culture->Transfection Bioreactor AAV Vector Production in Bioreactor Transfection->Bioreactor Harvest Cell Lysis and Harvest Bioreactor->Harvest Clarification Clarification (Filtration) Harvest->Clarification Purification Purification (Chromatography) Clarification->Purification Formulation Formulation and Sterile Filtration Purification->Formulation Fill_Finish Fill and Finish Formulation->Fill_Finish

Caption: General workflow for AAV vector manufacturing.

Subretinal Injection Procedure

The subretinal injection of FT-001 is a surgical procedure performed by a retinal surgeon. The general steps are as follows:

  • Anesthesia: The procedure is performed under local or general anesthesia.

  • Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel.

  • Retinotomy: A small opening (retinotomy) is created in the retina at a selected location, typically in the superotemporal quadrant.

  • Subretinal Bleb Formation: A specialized cannula is inserted through the retinotomy into the subretinal space. The FT-001 solution is then slowly injected to create a bleb, which detaches the retina from the RPE.

  • Closure: The cannula is withdrawn, and the vitrectomy ports are closed.

Subretinal Injection Anesthesia Anesthesia Vitrectomy Pars Plana Vitrectomy Anesthesia->Vitrectomy Retinotomy Creation of Retinotomy Vitrectomy->Retinotomy Cannulation Cannula Insertion into Subretinal Space Retinotomy->Cannulation Injection Subretinal Injection of this compound (Bleb Formation) Cannulation->Injection Closure Cannula Removal and Closure Injection->Closure

Caption: Key steps of the subretinal injection procedure.

Efficacy Assessment Protocols

The MLMT is a standardized performance test that assesses a patient's ability to navigate a course with obstacles under various controlled, low-light conditions.[11][12]

  • Course: A predefined path with a series of obstacles.

  • Illumination Levels: The test is performed at multiple, standardized light levels, ranging from very dim to brighter conditions.

  • Outcome: The primary outcome is the lowest light level at which the patient can successfully navigate the course with a specified accuracy and speed. An improvement is defined as a change to a lower light level for successful navigation.[13]

FST is a psychophysical test that measures the threshold of light sensitivity across the entire visual field.[14]

  • Procedure: The patient is dark-adapted, and then flashes of light of varying intensity are presented to the entire visual field using a Ganzfeld dome. The patient indicates whether they saw the flash.

  • Stimuli: Different colored stimuli (e.g., blue and red) can be used to differentiate between rod and cone-mediated responses.[14]

  • Outcome: The threshold is the lowest light intensity that the patient can reliably detect. A lower threshold indicates greater light sensitivity. An improvement is typically defined as a significant decrease in the threshold (e.g., by a certain number of log units).[7]

Conclusion

This compound represents a significant advancement in the potential treatment of Leber Congenital Amaurosis type 2. By targeting the underlying genetic cause of the disease, this gene therapy has the potential to restore the function of the visual cycle and provide meaningful improvements in visual function for patients with this debilitating condition. The initial data from the Phase 1 clinical trial are encouraging, demonstrating a favorable safety profile and preliminary signs of efficacy. Further clinical development and long-term follow-up will be crucial to fully establish the therapeutic benefit of this compound. The detailed protocols and data presented in this guide provide a valuable resource for researchers and drug development professionals working in the field of retinal gene therapy.

References

The Role of the AAV2 Vector in FT001: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT001 is an investigational gene therapy currently in clinical development for the treatment of Leber Congenital Amaurosis type 2 (LCA2), a severe inherited retinal dystrophy that leads to profound vision loss or blindness from birth or early childhood. The underlying cause of LCA2 is a mutation in the RPE65 gene, which encodes the retinal pigment epithelium-specific 65 kDa protein (RPE65). This protein is a critical enzyme in the visual cycle, responsible for the regeneration of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells. This compound utilizes a recombinant adeno-associated virus serotype 2 (AAV2) vector to deliver a functional, codon-optimized version of the human RPE65 gene (hRPE65) directly to retinal cells. This guide provides an in-depth technical overview of the core components of this compound, focusing on the pivotal role of the AAV2 vector.

The AAV2 Vector: A Workhorse for Ocular Gene Therapy

Adeno-associated viruses (AAVs) are small, non-pathogenic parvoviruses that have become a leading platform for in vivo gene therapy due to their excellent safety profile and ability to transduce a wide range of dividing and non-dividing cells, leading to long-term transgene expression. The AAV2 serotype, in particular, has been extensively studied and utilized for ocular gene therapy for several key reasons:

  • Tropism for Retinal Cells: AAV2 exhibits a natural tropism for retinal cells, including the retinal pigment epithelium (RPE) and photoreceptor cells, which are the primary targets for treating many inherited retinal diseases.

  • Efficient Transduction: It can efficiently transduce these target cells, leading to robust and sustained expression of the therapeutic transgene.

  • Low Immunogenicity: AAV2 is considered to have low immunogenicity, which is particularly advantageous in the immune-privileged environment of the eye, minimizing the risk of inflammatory responses that could compromise therapeutic efficacy and safety.

  • Episomal Persistence: The AAV genome persists primarily as an episome in the nucleus of transduced cells, meaning it does not integrate into the host genome, thereby reducing the risk of insertional mutagenesis.

This compound: Vector Design and Mechanism of Action

This compound is a recombinant AAV2 (rAAV2) vector designed to restore the function of the visual cycle in patients with RPE65 mutations. The core of the this compound vector is a single-stranded DNA genome containing a codon-optimized version of the human RPE65 gene. Codon optimization is a process of modifying the gene sequence to enhance protein expression in the target cells without altering the amino acid sequence of the protein.

While the specific promoter used in this compound has not been publicly disclosed, AAV2-based RPE65 gene therapies commonly utilize either a ubiquitous promoter, such as the chicken β-actin (CBA) promoter, or an RPE-specific promoter, like a shortened version of the human RPE65 promoter, to drive transgene expression specifically in the RPE cells.

The mechanism of action of this compound begins with a one-time subretinal injection, which delivers the AAV2 vector directly to the space between the photoreceptors and the RPE. The AAV2 capsids then bind to receptors on the surface of RPE cells and are internalized. Following intracellular trafficking, the vector releases its DNA genome into the nucleus. The host cell's transcriptional and translational machinery then uses this genetic blueprint to produce functional hRPE65 protein. The newly synthesized hRPE65 enzyme can then participate in the visual cycle, converting all-trans-retinyl esters to 11-cis-retinol, thereby restoring the supply of 11-cis-retinal to the photoreceptors and enabling them to detect light and initiate the process of vision.

Signaling Pathway: The Visual Cycle Restoration by this compound

Visual_Cycle_Restoration_by_this compound all_trans_retinyl_ester All-trans-retinyl ester RPE65 RPE65 (mutated/absent) all_trans_retinyl_ester->RPE65 Blocked Conversion hRPE65_protein Functional hRPE65 Protein all_trans_retinyl_ester->hRPE65_protein Conversion This compound This compound (AAV2-hRPE65) This compound->hRPE65_protein Transduction & Expression eleven_cis_retinol 11-cis-retinol hRPE65_protein->eleven_cis_retinol eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Oxidation opsin Opsin eleven_cis_retinal->opsin Combines with rhodopsin Rhodopsin opsin->rhodopsin all_trans_retinal All-trans-retinal rhodopsin->all_trans_retinal Photoisomerization light Light light->rhodopsin all_trans_retinal->all_trans_retinyl_ester Transport to RPE & Esterification phototransduction Phototransduction Cascade all_trans_retinal->phototransduction

Caption: Restoration of the visual cycle by this compound in RPE cells.

Clinical Development of this compound: Phase 1/2 Trial

A Phase 1/2, open-label, dose-escalation, and dose-expansion study (NCT05858983) was initiated to evaluate the safety, tolerability, and preliminary efficacy of FT-001 in patients with RPE65-associated retinal dystrophy.

Quantitative Data Summary
Dose CohortVector Genomes (vg) per eyeNumber of Patients (n)
Low Dose1.5 x 10^103
Medium Dose7.5 x 10^103
High Dose15 x 10^103

Table 1: Dose Escalation Cohorts in the this compound Phase 1/2 Trial. [1][2]

Efficacy EndpointTimepointResults
Multi-Luminance Mobility Test (MLMT)Week 4, Week 8, or most recent follow-up67% (4 out of 6) of subjects showed an improvement of ≥2 light levels from baseline.[1]
Full-Field Stimulus Test (FST)Week 4 and Week 844% (4 out of 9) of subjects showed an improved FST of 2 Log units or more.[1]

Table 2: Preliminary Efficacy Results from the this compound Phase 1/2 Trial.

Experimental Protocols

Multi-Luminance Mobility Test (MLMT)

The MLMT is a standardized, performance-based assessment of functional vision under various controlled light conditions.

Methodology:

  • Course Design: A pre-defined course with a specific path, obstacles of varying heights, and directional changes is set up in a light-controlled room.

  • Light Levels: The test is conducted at multiple, pre-specified light levels, typically ranging from very dim (e.g., 1 lux, simulating a moonless night) to brighter indoor lighting (e.g., 400 lux).

  • Patient Preparation: The patient is dark-adapted for a period before the test.

  • Test Procedure: The patient is instructed to navigate the course from a starting point to a designated endpoint. The test is performed for each eye individually (with the other eye patched) and then with both eyes.

  • Scoring: Performance is scored based on the time taken to complete the course and the number of errors made (e.g., contacting obstacles, stepping off the path). A passing score is typically defined by completing the course within a certain time and with fewer than a specified number of errors. The lowest light level at which a patient can successfully navigate the course is recorded.

Full-Field Stimulus Test (FST)

The FST is a psychophysical test designed to measure the threshold of light sensitivity across the entire visual field.

Methodology:

  • Stimulator: A Ganzfeld dome stimulator is used to present flashes of light of varying intensity and color (e.g., white, red, blue) to the entire visual field of one eye at a time.

  • Patient Preparation: The patient undergoes a period of dark adaptation prior to testing.

  • Test Procedure: The patient is positioned in the Ganzfeld dome and presented with a series of light flashes. The intensity of the flashes is varied using a staircase or other psychophysical method.

  • Patient Response: The patient indicates whether they perceived the flash of light, typically by pressing a button.

  • Threshold Determination: The light intensity at which the patient can reliably detect the stimulus is determined as their visual threshold. The results are often reported in log units of light intensity.

AAV2 Vector Manufacturing and Quality Control

The production of clinical-grade AAV vectors is a complex, multi-step process that requires stringent quality control to ensure the safety, purity, and potency of the final product. While specific details of Frontera Therapeutics' proprietary "APEX Technology & Manufacturing platform" and "AAVANCE™" manufacturing platform are not publicly available, the general workflow for AAV2 vector production involves the following key stages.[2][3][4][5]

Experimental Workflow: AAV2 Vector Production

AAV2_Vector_Production cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing cluster_QC Quality Control (QC) Testing plasmid_prep Plasmid DNA Preparation (AAV2 Rep/Cap, Adeno-helper, hRPE65 transgene) transfection Triple Transfection of Plasmids into Cells plasmid_prep->transfection cell_culture Cell Culture Expansion (e.g., HEK293 or Sf9 cells) cell_culture->transfection viral_production Viral Vector Production in Bioreactor transfection->viral_production cell_lysis Cell Lysis and Vector Harvest viral_production->cell_lysis clarification Clarification (e.g., Depth Filtration) cell_lysis->clarification purification Purification (e.g., Affinity Chromatography) clarification->purification concentration Concentration and Buffer Exchange (TFF) purification->concentration fill_finish Sterile Filtration and Fill/Finish concentration->fill_finish qc_tests Vector Titer, Purity, Potency, Identity, Safety fill_finish->qc_tests

Caption: General workflow for recombinant AAV2 vector production.

Quality Control Assays

A comprehensive panel of quality control assays is performed on the final this compound drug product to ensure it meets pre-defined specifications for identity, purity, potency, and safety.

Quality AttributeAssayPurpose
Identity PCR, DNA SequencingConfirms the presence of the correct hRPE65 transgene and other genetic elements within the vector.
ELISA, Western BlotConfirms the identity of the AAV2 capsid proteins.
Purity SDS-PAGEAssesses the purity of the AAV capsid proteins and detects protein contaminants.
qPCRQuantifies residual host cell and plasmid DNA.
Analytical Ultracentrifugation (AUC), Anion-Exchange Chromatography (AEX)Determines the ratio of full (genome-containing) to empty capsids.
Potency Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR)Measures the vector genome (vg) titer, which is the concentration of viral vectors containing the therapeutic gene.
In vitro cell-based assayMeasures the biological activity of the vector by assessing transgene expression in a relevant cell line.
Safety Sterility TestingEnsures the absence of microbial contamination.
Endotoxin TestingDetects the presence of bacterial endotoxins.
Replication-Competent AAV (rcAAV) AssayEnsures the absence of replication-competent AAV, which could arise from recombination events during production.

Table 3: Key Quality Control Assays for AAV2-based Gene Therapies.

Conclusion

The AAV2 vector is an integral component of the this compound gene therapy, serving as an efficient and safe vehicle for delivering a functional copy of the hRPE65 gene to the retinal pigment epithelium. Preclinical and early clinical data suggest that this approach holds significant promise for restoring visual function in patients with Leber Congenital Amaurosis type 2. The continued development and optimization of AAV vector technology, coupled with rigorous manufacturing and quality control processes, are crucial for the advancement of gene therapies for inherited retinal diseases and other genetic disorders. The ongoing clinical evaluation of this compound will provide further insights into the long-term safety and efficacy of this promising therapeutic candidate.

References

FT-001: A Technical Guide to Targeted Retinal Gene Delivery for Leber Congenital Amaurosis-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FT-001, a promising gene therapy in clinical development for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a severe inherited retinal dystrophy. This document details the target cells, gene delivery mechanism, and available clinical data, offering insights for researchers and professionals in the field of ophthalmology and gene therapy.

Introduction to FT-001 and Leber Congenital Amaurosis-2

Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases that cause severe vision loss from birth.[1][2] LCA-2, which accounts for approximately 10% of all LCA cases, is caused by mutations in the RPE65 gene.[1][2] This gene encodes the retinal pigment epithelium-specific 65 kDa protein (RPE65), an essential enzyme in the visual cycle.[3][4][5] FT-001 is a gene therapy designed to address the underlying genetic defect in LCA-2 by delivering a functional copy of the human RPE65 gene to the target retinal cells.[1][2] The therapy is being developed by Frontera Therapeutics and is currently in Phase 2 clinical trials.[6]

Target Cells and Gene Delivery

Target Cells: The primary target cells for FT-001 are the retinal pigment epithelium (RPE) cells .[3][4][7] These cells are located in the outer layer of the retina and play a crucial role in supporting the function and health of photoreceptor cells (rods and cones), which are the light-sensing cells of the eye.

Delivered Gene: FT-001 delivers a codon-optimized version of the human RPE65 gene .[8] This gene encodes the RPE65 protein, which is a critical enzyme (an isomerohydrolase) in the visual cycle.[3][4][5]

Delivery Mechanism: FT-001 utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver the RPE65 gene.[8][9] The therapy is administered as a one-time subretinal injection .[1][2] This method involves injecting the vector directly into the subretinal space, the area between the RPE and the photoreceptor cells, ensuring targeted delivery to the cells of interest.[10]

Mechanism of Action and Signaling Pathway

Mutations in the RPE65 gene lead to a deficiency or absence of the RPE65 enzyme.[7] This enzyme is essential for the conversion of all-trans-retinyl esters to 11-cis-retinol, a crucial step in the regeneration of the visual chromophore, 11-cis-retinal.[4][5][11] Without 11-cis-retinal, the photopigments in rods and cones cannot be regenerated, leading to impaired light sensitivity and progressive vision loss.[5][7]

FT-001 gene therapy aims to restore the visual cycle by providing a functional copy of the RPE65 gene to the RPE cells. Once delivered, the gene is expressed, leading to the production of the functional RPE65 enzyme. This, in turn, restores the conversion of all-trans-retinyl esters to 11-cis-retinol, enabling the regeneration of photopigments and ultimately improving visual function.

RPE65_Visual_Cycle atRE all-trans-retinyl esters RPE65 RPE65 Enzyme (from FT-001) atRE->RPE65 Substrate atROL all-trans-retinol atROL->atRE LRAT _11cROL 11-cis-retinol RPE65->_11cROL Product _11cRAL 11-cis-retinal _11cROL->_11cRAL RDH5 Opsin Opsin _11cRAL->Opsin Combines with Rhodopsin Rhodopsin (Visual Pigment) Opsin->Rhodopsin Forms Light Light Rhodopsin->Light atRAL_Opsin all-trans-retinal + Opsin atRAL_Opsin->atROL Reduction Light->atRAL_Opsin Photoisomerization Subretinal_Injection_Workflow start Start: Patient Preparation vitrectomy Pars Plana Vitrectomy start->vitrectomy retinotomy Creation of Retinotomy vitrectomy->retinotomy injection Subretinal Injection of FT-001 retinotomy->injection bleb Formation of Retinal Bleb injection->bleb end End: Post-operative Care bleb->end

References

The RPE65 Pathway: A Comprehensive Technical Guide for Vision Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Retinal Pigment Epithelium-specific 65 kDa protein (RPE65) pathway, a critical component of the visual cycle. This document details the molecular mechanisms, experimental methodologies, and clinical significance of RPE65, offering a foundational resource for professionals in vision research and therapeutic development.

Introduction to RPE65 and the Visual Cycle

The ability to see in various light conditions depends on a continuous supply of 11-cis-retinal, the chromophore of visual pigments in photoreceptor cells. The regeneration of this crucial molecule occurs through a series of enzymatic reactions known as the visual cycle, which primarily takes place in the retinal pigment epithelium (RPE).[1] RPE65, a 61 kDa protein located in the smooth endoplasmic reticulum of RPE cells, is the pivotal enzyme in this pathway.[1][2] It functions as a retinoid isomerohydrolase, catalyzing the conversion of all-trans-retinyl esters to 11-cis-retinol.[3][4] This step is the rate-limiting reaction in the canonical visual cycle.[3]

Mutations in the RPE65 gene lead to a deficiency in 11-cis-retinal, causing a spectrum of inherited retinal diseases, most notably Leber Congenital Amaurosis (LCA).[2][5] LCA is a severe retinal dystrophy that presents in early childhood with profound vision loss.[2] The absence of functional RPE65 disrupts the visual cycle, leading to the accumulation of all-trans-retinyl esters in the RPE and a progressive degeneration of photoreceptor cells.[2][6]

The RPE65 Signaling Pathway

The canonical visual cycle is a multi-step process involving several key enzymes and transport proteins. RPE65 plays a central role in this pathway, which can be summarized as follows:

  • Photoisomerization: In the photoreceptor outer segments, the absorption of a photon by rhodopsin (in rods) or cone opsins (in cones) triggers the isomerization of 11-cis-retinal to all-trans-retinal.

  • Reduction and Transport: All-trans-retinal is reduced to all-trans-retinol by retinol dehydrogenases (RDHs) and transported from the photoreceptors to the RPE.

  • Esterification: In the RPE, Lecithin:retinol acyltransferase (LRAT) esterifies all-trans-retinol to form all-trans-retinyl esters, which serve as the substrate for RPE65.[4]

  • Isomerization and Hydrolysis: RPE65, an iron(II)-dependent enzyme, binds to the all-trans-retinyl esters and catalyzes their conversion into 11-cis-retinol.[7]

  • Oxidation: 11-cis-retinol is then oxidized to 11-cis-retinal by 11-cis-retinol dehydrogenases.

  • Transport and Regeneration: Finally, 11-cis-retinal is transported back to the photoreceptors, where it combines with opsin to regenerate the visual pigment, ready for the next cycle of phototransduction.

RPE65_Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) Rhodopsin Rhodopsin (11-cis-retinal + Opsin) all_trans_Retinal_Opsin all-trans-retinal + Opsin Rhodopsin->all_trans_Retinal_Opsin Light all_trans_Retinol_Photo all-trans-retinol all_trans_Retinal_Opsin->all_trans_Retinol_Photo RDH all_trans_Retinol_RPE all-trans-retinol all_trans_Retinol_Photo->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-retinyl ester all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT RPE65_node RPE65 (Isomerohydrolase) all_trans_Retinyl_Ester->RPE65_node eleven_cis_Retinol 11-cis-retinol RPE65_node->eleven_cis_Retinol eleven_cis_Retinal 11-cis-retinal eleven_cis_Retinol->eleven_cis_Retinal 11-cis-RDH eleven_cis_Retinal->Rhodopsin Transport & Regeneration

Diagram 1: The RPE65-mediated visual cycle pathway.

Quantitative Data

This section presents key quantitative data related to the RPE65 pathway, compiled from various studies.

Table 1: Kinetic Parameters of RPE65
ParameterValueSpeciesCommentsReference
Initial Rate of Reaction2.9 pmol/min/mg of RPE65Human (recombinant)Measured in QBI-293A cells co-expressing LRAT.[4]
Iron Stoichiometry0.8 ± 0.1BovineIndicates that RPE65 binds iron ion.[7]
IC50 (2,2'-bipyridine)0.5 mMBovineInhibition of isomerohydrolase activity in RPE microsomes.[7]
IC50 (1,10-phenanthroline)0.2 mMBovineInhibition of isomerohydrolase activity in RPE microsomes.[7]
Table 2: Effects of RPE65 Deficiency in Mouse Models
ParameterRPE65-/- MiceWild-Type MiceAgeCommentsReference
Photoreceptor NucleiReducedNormal28-40 weeksSignificant loss of photoreceptor nuclei.[8]
Cone DensitySignificantly reducedNormal2-3 weeksMassive cone degeneration.[9]
Dark Outer Segment Ca2+i140 nM250 nM6-12 weeksConsistent with partial channel closure in darkness.[8]
Rod Response Sensitivity2.8 x 10^-5 pAΦ^-1µm^21.2 pAΦ^-1µm^26-12 weeksSignificantly depressed response sensitivity.[8]
ONL Thickness (Fovea)Thinned97 µm (SD=17 µm)N/A (Human data)Absent rod vision is associated with a thinned photoreceptor layer.[6]
Table 3: Clinical Outcomes of RPE65 Gene Therapy
Outcome MeasureImprovementTime PointCommentsReference
Best-Corrected Visual Acuity (BCVA)-0.10 logMAR1 yearSignificant improvement.[5]
Full-Field Light Sensitivity Threshold (FST) - Blue Flashes1.60 log1 yearSignificant improvement.[5]
Central Retinal ThicknessThinner by 19.21 µm2-3 yearsTreated eyes appeared thinner.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the RPE65 pathway.

RPE65 Isomerase Activity Assay

This assay measures the enzymatic activity of RPE65 by quantifying the production of 11-cis-retinol from all-trans-retinyl esters.

Materials:

  • RPE microsomes or cell lysates containing RPE65 and LRAT.

  • All-trans-[3H]retinol or unlabeled all-trans-retinol.

  • Bovine serum albumin (BSA).

  • Cellular retinaldehyde-binding protein (CRALBP).

  • Reaction buffer (e.g., 10 mM 1,3-bis(tris(hydroxymethyl)-methylamino) propane, pH 8.0, 100 mM NaCl).

  • Methanol and Hexane for extraction.

  • HPLC system with a normal-phase column.

Procedure:

  • Reaction Setup: In a reaction tube, combine the RPE microsomes or cell lysate with the reaction buffer containing BSA and CRALBP.

  • Substrate Addition: Initiate the reaction by adding all-trans-[3H]retinol (for radioactive detection) or unlabeled all-trans-retinol.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1.5 hours).

  • Reaction Quenching and Extraction: Stop the reaction by adding cold methanol, followed by hexane to extract the retinoids.

  • Phase Separation: Vortex the mixture and centrifuge to separate the phases.

  • Analysis: Analyze the hexane extract by HPLC to separate and quantify the different retinoid isomers, particularly 11-cis-retinol.[10]

Isomerase_Assay_Workflow start Start reaction_setup 1. Prepare Reaction Mixture (RPE microsomes, buffer, BSA, CRALBP) start->reaction_setup add_substrate 2. Add all-trans-retinol reaction_setup->add_substrate incubation 3. Incubate at 37°C add_substrate->incubation quench_extract 4. Quench with Methanol & Extract with Hexane incubation->quench_extract hplc_analysis 5. Analyze by HPLC quench_extract->hplc_analysis end End hplc_analysis->end

Diagram 2: Workflow for the RPE65 isomerase activity assay.
GST Pull-Down Assay for Protein-Protein Interactions

This in vitro method is used to identify physical interactions between a GST-tagged "bait" protein (e.g., RPE65) and a "prey" protein.[11][12]

Materials:

  • GST-tagged RPE65 fusion protein.

  • Glutathione-agarose or magnetic beads.

  • Cell lysate containing potential interacting proteins.

  • Binding and wash buffers.

  • Elution buffer (containing reduced glutathione).

  • SDS-PAGE and Western blotting reagents.

Procedure:

  • Immobilization of Bait Protein: Incubate the purified GST-RPE65 fusion protein with glutathione beads to immobilize it.

  • Binding of Prey Protein: Add the cell lysate containing the prey proteins to the beads and incubate to allow for protein-protein interactions.

  • Washing: Wash the beads multiple times with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the GST-RPE65 and any interacting proteins from the beads using an elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting using an antibody specific to the suspected interacting protein, or by mass spectrometry to identify unknown interactors.[11]

GST_Pull_Down_Workflow start Start immobilize_bait 1. Immobilize GST-RPE65 on Glutathione Beads start->immobilize_bait bind_prey 2. Incubate with Cell Lysate (Prey Proteins) immobilize_bait->bind_prey wash_beads 3. Wash Beads to Remove Non-specific Binders bind_prey->wash_beads elute_proteins 4. Elute Bound Proteins wash_beads->elute_proteins analyze_proteins 5. Analyze by SDS-PAGE, Western Blot, or Mass Spec elute_proteins->analyze_proteins end End analyze_proteins->end

Diagram 3: Workflow for the GST pull-down assay.
Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a powerful genetic method to identify protein-protein interactions in vivo.[13][14]

Materials:

  • Yeast strains (e.g., AH109, Y187).

  • Bait vector (e.g., pGBKT7) containing the RPE65 gene fused to a DNA-binding domain (BD).

  • Prey vector (e.g., pGADT7) containing a cDNA library fused to an activation domain (AD).

  • Yeast transformation reagents.

  • Selective growth media.

Procedure:

  • Bait Construction and Auto-activation Test: Clone the RPE65 gene into the bait vector. Transform the bait construct into a yeast strain and test for auto-activation of reporter genes on selective media.

  • Library Screening: Transform a yeast strain with the prey cDNA library. Mate the bait-containing yeast strain with the prey library strain.

  • Selection of Positive Interactions: Plate the diploid yeast on highly selective media to screen for colonies where the interaction between the bait (RPE65) and a prey protein reconstitutes a functional transcription factor, leading to the expression of reporter genes and cell growth.

  • Validation and Identification: Isolate the prey plasmids from positive colonies and sequence the cDNA inserts to identify the interacting proteins. Further validate the interactions using other methods like co-immunoprecipitation or GST pull-down assays.

HPLC Analysis of Retinoid Isomers

High-performance liquid chromatography is the standard method for separating and quantifying different retinoid isomers.[15][16]

Materials:

  • HPLC system with a UV detector.

  • Normal-phase silica column.

  • Mobile phase (e.g., a mixture of hexane, ethyl acetate, dioxane, and octanol).[17]

  • Retinoid standards (e.g., all-trans-retinol, 11-cis-retinol, 13-cis-retinol).

  • Samples containing retinoids extracted from cells or tissues.

Procedure:

  • Sample Preparation: Extract retinoids from biological samples using organic solvents like hexane.

  • Chromatographic Separation: Inject the sample onto the HPLC column. Use an isocratic or gradient elution with the mobile phase to separate the different retinoid isomers based on their polarity.

  • Detection: Monitor the elution of retinoids using a UV detector at a specific wavelength (e.g., 325 nm).

  • Quantification: Identify and quantify the different retinoid isomers by comparing their retention times and peak areas to those of known standards.[17]

RPE65 in Disease and Therapeutics

Mutations in RPE65 are a primary cause of Leber Congenital Amaurosis, accounting for 6-16% of cases.[2] The resulting deficiency in RPE65 activity disrupts the visual cycle, leading to a lack of 11-cis-retinal and an accumulation of all-trans-retinyl esters in the RPE. This biochemical defect results in severe visual impairment from birth or early infancy and progressive degeneration of photoreceptor cells.[2]

The monogenic nature of RPE65-associated LCA has made it an attractive target for gene therapy. The therapeutic strategy involves delivering a functional copy of the RPE65 gene to the RPE cells using an adeno-associated virus (AAV) vector.[18] Clinical trials have demonstrated that this approach can lead to significant improvements in visual function, including visual acuity and light sensitivity.[5][18] Voretigene neparvovec-rzyl (Luxturna®) is an FDA-approved gene therapy for patients with biallelic RPE65 mutation-associated retinal dystrophy.[19]

Conclusion

The RPE65 pathway is a cornerstone of vision, and its dysfunction has profound consequences for sight. This technical guide has provided a detailed overview of the core aspects of RPE65 biology, from its enzymatic function in the visual cycle to its clinical relevance in inherited retinal diseases. The experimental protocols and quantitative data presented herein serve as a valuable resource for researchers and clinicians working to further unravel the complexities of the visual cycle and develop novel therapies for blinding conditions. Continued research into the regulation of RPE65 expression and activity, as well as the long-term efficacy and safety of gene therapy, will be crucial for advancing the treatment of RPE65-mediated retinal dystrophies.

References

Preclinical Studies of FT001: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT001 is an adeno-associated virus serotype 2 (AAV2) vector-based gene therapy designed to deliver a functional copy of the human retinal pigment epithelium-specific 65 kDa protein (RPE65) gene (hRPE65) to retinal cells. This therapeutic is in development for the treatment of inherited retinal dystrophies caused by biallelic mutations in the RPE65 gene, such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP). Mutations in RPE65 disrupt the visual cycle, leading to progressive vision loss and eventual blindness. This compound aims to restore the normal function of this pathway, thereby preserving and potentially improving vision in affected individuals. This whitepaper provides a comprehensive overview of the preclinical data and methodologies that form the basis for the clinical development of this compound.

Mechanism of Action: The Visual Cycle

The RPE65 protein is a critical enzyme in the visual cycle, which is the process by which the eye converts light into electrical signals sent to the brain. Specifically, RPE65 is responsible for the isomerization of all-trans-retinyl esters to 11-cis-retinol. This step is essential for the regeneration of the chromophore 11-cis-retinal, which binds to opsins in photoreceptor cells to form functional visual pigments. In individuals with RPE65 mutations, this process is impaired, leading to a deficiency of 11-cis-retinal and an accumulation of toxic all-trans-retinyl esters in the retinal pigment epithelium (RPE). This ultimately results in photoreceptor cell death and progressive vision loss.

This compound introduces a functional copy of the hRPE65 gene into RPE cells via a subretinal injection. The AAV2 vector transduces these cells, leading to the expression of the RPE65 protein. This restores the enzymatic activity necessary for the visual cycle to proceed, thereby enabling the production of 11-cis-retinal and supporting the function and survival of photoreceptor cells.

Visual_Cycle_Pathway Simplified Visual Cycle Pathway cluster_RPE Retinal Pigment Epithelium (RPE) Cell cluster_Photoreceptor Photoreceptor Cell atRE all-trans-retinyl ester RPE65 RPE65 (from this compound) atRE->RPE65 Isomerization & Hydrolysis cisROL 11-cis-retinol RPE65->cisROL RDH5 RDH5 cisROL->RDH5 Oxidation cisRAL 11-cis-retinal LRAT LRAT LRAT->atRE RDH5->cisRAL Opsin Opsin Rhodopsin Rhodopsin (Visual Pigment) Opsin->Rhodopsin Binding atRAL all-trans-retinal Rhodopsin->atRAL Photoisomerization RDH8 RDH8 atRAL->RDH8 Reduction atROL all-trans-retinol atROL->LRAT Esterification RDH8->atROL Light Light Light->Rhodopsin cisRAL_out->Opsin

Figure 1. The role of RPE65 in the visual cycle.

Preclinical Efficacy in Animal Models

The efficacy of AAV2-hRPE65 gene therapy has been demonstrated in multiple preclinical animal models, including mice and dogs with naturally occurring RPE65 mutations. These studies have been foundational in establishing the proof-of-concept for this therapeutic approach.

Efficacy in a Canine Model of RPE65-Deficiency

Studies in dogs with RPE65 mutations, which closely mimic the human disease phenotype, have shown significant and sustained restoration of retinal function following subretinal administration of AAV2-hRPE65.

Table 1: Summary of Efficacy Data in a Canine Model of RPE65-Deficiency

Efficacy EndpointMethodResultCitation
Retinal FunctionElectroretinography (ERG)Significant improvement in both rod and cone-mediated ERG responses in treated eyes compared to baseline and untreated controls.[1]
Visual BehaviorObstacle AvoidanceTreated dogs demonstrated improved ability to navigate an obstacle course under various lighting conditions.[1]
Pupillary Light ReflexPupillometryRestoration of pupillary constriction in response to light stimuli in treated eyes.[1]
Biochemical CorrectionHigh-Performance Liquid Chromatography (HPLC)Detection of 11-cis-retinal in the retinas of treated eyes, confirming restoration of the visual cycle.
Experimental Protocol: Subretinal Injection and ERG in a Canine Model
  • Vector Preparation: AAV2 vectors carrying the human RPE65 cDNA under the control of a ubiquitous or RPE-specific promoter are produced in a human embryonic kidney (HEK293) cell line using a triple plasmid transfection method. The vector is purified by iodixanol gradient ultracentrifugation and titered by quantitative PCR.

  • Animal Model: Dogs with a naturally occurring, confirmed biallelic RPE65 mutation are used. Animals are housed and cared for in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Surgical Procedure: Animals are anesthetized, and a standard three-port pars plana vitrectomy is performed. A subretinal injection of the AAV2-hRPE65 vector (typically 150 µL) is administered using a fine-gauge cannula to create a retinal bleb.

  • Efficacy Assessment (ERG): Pre- and post-treatment electroretinography is performed to assess retinal function. After overnight dark adaptation, full-field ERGs are recorded in response to flashes of light of varying intensity to measure the electrical responses of rods and cones.

Experimental_Workflow_Canine Preclinical Efficacy Study Workflow in Canine Model A Vector Production (AAV2-hRPE65) D Subretinal Injection A->D B Canine Model Selection (RPE65-deficient) C Baseline Assessments (ERG, Vision Tests) B->C C->D E Post-Treatment Monitoring D->E F Follow-up Assessments (ERG, Vision Tests) E->F G Histopathology and Biochemical Analysis E->G

Figure 2. Canine model experimental workflow.

Preclinical Safety and Toxicology

Comprehensive safety and toxicology studies have been conducted in various animal models, including mice, dogs, and non-human primates, to support the clinical development of AAV2-hRPE65 gene therapy.

Biodistribution

Biodistribution studies are essential to determine the extent of vector dissemination to target and non-target tissues following administration. In non-human primates, subretinal delivery of AAV2-hRPE65 demonstrated that the vector DNA is predominantly localized to the ocular tissues of the injected eye, with limited spread to other parts of the body.[2]

Table 2: Representative Biodistribution of AAV2-hRPE65 in Non-Human Primates Following Subretinal Injection

TissueVector Genomes / µg Genomic DNA (mean ± SD)
Ocular Tissues (Injected Eye)
Retina1.5 x 10^5 ± 0.8 x 10^5
RPE/Choroid2.3 x 10^5 ± 1.1 x 10^5
Optic Nerve5.2 x 10^2 ± 2.5 x 10^2
Non-Ocular Tissues
Liver< 100
Spleen< 100
Gonads< 100
Brain< 100

Note: Data are representative and synthesized from published studies.

Toxicology

Toxicology studies in non-human primates have established a favorable safety profile for subretinal administration of AAV2-hRPE65.[2] The no-observed-adverse-effect level (NOAEL) has been determined, and findings have generally been limited to procedure-related effects.[2]

Table 3: Summary of Toxicology Findings in Non-Human Primates

Study ParameterObservationCitation
Systemic Toxicity No test article-related effects on clinical signs, body weight, or clinical pathology.[2]
Ocular Toxicity Ocular findings were primarily related to the surgical procedure. No evidence of vector-related retinal toxicity was observed at clinically relevant doses.[2][3]
Immunogenicity Minimal to low levels of neutralizing antibodies to the AAV2 capsid were detected in serum. No significant cell-mediated immune responses to the vector or transgene product were observed.[4]
NOAEL The no-observed-adverse-effect level was established at a dose of 4.5 x 10^12 vector genomes per eye.[2][2]
Experimental Protocol: GLP Toxicology and Biodistribution in Non-Human Primates
  • Animal Model: Healthy, adult cynomolgus monkeys are used for these studies, conducted under Good Laboratory Practice (GLP) conditions.

  • Dose Groups: Animals are assigned to multiple dose groups, including a vehicle control and low, mid, and high doses of the AAV2-hRPE65 vector.

  • Administration: A single subretinal injection is performed in one or both eyes.

  • In-life Assessments: Regular clinical observations, ophthalmic examinations (e.g., slit-lamp biomicroscopy, indirect ophthalmoscopy, intraocular pressure), and collection of blood and other biological samples are performed.

  • Terminal Procedures: At scheduled time points, animals are euthanized, and a comprehensive necropsy is performed. Tissues are collected for histopathological evaluation and biodistribution analysis by quantitative PCR.

Conclusion

The preclinical data for AAV2-hRPE65 gene therapy, the underlying technology for this compound, provide a strong foundation for its clinical development. Studies in relevant animal models have demonstrated the potential for this therapy to restore retinal function and have established a favorable safety profile. The mechanism of action is well-understood, targeting the root cause of the disease. These comprehensive preclinical studies have been instrumental in advancing this promising therapeutic approach for patients with RPE65-mediated inherited retinal dystrophies.

References

FT001 for Inherited Retinal Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inherited retinal diseases (IRDs) represent a group of genetically heterogeneous disorders characterized by progressive photoreceptor degeneration, leading to severe vision loss and blindness.[1] One of the most well-understood forms of IRD is Leber Congenital Amaurosis type 2 (LCA2), which is caused by mutations in the RPE65 gene.[2][3] The RPE65 protein is a critical enzyme in the visual cycle, responsible for the regeneration of 11-cis-retinal, the chromophore essential for light detection by photoreceptor cells.[1][4][5][6] FT001 is an investigational gene therapy designed to treat RPE65-mediated IRDs by delivering a functional copy of the human RPE65 gene to retinal cells.[2][3][7][8] This document provides a comprehensive technical overview of this compound, including its mechanism of action, available clinical data, and relevant experimental methodologies.

Mechanism of Action

This compound utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a codon-optimized version of the human RPE65 gene to the retinal pigment epithelium (RPE).[7][8] The rAAV2 vector is a non-pathogenic viral vector known for its ability to efficiently transduce RPE cells following subretinal injection.[9] Once inside the RPE cells, the delivered RPE65 gene enables the synthesis of functional RPE65 protein, thereby restoring the visual cycle and allowing for the regeneration of 11-cis-retinal. This, in turn, is expected to improve photoreceptor function and restore vision in patients with RPE65 deficiency.

The Visual Cycle and the Role of RPE65

The visual cycle is a critical metabolic pathway that regenerates the 11-cis-retinal chromophore required for vision. The RPE65 protein is a key isomerase in this pathway, catalyzing the conversion of all-trans-retinyl esters to 11-cis-retinol.[4][6] Loss-of-function mutations in the RPE65 gene disrupt this cycle, leading to a deficiency of 11-cis-retinal and an accumulation of all-trans-retinyl esters, ultimately causing photoreceptor cell death and severe vision loss.[1][2]

The RPE65 Visual Cycle

Clinical Development

This compound is currently being evaluated in a Phase 1/2 open-label, dose-escalation, and dose-expansion clinical trial in subjects with RPE65-related inherited retinal diseases (NCT05858983).[10]

Study Design

The Phase 1 portion of the study was a dose-escalation trial designed to assess the safety and tolerability of this compound.[10] Nine patients were enrolled and received a single subretinal injection of this compound at one of three dose levels.[7][10] The Phase 2 portion of the study involves treating the contralateral eye of five of these patients.[7]

Table 1: this compound Phase 1/2 Clinical Trial Design

Phase Number of Patients Dosage Levels (vector genomes/eye) Follow-up Duration
Phase 19Low: 1.5 x 10¹⁰Medium: 7.5 x 10¹⁰High: 15 x 10¹⁰Up to 1 year
Phase 25Same as initial treatmentUp to Day 84 (ongoing)

Data sourced from Sui R, et al. AAO 2024 and IOVS.[7][10]

Patient Population

A total of nine subjects were enrolled in the Phase 1 study, with an average age of 27 years (range: 10 to 43 years). The cohort included six males and three females. Diagnoses included RPE65 biallelic variation-related Retinitis Pigmentosa (n=6) and Leber Congenital Amaurosis/Early Severe Retinal Dystrophy (n=3).[10]

Safety and Tolerability

This compound was generally well-tolerated across all dose groups, with no dose-limiting toxicities reported.[7][10] A total of 44 treatment-emergent adverse events (TEAEs) were reported, the majority of which were related to the surgical procedure or steroid use.[10] Two serious adverse events (SAEs) were reported, neither of which was considered related to this compound.[10] Two TEAEs were associated with this compound: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group.[10] There was no clear dose-dependent trend in the incidence or severity of TEAEs.[10]

Efficacy

Significant improvements in visual function and retinal sensitivity were observed starting from Day 28 and were sustained throughout the observation period.[7]

Table 2: Summary of Efficacy Outcomes from the Phase 1 Study

Efficacy Endpoint Assessment Results
Functional Vision Multi-Luminance Mobility Test (MLMT) using the ORA-VNC™ system67% (4 of 6 evaluable subjects) showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or the most recent follow-up visit.
Light Sensitivity Full-Field Stimulus Test (FST)44% (4 of 9 subjects) demonstrated an improvement of 2 Log units or more at 4 and 8 weeks post-administration.

Data sourced from Sui R, et al. IOVS.[10]

Experimental Protocols

Administration of this compound

This compound is administered as a single dose via subretinal injection.[2][3][10] This procedure is performed by a retinal surgeon in a controlled operating room setting.

Subretinal_Injection_Workflow Start Patient Preparation (Anesthesia) Vitrectomy Pars Plana Vitrectomy Start->Vitrectomy Retinotomy Creation of a small retinotomy Vitrectomy->Retinotomy Injection Subretinal injection of this compound (creation of a bleb) Retinotomy->Injection Closure Closure of surgical incisions Injection->Closure End Post-operative care and follow-up Closure->End

Subretinal Injection Workflow

Protocol Outline: Subretinal Injection

  • Anesthesia: The procedure is typically performed under general or local anesthesia.

  • Pars Plana Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel, providing access to the retinal surface.

  • Retinotomy: A small, self-sealing opening (retinotomy) is created in the retina, typically in the macular region, using a micro-vitreoretinal blade.

  • Subretinal Injection: A specialized cannula is passed through the retinotomy into the subretinal space. The this compound vector suspension is then slowly injected, creating a fluid-filled blister (bleb) that detaches the neurosensory retina from the RPE. This ensures direct contact of the vector with the target RPE cells.

  • Closure: The infusion line and trocars are removed, and the sclerotomies are closed.

Efficacy Assessments

Multi-Luminance Mobility Test (MLMT)

The MLMT is a functional vision test that assesses a patient's ability to navigate a standardized course under various controlled light conditions. The ORA-VNC™ (Visual Navigation Challenge) system was utilized in the this compound trial.[10]

Protocol Outline: ORA-VNC™ Mobility Test

  • Course Design: The course consists of a defined path with obstacles of varying heights, sizes, and visual contrast. The layout is standardized across all testing sites.[11][12]

  • Light Levels: The test is performed at multiple, precisely controlled ambient light levels, ranging from very dim (scotopic conditions) to brighter (photopic conditions).

  • Procedure: Patients are instructed to navigate the course from a designated start to a finish point. The test is recorded, and performance is scored by trained, masked graders based on factors such as time to completion, number of errors (e.g., contacting obstacles), and the lowest light level at which the patient can successfully navigate the course.[12]

  • Outcome: The primary outcome is the change in the lowest light level at which the patient can successfully navigate the course, with a lower score indicating improved functional vision in low-light conditions.

Full-Field Stimulus Test (FST)

The FST is a psychophysical test that measures the light sensitivity of the entire retina.[10][13] It is particularly useful for quantifying vision in patients with severe retinal degeneration.[13][14]

Protocol Outline: Full-Field Stimulus Test

  • Dark Adaptation: The patient undergoes a period of dark adaptation (typically 30-40 minutes) to maximize retinal sensitivity.[10][14]

  • Stimulation: A Ganzfeld dome is used to present brief flashes of light of varying intensity and color (e.g., white, blue, red) to the entire visual field of one eye at a time.[10][14][15]

  • Patient Response: The patient indicates whether they perceived the light flash.[14][15]

  • Threshold Determination: A psychophysical algorithm (e.g., a staircase method) is used to determine the minimum light intensity that the patient can reliably detect.[14][15] This is reported as the light sensitivity threshold, typically in decibels (dB) or log units.[10][13]

  • Outcome: A decrease in the threshold (i.e., the ability to detect dimmer lights) indicates an improvement in retinal sensitivity.

Preclinical Development

While specific preclinical data for this compound is not publicly available, the development of RPE65 gene therapies typically involves extensive evaluation in animal models of the disease.

Animal Models

The most well-established animal models for RPE65-deficiency are the RPE65 knockout mouse and, more significantly, dog models with naturally occurring RPE65 mutations (e.g., the Briard dog).[16] These models recapitulate many of the key features of the human disease, including early and severe vision loss, an absent electroretinogram (ERG), and progressive retinal degeneration. Non-human primates are also used in safety and toxicology studies due to the anatomical similarities of their eyes to human eyes.[16]

Preclinical Efficacy and Safety

Preclinical studies for RPE65 gene therapies generally aim to demonstrate:

  • Efficacy: Restoration of retinal function as measured by ERG, improved performance in behavioral tests of vision (e.g., maze navigation), and evidence of RPE65 protein expression in the retina.

  • Safety and Toxicology: Assessment of potential local (ocular) and systemic toxicity, including inflammation, off-target effects, and biodistribution of the vector. These studies are typically conducted in compliance with Good Laboratory Practice (GLP) guidelines.[11][17][18]

Conclusion

This compound represents a promising gene therapy for the treatment of inherited retinal diseases caused by mutations in the RPE65 gene. Early clinical data from the Phase 1/2 trial have demonstrated a favorable safety profile and significant improvements in both functional vision and retinal sensitivity.[7][10] As the clinical development of this compound progresses, further data will be crucial to fully elucidate its long-term safety and efficacy. The methodologies employed in the clinical evaluation of this compound, particularly the use of functional vision tests like the MLMT and sensitive psychophysical measures like the FST, are becoming standard in the field of retinal gene therapy.

References

In-Depth Technical Guide to the Molecular Biology of FT001: A Potent BET Bromodomain Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FT001 is a novel, orally bioavailable small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins. By competitively binding to the acetyl-lysine recognition pockets of BET proteins, particularly BRD4, this compound disrupts key transcriptional programs essential for cancer cell proliferation and survival. This technical guide provides a comprehensive overview of the molecular biology of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and a visualization of its core signaling pathway. This compound has demonstrated potent anti-proliferative effects in preclinical models of acute myeloid leukemia (AML), primarily through the suppression of the MYC oncogene.

Core Mechanism of Action

This compound exerts its therapeutic effects by competitively inhibiting the binding of BET bromodomains to acetylated lysine residues on histone tails and other proteins. The BET family, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a critical role in the regulation of gene transcription.

BRD4, in particular, is a key regulator of many oncogenes, including MYC. It recruits the Positive Transcription Elongation Factor b (P-TEFb) complex to gene promoters and super-enhancers, leading to the phosphorylation of RNA Polymerase II and subsequent transcriptional elongation. By occupying the acetyl-lysine binding pockets of BRD4, this compound displaces it from chromatin, thereby preventing the recruitment of the transcriptional machinery necessary for the expression of target genes like MYC. This leads to a rapid downregulation of MYC protein levels, resulting in cell cycle arrest and apoptosis in susceptible cancer cells.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo activities of this compound.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference
Anti-proliferative Activity (GI50)MV-4-11 (AML)0.22 µM[1]
MYC mRNA Suppression (IC50)MV-4-11 (AML)0.46 µM[2]

Table 2: In Vivo Activity of this compound

Animal ModelDosing RegimenOutcomeReference
MV-4-11 Xenograft (athymic nude mice)Daily oral dosingComplete tumor growth inhibition at well-tolerated doses[3][4][5][6][7]

Signaling Pathway and Experimental Workflow Visualization

This compound Mechanism of Action: BET Inhibition and MYC Suppression

FT001_Mechanism_of_Action This compound Signaling Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm Histone Acetylated Histones (on Chromatin) BRD4 BRD4 Histone->BRD4 binds to PTEFb P-TEFb Complex BRD4->PTEFb recruits RNAPol RNA Polymerase II PTEFb->RNAPol phosphorylates MYC_Gene MYC Gene RNAPol->MYC_Gene transcribes MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA leads to MYC_mRNA_cyto MYC mRNA MYC_mRNA->MYC_mRNA_cyto export This compound This compound This compound->BRD4 inhibits binding Ribosome Ribosome MYC_mRNA_cyto->Ribosome translated by MYC_Protein MYC Protein Ribosome->MYC_Protein Downstream Downstream Effects: - Cell Cycle Progression - Proliferation MYC_Protein->Downstream

Caption: this compound competitively inhibits BRD4, leading to MYC suppression.

Experimental Workflow: Evaluating this compound In Vitro

FT001_In_Vitro_Workflow In Vitro Evaluation of this compound cluster_cell_culture Cell Culture cluster_assays Assays cluster_data_analysis Data Analysis Start Culture MV-4-11 cells Treat Treat with this compound (dose-response) Start->Treat Prolif Cell Proliferation Assay (e.g., CCK-8) Treat->Prolif RNA_ext RNA Extraction Treat->RNA_ext Protein_ext Protein Extraction Treat->Protein_ext GI50 Calculate GI50 Prolif->GI50 qPCR RT-qPCR for MYC mRNA RNA_ext->qPCR IC50 Calculate IC50 qPCR->IC50 WB Western Blot for MYC Protein Protein_ext->WB WB_quant Quantify Protein Levels WB->WB_quant

Caption: Workflow for in vitro characterization of this compound.

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to characterize this compound.

Cell Proliferation Assay (CCK-8)

This protocol is adapted for determining the anti-proliferative effects of this compound on the MV-4-11 cell line.[8]

  • Cell Culture:

    • Culture MV-4-11 cells in Iscove's Modified Dulbecco's Medium (IMDM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Maintain cell density between 3 x 10^5 and 1 x 10^6 cells/mL.

  • Assay Procedure:

    • Seed 5 x 10^3 MV-4-11 cells per well in a 96-well plate in a final volume of 100 µL.

    • Prepare a serial dilution of this compound in culture medium.

    • Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C.

    • Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.

MYC mRNA Suppression Assay (RT-qPCR)

This protocol outlines the steps to quantify the effect of this compound on MYC gene expression.

  • Cell Treatment and RNA Extraction:

    • Seed MV-4-11 cells in a 6-well plate and treat with various concentrations of this compound for a specified time (e.g., 24 hours).

    • Harvest the cells and extract total RNA using a suitable kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer.

  • Reverse Transcription:

    • Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mixture containing cDNA, SYBR Green master mix, and primers for MYC and a housekeeping gene (e.g., GAPDH or ACTB).

    • Perform the qPCR using a real-time PCR system. A typical cycling protocol is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

    • Perform a melt curve analysis to ensure the specificity of the amplified product.

  • Data Analysis:

    • Calculate the relative expression of MYC mRNA normalized to the housekeeping gene using the ΔΔCt method.

    • Plot the dose-response curve for MYC mRNA suppression and determine the IC50 value.

Western Blot for MYC Protein

This protocol describes the detection of MYC protein levels following this compound treatment.

  • Cell Lysis and Protein Quantification:

    • Treat MV-4-11 cells with this compound as described for the RT-qPCR assay.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against c-Myc overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry software and normalize the MYC protein levels to the loading control.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the in vivo efficacy of this compound in an MV-4-11 xenograft model.[3][4][5][6][7]

  • Animal Model:

    • Use immunodeficient mice (e.g., athymic nude or NOD/SCID).

    • All animal procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Implantation:

    • Subcutaneously inject 5-10 x 10^6 MV-4-11 cells, typically resuspended in a mixture of media and Matrigel, into the flank of each mouse.

    • Monitor the mice for tumor growth.

  • Drug Administration and Monitoring:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound orally once daily at predetermined doses. The control group should receive the vehicle.

    • Measure tumor volume and body weight twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Analysis:

    • The study can be terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • At the end of the study, excise the tumors and measure their weight.

    • Tumor tissue can be used for further analysis, such as western blotting or RT-qPCR for MYC expression, to confirm target engagement in vivo.

    • Compare the tumor growth inhibition between the treated and control groups.

Conclusion

This compound is a promising BET bromodomain inhibitor with a well-defined mechanism of action centered on the suppression of MYC transcription. Its potent anti-proliferative activity in preclinical models of AML highlights its potential as a therapeutic agent for cancers driven by MYC. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and other BET inhibitors.

References

FT001: A Gene Therapy Approach to Restoring Retinal Function in RPE65-Mediated Inherited Retinal Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Introduction

Inherited retinal diseases (IRDs) encompass a group of genetic disorders characterized by the progressive degeneration of photoreceptor cells in the retina, leading to severe vision loss and often blindness. One of the well-characterized forms of IRD is caused by mutations in the RPE65 gene. This gene encodes the retinal pigment epithelium-specific 65 kDa protein, an essential enzyme in the visual cycle. FT001 is an investigational gene therapy developed by Frontera Therapeutics designed to address the underlying genetic defect in patients with RPE65 mutation-associated retinal dystrophy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, a summary of clinical findings, and detailed experimental protocols relevant to its development and evaluation.

Mechanism of Action: Restoring the Visual Cycle

This compound is a recombinant adeno-associated virus serotype 2 (rAAV2) vector that carries a codon-optimized version of the human RPE65 gene.[1] The therapy is administered as a one-time subretinal injection, delivering functional copies of the RPE65 gene directly to the retinal pigment epithelium (RPE) cells.[2][3]

The RPE65 protein is a critical isomerohydrolase in the canonical visual cycle. It catalyzes the conversion of all-trans-retinyl esters to 11-cis-retinol. This 11-cis-retinol is then oxidized to 11-cis-retinal, the chromophore that binds to opsin proteins in photoreceptor cells (rods and cones) to form visual pigments. Upon absorbing a photon of light, 11-cis-retinal isomerizes to all-trans-retinal, initiating the phototransduction cascade that leads to vision.

In individuals with biallelic RPE65 mutations, the lack of functional RPE65 protein disrupts this cycle. This leads to a deficiency of 11-cis-retinal and an accumulation of cytotoxic all-trans-retinyl esters in the RPE. The consequence is a progressive loss of photoreceptor function, resulting in conditions such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[1][2]

This compound aims to restore this broken pathway by providing a functional RPE65 gene to the RPE cells. The introduced gene enables the synthesis of functional RPE65 protein, which can then process the accumulated all-trans-retinyl esters into 11-cis-retinol, thereby replenishing the 11-cis-retinal needed for photoreceptor function and potentially halting the progression of retinal degeneration.

G cluster_retina Retinal Pigment Epithelium (RPE) cluster_photoreceptor Photoreceptor Cell all-trans-retinyl_esters All-trans-retinyl Esters (Accumulated in Disease) RPE65 RPE65 Isomerohydrolase all-trans-retinyl_esters->RPE65 Substrate 11-cis-retinol 11-cis-Retinol RPE65->11-cis-retinol Catalyzes conversion 11-cis-retinal 11-cis-Retinal 11-cis-retinol->11-cis-retinal Oxidation Opsin Opsin 11-cis-retinal->Opsin 11-cis-retinal->Opsin Transport to Photoreceptor This compound This compound (AAV2-hRPE65) This compound->RPE65 Provides functional RPE65 gene Rhodopsin Rhodopsin / Cone Opsin (Visual Pigment) Opsin->Rhodopsin all-trans-retinal All-trans-Retinal Rhodopsin->all-trans-retinal Light (Photon Absorption) all-trans-retinal->all-trans-retinyl_esters Transport to RPE and Esterification Vision Vision (Phototransduction Cascade) all-trans-retinal->Vision

Caption: The Visual Cycle and the Mechanism of Action of this compound.

Clinical Development and Efficacy

This compound has been evaluated in a Phase 1/2 open-label, dose-escalation, and dose-expansion clinical trial in subjects with RPE65-IRD. The study was designed to assess the safety, tolerability, and preliminary efficacy of a single subretinal dose of this compound.[1]

Patient Population and Dosing

The Phase 1 portion of the trial enrolled nine patients who were administered one of three dose levels of this compound.[1]

Table 1: Phase 1/2 Clinical Trial Dosing Cohorts

Dose CohortDose Level (vg/eye)Number of Subjects
Low Dose1.5 x 10¹⁰3
Medium Dose7.5 x 10¹⁰3
High Dose15 x 10¹⁰3
vg/eye: vector genomes per eye

The patient population included individuals with clinical diagnoses of Retinitis Pigmentosa (n=6) and Leber Congenital Amaurosis/Early Severe Retinal Dystrophy (n=3). The average age of enrolled subjects was 27 years (range: 10 to 43 years).[1]

Safety and Tolerability

This compound was generally well-tolerated across all dose groups, with no dose-limiting toxicities reported.[1] The majority of treatment-emergent adverse events (TEAEs) were related to the surgical procedure or the use of steroids. Two cases of TEAEs were associated with this compound: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group.[1] There were no deaths or serious unexpected serious adverse reactions (SUSARs).[1]

Efficacy Outcomes

Significant improvements in visual function and retinal sensitivity were observed as early as Day 28 post-administration and were sustained throughout the observation period. Efficacy was primarily assessed using the Multi-Luminance Mobility Test (MLMT) and the Full-Field Stimulus Test (FST).

Table 2: Summary of Efficacy Results from Phase 1/2 Trial

Efficacy EndpointMetricResult
Multi-Luminance Mobility Test (MLMT) Proportion of subjects with ≥2 light level improvement from baseline4 out of 6 subjects (67%) at Week 4, Week 8, or latest follow-up[1]
Full-Field Stimulus Test (FST) Proportion of subjects with ≥2 Log unit improvement from baseline4 out of 9 subjects (44%) at 4 and 8 weeks post-administration[1]

These results indicate that this compound has the potential to produce clinically meaningful improvements in functional vision in patients with RPE65-mediated IRDs.

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of safety and efficacy in gene therapy trials for retinal diseases. The following sections describe the methodologies for key experiments cited in the evaluation of this compound.

Preclinical Evaluation (General Protocol)

While specific preclinical data for this compound is not publicly available, the general approach for RPE65 gene therapies involves evaluation in animal models that recapitulate the human disease.

  • Animal Models: Naturally occurring canine models of RPE65-LCA (e.g., Briard dogs) and knockout mouse models (Rpe65⁻/⁻) are commonly used. These models exhibit similar pathophysiology to the human condition, including impaired rod and cone function and accumulation of retinyl esters.

  • Administration: The investigational vector is administered via subretinal injection to create a localized detachment, delivering the therapy to the target RPE cells.

  • Efficacy Assessment:

    • Electroretinography (ERG): Scotopic (rod-mediated) and photopic (cone-mediated) ERG is performed to measure retinal electrical responses to light stimuli. Improvements in b-wave amplitude are a key indicator of restored photoreceptor function.

    • Behavioral/Mobility Testing: Animal-specific mobility courses are used to assess functional vision under various light conditions.

    • Histology and Immunohistochemistry: Retinal tissue is examined post-mortem to assess photoreceptor survival, morphology, and expression of the RPE65 protein.

  • Safety and Toxicology:

    • Ocular Examinations: Regular monitoring for inflammation (uveitis), cataracts, and changes in intraocular pressure.

    • Systemic Toxicology: Assessment of vector shedding and biodistribution to non-target organs.

G start Animal_Model Select Animal Model (e.g., Rpe65-/- mouse) start->Animal_Model Subretinal_Injection Subretinal Injection of this compound Animal_Model->Subretinal_Injection Efficacy_Assessment Efficacy Assessment Subretinal_Injection->Efficacy_Assessment Safety_Assessment Safety & Toxicology Assessment Subretinal_Injection->Safety_Assessment ERG Electroretinography (ERG) Efficacy_Assessment->ERG Mobility Mobility Testing Efficacy_Assessment->Mobility Histology Histology & IHC Efficacy_Assessment->Histology Ocular_Exams Ocular Exams Safety_Assessment->Ocular_Exams Biodistribution Biodistribution Studies Safety_Assessment->Biodistribution end Histology->end Biodistribution->end

Caption: General workflow for preclinical evaluation of an RPE65 gene therapy.
Clinical Trial Protocol: Multi-Luminance Mobility Test (MLMT)

The MLMT is a functional vision test designed to assess a patient's ability to navigate a standardized obstacle course at various light levels.

  • Course Design: A physical course with a defined path and a standardized set of obstacles is used. The layout of the obstacles is changed for each run to minimize learning effects.

  • Illumination Levels: The test is conducted at several calibrated, standardized light levels, typically ranging from low light (1 lux, simulating a dimly lit room) to brighter indoor lighting (e.g., 400 lux).

  • Procedure:

    • The patient is first dark-adapted for a specified period.

    • Testing begins at the lowest light level.

    • The patient is instructed to navigate the course from a designated start to a finish point without touching any obstacles.

    • If the patient successfully completes the course, they "pass" at that light level.

    • The test is repeated at progressively higher light levels.

  • Scoring:

    • The primary endpoint is the lowest light level at which the patient can pass the course.

    • Secondary metrics include the time taken to complete the course and the number of errors (e.g., touching an obstacle).

    • A positive change is recorded as a "pass" at a lower light level post-treatment compared to baseline.

Clinical Trial Protocol: Full-Field Stimulus Test (FST)

The FST is a psychophysical test that measures the threshold of retinal sensitivity to flashes of light across the entire visual field.

  • Equipment: A Ganzfeld stimulator is used to deliver diffuse flashes of light of varying intensity and color.

  • Patient Preparation:

    • For scotopic (rod-dominant) testing, the patient is dark-adapted for a minimum of 40-45 minutes.

    • Pupils are typically dilated to ensure maximum light enters the eye.

  • Procedure:

    • The patient is positioned in the Ganzfeld dome.

    • A series of light flashes of varying intensity are presented to one eye. Stimuli can be white, or colored (e.g., blue or red) to preferentially stimulate rods or cones, respectively.

    • After each flash, the patient reports whether they saw the flash.

    • An algorithm (e.g., a staircase method) is used to vary the flash intensity based on the patient's responses to determine the detection threshold.

  • Scoring:

    • The threshold is defined as the light intensity at which the patient can detect the stimulus 50% of the time.

    • Results are typically reported in decibels (dB) or log units.

    • A lower threshold (i.e., the ability to see dimmer lights) indicates improved retinal sensitivity.

Conclusion

This compound represents a promising gene therapy for individuals with inherited retinal diseases caused by RPE65 mutations. By delivering a functional copy of the RPE65 gene, it directly targets the underlying cause of the disease, aiming to restore the visual cycle and improve retinal function. Early clinical data suggests that this compound is well-tolerated and can lead to significant and clinically meaningful improvements in functional vision. Further investigation in ongoing and future clinical trials will be crucial to fully elucidate the long-term safety and efficacy profile of this therapy.

References

Methodological & Application

Application Notes and Protocols for Subretinal Injection of Novel Therapeutics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subretinal injection is a critical technique in ophthalmic research for the targeted delivery of therapeutic agents, including gene and cell therapies, to the subretinal space.[1][2][3][4] This method allows for direct access to photoreceptor cells and the retinal pigment epithelium (RPE), making it an invaluable tool for preclinical studies of retinal diseases.[2][5] These application notes provide a detailed protocol for the subretinal injection of a novel therapeutic agent, designated here as FT001, in rodent models. The protocol is designed to be adaptable for various research applications and emphasizes procedural success and reproducibility.

Hypothetical Signaling Pathway of this compound

While the specific mechanism of this compound is proprietary, a hypothetical signaling pathway is presented below to illustrate the types of molecular interactions that can be investigated following subretinal delivery. This diagram visualizes a common pathway involved in cell survival and angiogenesis, which are relevant to many retinal disease models.

Subretinal_Injection_Workflow start Start anesthesia Anesthesia & Pupil Dilation start->anesthesia positioning Animal Positioning anesthesia->positioning incision Scleral/Corneal Incision positioning->incision injection Subretinal Injection of this compound incision->injection retraction Needle Retraction injection->retraction post_op Post-operative Care retraction->post_op end End post_op->end

References

Application Notes and Protocols for AAV2 Vector Production in RPE65 Gene Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Leber Congenital Amaurosis (LCA) is a group of inherited retinal diseases characterized by severe vision loss at an early age.[1] One of the most common causes of LCA is mutations in the RPE65 gene, which is crucial for the visual cycle.[2][3][4] The RPE65 protein, an isomerase found in the retinal pigment epithelium (RPE), is essential for regenerating 11-cis-retinal, the chromophore required for light detection by photoreceptor cells.[4][5] The absence of functional RPE65 protein disrupts this cycle, leading to progressive retinal degeneration and blindness.

Gene therapy offers a promising treatment by delivering a functional copy of the RPE65 gene to the RPE cells.[2][3][5] Adeno-associated virus serotype 2 (AAV2) has emerged as a safe and effective vector for this purpose.[1][6][7] AAV2 vectors can efficiently transduce RPE cells and mediate long-term expression of the therapeutic transgene without causing significant immunogenicity.[1][6] This document provides detailed application notes and protocols for the production, purification, and quality control of AAV2 vectors carrying the human RPE65 gene (AAV2-hRPE65) for research and preclinical development.

Quantitative Data Summary

The following tables summarize key quantitative data related to AAV2-RPE65 vector dosing in clinical trials and typical production yields.

Table 1: AAV2-hRPE65 Vector Doses in Clinical Trials

Clinical Trial IDVector NameDose Range (vector genomes/eye)Volume
NCT00516477AAV2-hRPE65v21.5 x 10¹⁰ - 1.5 x 10¹¹150 - 300 µL
NCT00749957rAAV2-CB-hRPE651.8 x 10¹¹ - 6.0 x 10¹¹450 µL
NCT00999609 (Phase III)AAV2-hRPE65v21.5 x 10¹¹Not Specified
Approved Therapy (Luxturna™)voretigene neparvovec-rzyl1.5 x 10¹¹300 µL

Data compiled from multiple sources.[1][8][9][10]

Table 2: Typical AAV2 Production Yields

Production SystemScaleTypical Yield (vector genomes/L)Reference
Adherent HEK293 Cells (Roller Bottles/Cell Stacks)Small to Medium1 x 10¹³ - 5 x 10¹³[11]
Suspension-adapted HEK293 Cells (Bioreactors)Large5 x 10¹² - 2.85 x 10¹³[12]
Optimized Suspension HEK293 (DOE Approach)Large> 1 x 10¹⁴[13]

Yields can vary significantly based on the transgene, plasmids, cell health, and purification process.[10][14][15]

Experimental Workflow and Protocols

The production of high-quality AAV2-hRPE65 vectors involves a multi-step process, from plasmid preparation to final vector characterization.

AAV2_Production_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing cluster_qc Quality Control Plasmids Plasmid Preparation (pHelper, pAAV-RC2, pAAV-hRPE65) Transfection Triple Transfection Plasmids->Transfection CellCulture HEK293 Cell Culture & Expansion CellCulture->Transfection Harvest Vector Harvest (Cells & Supernatant) Transfection->Harvest Lysis Cell Lysis Harvest->Lysis Clarification Clarification (Centrifugation/Filtration) Lysis->Clarification Purification Purification (Chromatography) Clarification->Purification Concentration Concentration & Buffer Exchange Purification->Concentration QC Final Vector QC - Titer (qPCR/ddPCR) - Purity (SDS-PAGE) - Identity (PCR/Sequencing) - Full/Empty Ratio (AUC/AEX) - Potency (In Vitro Assay) Concentration->QC

Caption: High-level workflow for AAV2 vector production and quality control.

Protocol 1: Plasmid Preparation

High-quality, endotoxin-free plasmids are critical for efficient AAV production. The triple plasmid transfection system is standard.[16]

  • pHelper Plasmid: Provides adenovirus helper genes (e.g., E2A, E4, VA RNA) required for AAV replication. An example is Agilent's pHELPER.[16]

  • pAAV-RC Plasmid: Supplies the AAV rep gene (for replication) and cap gene (for capsid proteins). For AAV2, this would be pAAV-RC2, encoding Rep2 and Cap2 proteins.

  • pAAV Gene-Of-Interest (GOI) Plasmid: Contains the expression cassette for the human RPE65 gene, flanked by AAV2 Inverted Terminal Repeats (ITRs). The cassette should include a promoter active in RPE cells (e.g., a ubiquitous promoter like CAG or a cell-specific promoter), the hRPE65 cDNA, and a polyadenylation signal (e.g., SV40 pA).

Methodology:

  • Transform E. coli with each plasmid and select on appropriate antibiotic plates.

  • Grow a large-scale culture from a single colony.

  • Purify plasmids using a commercial endotoxin-free giga-prep kit.

  • Verify plasmid identity by restriction digest and sequencing of the ITRs and expression cassette.

  • Quantify the plasmid concentration and assess purity (A260/A280 ratio of ~1.8-2.0).

Protocol 2: HEK293 Cell Culture and Transfection

HEK293 cells or their derivatives (e.g., HEK293T) are the workhorse for AAV production via transient transfection.[17][18][19]

Materials:

  • HEK293 cells (passage number < 30)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), L-glutamine, and penicillin-streptomycin.

  • Polyethylenimine (PEI), 1 mg/mL, pH 7.1

  • Opti-MEM or serum-free DMEM

  • Multi-layer cell stacks or roller bottles

Methodology:

  • Cell Seeding: Culture HEK293 cells, splitting them regularly before they reach 100% confluence.[18] Seed cells in multi-layer flasks or roller bottles 24 hours prior to transfection to achieve 70-80% confluence on the day of transfection.[11][17]

  • Transfection Complex Preparation:

    • For a 10-layer cell stack, a typical DNA amount is ~1-2 mg total plasmid DNA.[17]

    • Use a molar ratio of 1:1:1 for the pHelper, pAAV-RC2, and pAAV-hRPE65 plasmids.[16]

    • Dilute the total plasmid DNA in serum-free medium (e.g., Opti-MEM).

    • In a separate tube, dilute PEI in the same volume of serum-free medium. A common DNA:PEI ratio is 1:2 (w/w).[16]

    • Add the PEI solution to the DNA solution, mix vigorously, and incubate for 15-20 minutes at room temperature to allow complexes to form.

  • Transfection:

    • Replace the cell culture medium with fresh, pre-warmed DMEM with 2% FBS.

    • Add the DNA-PEI complexes to the cells dropwise and gently rock the vessel to distribute.

    • Incubate the cells at 37°C, 5% CO₂.

Protocol 3: AAV2 Vector Harvest and Purification

Vectors are harvested from both the cells and the supernatant 72-120 hours post-transfection.[18] Purification aims to isolate full AAV capsids from cell debris and empty capsids.[20][21]

Methodology:

  • Harvest:

    • Detach cells by gentle tapping.[17]

    • Collect both the cells and the culture medium into centrifuge bottles.

    • Pellet the cells by centrifugation (e.g., 3,000 x g for 15 min). Separate the supernatant and keep the cell pellet.[17]

  • Cell Lysis & Benzonase Treatment:

    • Resuspend the cell pellet in a lysis buffer (e.g., Tris-HCl, MgCl₂, pH 8.5).

    • Perform 3-5 freeze-thaw cycles using a dry ice/ethanol bath and a 37°C water bath to lyse the cells.

    • Add Benzonase nuclease (~50-200 U/mL) to the lysate and the supernatant to digest residual plasmid and host cell DNA. Incubate for 1 hour at 37°C.[16]

  • Clarification:

    • Combine the nuclease-treated lysate and supernatant.

    • Remove cell debris by centrifugation (e.g., 10,000 x g for 30 min) followed by filtration through a 0.45 µm filter.[17][21]

  • Concentration (PEG Precipitation):

    • Add polyethylene glycol 8000 (PEG-8000) to the clarified lysate to a final concentration of 8% (w/v) and NaCl to 0.5 M.[16]

    • Incubate on ice with slow stirring for 2-4 hours or overnight at 4°C.[17]

    • Pellet the precipitated AAV particles by centrifugation (e.g., 10,000 x g for 30 min).

  • Purification (Chromatography):

    • Affinity Chromatography: This is a highly effective step for capturing AAV particles.[22] Use a resin specific for AAV2 (e.g., AVB Sepharose or POROS CaptureSelect AAVX).[22][23]

      • Resuspend the PEG pellet in equilibration buffer.

      • Load the sample onto the equilibrated column.

      • Wash the column to remove impurities.

      • Elute the bound AAV vectors using a low pH buffer (e.g., 50 mM citrate, pH 3.5).[23] Neutralize the eluate immediately with a Tris-based buffer.

    • Ion-Exchange Chromatography (IEX): This step is used for polishing and, critically, for separating full capsids from empty ones.[20][21] Anion-exchange chromatography (AEX) is commonly used.

      • Load the neutralized eluate from the affinity step onto an AEX column (e.g., Capto Q ImpRes).[23]

      • Apply a salt gradient (e.g., NaCl) to elute the particles. Full capsids typically elute at a higher salt concentration than empty capsids.

  • Buffer Exchange and Formulation:

    • Pool the fractions containing the purified, full AAV capsids.

    • Perform buffer exchange into a final formulation buffer (e.g., PBS with 5% sorbitol and 0.001% Pluronic F-68) using tangential flow filtration (TFF) or dialysis.[16]

    • Sterile filter the final product through a 0.22 µm filter and store at -80°C.

Protocol 4: Vector Titration and Quality Control

Rigorous quality control (QC) is essential to ensure the safety, purity, and potency of the AAV vector preparation.[24][25]

Methodology:

  • Genomic Titer (vg/mL): Determines the concentration of vector genomes.

    • Method: Quantitative PCR (qPCR) or Droplet Digital PCR (ddPCR).[26][27] ddPCR is often preferred as it provides an absolute quantification without a standard curve.[24][27]

    • Procedure (qPCR):

      • Treat a sample of the vector preparation with DNase I to remove any non-encapsidated DNA.[26]

      • Extract the viral DNA from the capsids (e.g., using proteinase K treatment followed by heat inactivation).

      • Perform qPCR using primers/probes targeting a specific region of the expression cassette (e.g., the promoter or the RPE65 gene).[27]

      • Quantify against a standard curve generated from a linearized plasmid of known concentration.[27][28]

  • Purity and Identity:

    • SDS-PAGE: Analyze the protein profile of the purified vector. Three bands corresponding to the AAV2 capsid proteins (VP1, VP2, VP3) should be visible in a stoichiometric ratio of approximately 1:1:10.

    • Host Cell Protein/DNA: Use ELISA and qPCR, respectively, to quantify residual impurities from the HEK293 producer cells.

  • Full/Empty Capsid Ratio:

    • Method: Analytical Ultracentrifugation (AUC) is the gold standard for separating particles based on their buoyant density.[29] Transmission Electron Microscopy (TEM) or Anion-Exchange Chromatography (AEX-HPLC) can also be used.[24]

    • Principle: Full capsids containing the DNA genome are denser than empty capsids and will separate accordingly during centrifugation or chromatography.

  • Potency/Infectivity Assay:

    • Method: In vitro cell-based assay to determine the biological activity of the vector.

    • Procedure:

      • Transduce a relevant cell line (e.g., ARPE-19) with serial dilutions of the AAV2-hRPE65 vector.

      • After 48-72 hours, quantify the expression of the RPE65 protein using methods like Western Blot or an RPE65-specific ELISA.

      • Alternatively, quantify the hRPE65 mRNA levels via RT-qPCR. The infectious titer is calculated based on the level of transgene expression.

Mechanism of RPE65 Gene Therapy

The therapeutic strategy is based on the principle of gene augmentation.

RPE65_Gene_Therapy cluster_process Mechanism of Action AAV2 AAV2-hRPE65 Vector Injection Subretinal Injection AAV2->Injection RPE_Cell Retinal Pigment Epithelium (RPE) Cell Injection->RPE_Cell Transduction Transcription Transcription RPE_Cell->Transcription Vector genome to nucleus Translation Translation Transcription->Translation hRPE65 mRNA Protein Functional RPE65 Protein Translation->Protein VisualCycle Visual Cycle Restored Protein->VisualCycle Enzymatic Function

Caption: AAV2-mediated gene delivery restores the visual cycle in RPE cells.

A subretinal injection delivers the AAV2-hRPE65 vector directly to the target RPE cells.[2] Following transduction, the vector releases its single-stranded DNA genome, which is converted to a double-stranded form and persists as a stable episome in the nucleus of the non-dividing RPE cells. The cell's machinery then transcribes and translates the functional RPE65 gene, producing the correct RPE65 protein.[5] This restores the enzymatic step in the visual cycle, allowing for the regeneration of 11-cis-retinal, thereby restoring photoreceptor function and potentially halting the progression of vision loss.[2][5]

References

Application Notes and Protocols for Quantifying FT001 Vector Genomes in Retinal Tissue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT-001 is an investigational gene therapy currently in clinical development for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a severe inherited retinal disease caused by mutations in the RPE65 gene.[1][2] The therapy utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65 gene to retinal cells via subretinal injection.[3][4] Accurate and robust quantification of FT001 vector genomes in retinal tissue is a critical component of preclinical and clinical development, providing essential data for assessing the biodistribution, transduction efficiency, and long-term persistence of the vector. These application notes provide detailed protocols for the quantification of this compound vector genomes in retinal tissue samples.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for this compound vector genome copies in human retinal tissue following subretinal administration at three different dose levels, as investigated in the Phase 1/2 clinical trial.[3][4] This data is for illustrative purposes to demonstrate the expected outcomes of the protocols described below.

Dose LevelVector Genomes (vg) per EyeMean Vector Genome Copies per µg Genomic DNAMean Vector Genome Copies per Cell*
Low Dose1.5 x 10^105,00030
Medium Dose7.5 x 10^1025,000150
High Dose15 x 10^1075,000450

*Assuming approximately 6.6 pg of DNA per diploid human cell.

Experimental Protocols

Retinal Tissue Homogenization and Genomic DNA Extraction

This protocol outlines the initial steps for processing retinal tissue to isolate high-quality genomic DNA (gDNA) suitable for quantitative analysis.

Materials:

  • Fresh or frozen retinal tissue

  • Phosphate-buffered saline (PBS), sterile

  • Dounce homogenizer or bead-based homogenization system

  • Genomic DNA extraction kit (e.g., Qiagen DNeasy Blood & Tissue Kit)

  • Proteinase K

  • RNase A

  • Microcentrifuge

  • Spectrophotometer (e.g., NanoDrop) or fluorometer (e.g., Qubit)

Procedure:

  • Thaw frozen retinal tissue on ice. If using fresh tissue, proceed directly.

  • Weigh the tissue and record the weight.

  • In a sterile microcentrifuge tube, add the retinal tissue and an appropriate volume of ice-cold PBS.

  • Homogenize the tissue using a Dounce homogenizer or a bead-based system until no visible tissue clumps remain.

  • Proceed with genomic DNA extraction following the manufacturer's protocol for the chosen kit. This typically involves:

    • Lysis of the homogenized tissue with a suitable lysis buffer and Proteinase K.

    • Incubation at 56°C to facilitate protein digestion.

    • Treatment with RNase A to remove contaminating RNA.

    • Binding of the gDNA to a silica membrane column.

    • Washing the column to remove impurities.

    • Eluting the purified gDNA in a low-salt buffer or nuclease-free water.

  • Assess the quantity and quality of the extracted gDNA using a spectrophotometer or fluorometer. A260/A280 ratios should be between 1.8 and 2.0 for pure DNA.

Droplet Digital PCR (ddPCR) for Absolute Quantification of this compound Vector Genomes

Droplet Digital PCR (ddPCR) is a highly precise method for the absolute quantification of nucleic acids without the need for a standard curve, making it ideal for measuring vector genome copy numbers.[5][6][7]

Materials:

  • Purified genomic DNA from retinal tissue

  • ddPCR Supermix for Probes (No dUTP)

  • Primers and a fluorescently labeled probe specific to the this compound vector genome (e.g., targeting the RPE65 transgene or the WPRE element).

  • Primers and a fluorescently labeled probe for a host reference gene (e.g., RNase P or 18S rRNA) for normalization.

  • Restriction enzyme (optional, to fragment gDNA)

  • Nuclease-free water

  • ddPCR system (e.g., Bio-Rad QX200 Droplet Digital PCR System) including droplet generator, plate sealer, and droplet reader.

  • ddPCR-compatible plates and seals

  • Droplet generation oil

Procedure:

  • Reaction Setup:

    • Thaw all reagents on ice.

    • Prepare a ddPCR reaction mix for each sample and control. A typical 20 µL reaction includes:

      • 10 µL of 2x ddPCR Supermix for Probes

      • 1 µL of 20x primer/probe mix for the this compound target

      • 1 µL of 20x primer/probe mix for the reference gene (for duplexing)

      • Template DNA (e.g., 1-100 ng of gDNA)

      • Nuclease-free water to a final volume of 20 µL.

    • Include No Template Controls (NTC) containing all reaction components except the template DNA.

  • Droplet Generation:

    • Load 20 µL of each ddPCR reaction mix into the middle wells of a droplet generator cartridge.

    • Load 70 µL of droplet generation oil into the bottom wells of the cartridge.

    • Place the cartridge into the droplet generator to partition the samples into approximately 20,000 nanoliter-sized droplets.

  • PCR Amplification:

    • Carefully transfer the droplets from the cartridge to a 96-well PCR plate.

    • Seal the plate with a pierceable foil seal using a plate sealer.

    • Perform thermal cycling using the following general conditions (optimize as needed):

      • Enzyme Activation: 95°C for 10 minutes

      • 40 cycles of:

        • Denaturation: 94°C for 30 seconds

        • Annealing/Extension: 60°C for 60 seconds

      • Enzyme Deactivation: 98°C for 10 minutes

  • Droplet Reading and Data Analysis:

    • Place the PCR plate into the droplet reader.

    • The reader will analyze each droplet for fluorescence, distinguishing between positive and negative droplets for both the this compound target and the reference gene.

    • The software will use Poisson statistics to calculate the absolute concentration of the target and reference DNA in copies per microliter.

    • Calculate the vector genomes per microgram of gDNA and per cell.

Visualizations

Experimental Workflow for this compound Vector Genome Quantification

G cluster_0 Sample Preparation cluster_1 ddPCR Analysis cluster_2 Data Analysis RetinalTissue Retinal Tissue Sample Homogenization Tissue Homogenization RetinalTissue->Homogenization gDNA_Extraction Genomic DNA Extraction Homogenization->gDNA_Extraction QC gDNA Quantification & Purity Check gDNA_Extraction->QC ReactionSetup ddPCR Reaction Setup QC->ReactionSetup DropletGeneration Droplet Generation ReactionSetup->DropletGeneration PCR Thermal Cycling DropletGeneration->PCR DropletReading Droplet Reading PCR->DropletReading DataAnalysis Absolute Quantification (copies/µL) DropletReading->DataAnalysis Normalization Normalization to gDNA Amount DataAnalysis->Normalization FinalResult Vector Genomes per Cell Normalization->FinalResult

Caption: Workflow for quantifying this compound vector genomes.

Simplified Visual Cycle and the Role of RPE65

This compound aims to restore the visual cycle by providing a functional RPE65 gene. The diagram below illustrates the central role of the RPE65 enzyme in this pathway.

Caption: The role of RPE65 in the visual cycle.

References

Application Notes and Protocols for In Vivo Imaging of FT001 Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

FT001 is a novel therapeutic agent with significant potential in [Specify therapeutic area, e.g., oncology, neurology]. To optimize its therapeutic efficacy and minimize off-target effects, it is crucial to understand its biodistribution, target engagement, and pharmacokinetic profile in a living organism. In vivo imaging provides a powerful, non-invasive toolkit to visualize and quantify these processes in real-time.[1][2][3] This document provides detailed application notes and protocols for various in vivo imaging techniques to monitor the delivery of this compound. The choice of imaging modality will depend on the specific research question, the properties of this compound, and the available instrumentation.

Overview of In Vivo Imaging Modalities for this compound Tracking

A variety of imaging techniques can be employed to track the delivery of this compound. The selection of the most appropriate modality depends on factors such as the required spatial resolution, sensitivity, penetration depth, and the nature of the labeling strategy for this compound. Below is a summary of commonly used in vivo imaging techniques.

Imaging ModalitySpatial ResolutionSensitivityPenetration DepthLabeling StrategyKey AdvantagesKey Limitations
Fluorescence Imaging ~1-5 mm (whole body)High (pM-nM)Low (several mm to cm)Fluorescent dyes (e.g., NIR dyes)High throughput, cost-effective, real-time imaging.[4][5][6]Limited tissue penetration, autofluorescence can be an issue.[7]
Bioluminescence Imaging ~1-5 mmVery High (fM-pM)Low (several mm to cm)Luciferase reporter genesVery high signal-to-noise ratio, low background.[8][9][10]Requires genetic modification of cells, limited to small animals.[8]
PET 1-2 mmVery High (pM-nM)High (whole body)Positron-emitting radionuclides (e.g., ¹⁸F, ⁶⁴Cu)Excellent sensitivity and quantification, clinically translatable.[11][12][13][14][15]Lower spatial resolution, requires a cyclotron, exposure to ionizing radiation.[16]
SPECT 1-2 mmHigh (nM)High (whole body)Gamma-emitting radionuclides (e.g., ⁹⁹ᵐTc, ¹¹¹In)Good sensitivity, clinically available, can use a wide range of isotopes.[17][18]Lower sensitivity than PET, lower spatial resolution.[17]
MRI 25-100 µmLow (µM-mM)High (whole body)Contrast agents (e.g., Gd-based, iron oxide nanoparticles)Excellent soft-tissue contrast and spatial resolution, no ionizing radiation.[3][19][20][21]Low sensitivity, expensive, long acquisition times.[20]
Ultrasound 50-500 µmModerateModerate (up to 10 cm)MicrobubblesReal-time imaging, portable, cost-effective, no ionizing radiation.[16][22][23]Limited penetration in bone and air-filled organs, operator-dependent.[24]
Photoacoustic Imaging 20-200 µmHigh (nM)Moderate (up to 5-6 cm)NIR absorbing agents (e.g., ICG, nanoparticles)High spatial resolution, good penetration depth, combines optical contrast with ultrasound resolution.[25][26][27][28]Requires a laser source, limited by light penetration.[26]

Experimental Protocols

This section provides detailed protocols for three key imaging modalities: Fluorescence Imaging, Positron Emission Tomography (PET), and Magnetic Resonance Imaging (MRI) for tracking this compound delivery.

Protocol 1: Near-Infrared (NIR) Fluorescence Imaging of this compound

Objective: To visualize the biodistribution and tumor accumulation of this compound labeled with a near-infrared fluorescent dye in a xenograft mouse model.

Materials:

  • This compound conjugated with a near-infrared (NIR) dye (e.g., IRDye 800CW, Cy7)

  • Tumor-bearing mice (e.g., nude mice with subcutaneous tumors)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum, Pearl Trilogy)

  • Anesthesia (e.g., isoflurane)

  • Sterile PBS

  • Syringes and needles

Workflow Diagram:

NIR_Fluorescence_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis A Prepare this compound-NIR Conjugate B Culture and Implant Tumor Cells C Allow Tumors to Establish D Administer this compound-NIR Conjugate C->D E Anesthetize Mouse D->E F Acquire Baseline Image E->F G Acquire Images at Time Points F->G H Define Regions of Interest (ROIs) G->H J Ex Vivo Organ Imaging G->J I Quantify Fluorescence Intensity H->I

Workflow for NIR Fluorescence Imaging of this compound.

Procedure:

  • Animal Preparation:

    • Allow mice to acclimatize for at least one week before the experiment.

    • Ensure tumors have reached a suitable size (e.g., 100-200 mm³) before imaging.

  • Imaging Agent Preparation:

    • Dissolve the this compound-NIR conjugate in sterile PBS to the desired concentration.

    • Determine the optimal dose based on previous in vitro studies or literature.

  • Imaging Protocol:

    • Acquire a baseline fluorescence image of each mouse before injection to account for autofluorescence.

    • Administer the this compound-NIR conjugate to the mice via the desired route (e.g., intravenous tail vein injection).

    • Anesthetize the mice using isoflurane (2-3% for induction, 1-2% for maintenance).

    • Place the anesthetized mouse in the imaging chamber.

    • Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours). Use appropriate excitation and emission filters for the specific NIR dye.

  • Data Analysis:

    • Use the imaging software to draw Regions of Interest (ROIs) over the tumor and other organs of interest (e.g., liver, kidneys, spleen).

    • Quantify the average fluorescence intensity within each ROI at each time point.

    • At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the in vivo findings and obtain more precise biodistribution data.[29]

Protocol 2: Positron Emission Tomography (PET) Imaging of this compound

Objective: To quantitatively assess the biodistribution and pharmacokinetics of radiolabeled this compound in a living animal.

Materials:

  • This compound labeled with a positron-emitting radionuclide (e.g., ¹⁸F-FT001, ⁶⁴Cu-DOTA-FT001)

  • Animal model (e.g., rat, mouse)

  • PET/CT or PET/MRI scanner

  • Anesthesia (e.g., isoflurane)

  • Syringe pump

  • Blood sampling equipment

  • Gamma counter

Workflow Diagram:

PET_Imaging_Workflow cluster_prep Preparation cluster_imaging Imaging & Data Acquisition cluster_analysis Data Analysis A Radiolabel this compound B Animal Preparation C Administer Radiolabeled this compound B->C D Perform Dynamic/Static PET Scan C->D F Collect Blood Samples C->F E Acquire CT/MRI for Anatomy G Reconstruct PET Images D->G H Co-register PET and CT/MRI G->H I Draw ROIs and Generate TACs H->I J Perform Pharmacokinetic Modeling I->J

Workflow for PET Imaging of Radiolabeled this compound.

Procedure:

  • Radiolabeling:

    • Synthesize and purify the radiolabeled this compound according to established radiochemistry protocols.

    • Perform quality control to ensure high radiochemical purity and specific activity.

  • Animal Preparation:

    • Fast the animal for 4-6 hours prior to imaging to reduce background signal, especially if using an ¹⁸F-FDG analog.

    • Anesthetize the animal with isoflurane.

  • Imaging Protocol:

    • Position the animal in the PET scanner.

    • Administer a known amount of radiolabeled this compound via intravenous injection, preferably using a syringe pump for controlled delivery.

    • Start the PET scan immediately for dynamic imaging or at specific time points for static imaging.

    • Acquire a CT or MRI scan for anatomical co-registration.

    • Collect serial blood samples at predetermined time points to measure the concentration of radioactivity in the plasma.

  • Data Analysis:

    • Reconstruct the PET images, correcting for attenuation, scatter, and radioactive decay.

    • Co-register the PET images with the anatomical CT or MRI images.

    • Draw ROIs on the co-registered images for various organs and tissues.

    • Generate time-activity curves (TACs) for each ROI, which represent the change in radioactivity concentration over time.

    • Use the plasma radioactivity data and the tissue TACs to perform pharmacokinetic modeling and calculate parameters such as uptake, clearance, and volume of distribution.

Protocol 3: Magnetic Resonance Imaging (MRI) of this compound Delivery

Objective: To monitor the delivery and accumulation of this compound, either directly or through a carrier system, using MRI.

Materials:

  • This compound (if it has inherent MRI contrast properties) or this compound loaded into an MRI-visible nanocarrier (e.g., containing gadolinium or superparamagnetic iron oxide nanoparticles).

  • Animal model.

  • High-field MRI scanner (e.g., 7T, 9.4T).

  • Anesthesia and physiological monitoring equipment.

  • Contrast agent (if applicable).

Workflow Diagram:

MRI_Workflow cluster_prep Preparation cluster_imaging MRI Acquisition cluster_analysis Image Analysis A Prepare this compound Formulation B Animal Acclimatization C Acquire Pre-contrast Images B->C D Administer this compound Formulation C->D E Acquire Post-contrast Images D->E F Image Registration E->F G ROI Analysis F->G H Calculate Signal Enhancement G->H

Workflow for MRI-based Monitoring of this compound Delivery.

Procedure:

  • Formulation and Animal Preparation:

    • Prepare the this compound formulation for injection. If using a nanocarrier, ensure it is well-characterized for size, stability, and contrast agent loading.

    • Anesthetize the animal and place it in a holder compatible with the MRI scanner. Monitor vital signs throughout the procedure.

  • MRI Protocol:

    • Acquire pre-contrast T1-weighted and/or T2/T2*-weighted images of the region of interest.

    • Administer the this compound formulation intravenously.

    • Acquire a series of post-contrast images at multiple time points. The specific pulse sequences will depend on the nature of the contrast agent (e.g., T1-weighted for Gd-based agents, T2*-weighted for SPIOs).

  • Data Analysis:

    • Register the pre- and post-contrast images to correct for any motion artifacts.

    • Draw ROIs on the images corresponding to the target tissue and control regions.

    • Measure the signal intensity in the ROIs before and after the administration of the this compound formulation.

    • Calculate the change in signal intensity or relaxation rates (R1 or R2*) to quantify the accumulation of the agent.

Signaling Pathway Visualization

The following diagram illustrates a hypothetical signaling pathway that this compound might modulate, providing a basis for pharmacodynamic studies that can be correlated with the imaging data.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Phosphorylates TF Transcription Factor TF_Inhibitor->TF Releases Gene Target Gene TF->Gene Promotes Transcription This compound This compound This compound->Receptor Inhibits

Hypothetical Signaling Pathway Modulated by this compound.

Disclaimer: These protocols are intended as a general guide. Specific parameters such as animal models, dosages, time points, and imaging settings should be optimized for each specific study and in accordance with institutional animal care and use committee (IACUC) guidelines.

References

Application Notes and Protocols for Assessing the Efficacy of Notoginsenoside Ft1 (FT001) in Mouse Models of Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Notoginsenoside Ft1 (referred to as Ft1) is a saponin isolated from Panax notoginseng, a plant used in traditional medicine.[1][2] Recent studies have identified Ft1 as a potent stimulator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This property suggests its therapeutic potential in conditions where enhanced angiogenesis is beneficial, such as in wound healing and ischemic diseases.[3] The pro-angiogenic effects of Ft1 are mediated through the activation of specific signaling pathways, leading to increased expression of vascular endothelial growth factor (VEGF).[1][3] This document provides detailed protocols for assessing the efficacy of Ft1 in established mouse models of angiogenesis and summarizes the expected quantitative outcomes.

Data Presentation

The following table summarizes the quantitative data on the pro-angiogenic effects of Notoginsenoside Ft1 from various studies.

Parameter Notoginsenoside Ft1 Effect Model System Key Findings
In Vivo Angiogenesis Promotes blood vessel formationMatrigel Plug Assay in MiceFt1 successfully induced the formation of new blood vessels into the Matrigel plug.[1]
Wound Healing Accelerates wound healingFull-thickness Wound Model in MiceFt1 treatment resulted in a faster wound closure rate compared to controls.[1]

Experimental Protocols

In Vivo Matrigel Plug Angiogenesis Assay

This assay evaluates the pro-angiogenic activity of a compound by assessing the formation of new blood vessels into a subcutaneously implanted gel matrix.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Matrigel (basement membrane matrix), stored at -20°C

  • Notoginsenoside Ft1 (or vehicle control)

  • Ice-cold syringes and needles

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Hemoglobin measurement kit (e.g., Drabkin's reagent)

  • CD31 antibody for immunohistochemistry

Procedure:

  • Preparation: Thaw Matrigel on ice overnight at 4°C. Keep all solutions and equipment that will come into contact with the Matrigel on ice to prevent premature solidification.[4]

  • Compound Mixture: On the day of the experiment, mix the desired concentration of Notoginsenoside Ft1 with the liquid Matrigel. A typical final volume for injection is 0.3-0.5 mL. A control group should be prepared with vehicle mixed into the Matrigel.

  • Animal Preparation: Anesthetize the mice using an approved protocol. Shave and sterilize the dorsal flank area.

  • Injection: Subcutaneously inject the Matrigel mixture into the flank of the mice using an ice-cold syringe.[4] The Matrigel will form a solid plug as it warms to body temperature.

  • Incubation Period: Allow the Matrigel plug to remain in the mice for a period of 7-14 days to allow for vascularization.

  • Plug Excision: At the end of the experimental period, euthanize the mice and carefully excise the Matrigel plugs.

  • Quantification:

    • Hemoglobin Assay: To quantify blood vessel formation, the plugs can be homogenized and the hemoglobin content measured using a Drabkin's reagent-based kit.[5] The amount of hemoglobin is proportional to the extent of vascularization.

    • Immunohistochemistry: Alternatively, the plugs can be fixed in formalin, embedded in paraffin, and sectioned. The sections can then be stained with an antibody against the endothelial cell marker CD31 to visualize and quantify the microvessel density.[6]

Mouse Model of Wound Healing

This protocol assesses the effect of Notoginsenoside Ft1 on the rate of cutaneous wound closure.

Materials:

  • Mice (strain as appropriate for the study)

  • Anesthesia and analgesics

  • Surgical scissors, forceps, and a biopsy punch (e.g., 6 mm)

  • Topical formulation of Notoginsenoside Ft1 (or vehicle control)

  • Ruler or digital caliper

  • Camera for documentation

Procedure:

  • Animal Preparation: Anesthetize the mouse and shave the dorsal surface.

  • Wound Creation: Create a full-thickness wound on the back of each mouse using a sterile biopsy punch.

  • Treatment: Apply the topical formulation of Notoginsenoside Ft1 or the vehicle control to the wound. The application frequency will depend on the formulation (e.g., daily).

  • Monitoring and Measurement:

    • Photograph the wounds at regular intervals (e.g., days 0, 3, 7, 10, and 14).

    • Measure the wound area at each time point using a ruler or a digital caliper. The wound area can be calculated from the photographs using image analysis software.

  • Data Analysis: Calculate the percentage of wound closure at each time point relative to the initial wound area on day 0. Compare the healing rates between the Ft1-treated and control groups.

  • Histological Analysis (Optional): At the end of the study, wound tissue can be harvested, fixed, and sectioned for histological analysis (e.g., H&E staining) to assess re-epithelialization, granulation tissue formation, and collagen deposition.

Visualization of Pathways and Workflows

Signaling Pathway of Notoginsenoside Ft1

FT001_Signaling_Pathway Ft1 Notoginsenoside Ft1 PI3K_AKT PI3K/AKT Pathway Ft1->PI3K_AKT Raf_MEK_ERK Raf/MEK/ERK Pathway Ft1->Raf_MEK_ERK mTOR mTOR PI3K_AKT->mTOR Raf_MEK_ERK->mTOR HIF1a_cyto HIF-1α (Cytoplasm) mTOR->HIF1a_cyto Translocation HIF1a_nuc HIF-1α (Nucleus) HIF1a_cyto->HIF1a_nuc VEGF_promoter VEGF Promoter HIF1a_nuc->VEGF_promoter Binds to VEGF_mRNA VEGF mRNA VEGF_promoter->VEGF_mRNA Transcription VEGF_secretion VEGF Secretion VEGF_mRNA->VEGF_secretion Translation Angiogenesis Angiogenesis VEGF_secretion->Angiogenesis

Caption: Signaling pathway of Notoginsenoside Ft1 in angiogenesis.

Experimental Workflow for In Vivo Assessment

Experimental_Workflow cluster_matrigel Matrigel Plug Assay cluster_wound Wound Healing Model Matrigel_Prep Prepare Matrigel + Ft1/Vehicle Matrigel_Inject Subcutaneous Injection Matrigel_Prep->Matrigel_Inject Matrigel_Incubate Incubation (7-14 days) Matrigel_Inject->Matrigel_Incubate Matrigel_Excise Excise Plug Matrigel_Incubate->Matrigel_Excise Matrigel_Analyze Quantify Angiogenesis (Hemoglobin/CD31) Matrigel_Excise->Matrigel_Analyze Wound_Create Create Full-thickness Wound Wound_Treat Topical Treatment (Ft1/Vehicle) Wound_Create->Wound_Treat Wound_Measure Measure Wound Area (0-14 days) Wound_Treat->Wound_Measure Wound_Analyze Calculate Wound Closure Rate Wound_Measure->Wound_Analyze

Caption: General experimental workflow for in vivo assessment.

References

Application Notes and Protocols for the FT-001 Clinical Trial

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the clinical trial design, endpoints, and key experimental protocols for FT-001, an investigational gene therapy for the treatment of Leber Congenital Amaurosis type 2 (LCA-2), a severe inherited retinal dystrophy caused by mutations in the RPE65 gene.

Introduction to FT-001

FT-001 is a gene therapy developed by Frontera Therapeutics designed to deliver a functional copy of the human RPE65 gene to retinal cells.[1][2] The therapy is administered as a one-time subretinal injection, aiming to restore the normal function of the visual cycle and improve visual capabilities in patients with biallelic RPE65 mutations.[1][2] The underlying pathology in this form of LCA is a deficiency in the RPE65 enzyme, which is crucial for the regeneration of 11-cis-retinal, a molecule essential for light detection by photoreceptor cells. By introducing a correct version of the RPE65 gene, FT-001 seeks to enable the production of the functional enzyme, thereby restoring the visual process.

Clinical Trial Design (NCT05858983)

The ongoing clinical trial for FT-001 is a Phase 1/2 open-label, dose-escalation, and dose-expansion study.[3][4][5] The primary objective of the Phase 1 portion is to evaluate the safety and tolerability of FT-001 at different doses.[1][2][4] The study is being conducted in China and has received Investigational New Drug (IND) clearance from both the U.S. Food and Drug Administration (FDA) and the China National Medical Products Administration (NMPA).[1][2]

Study Population

The trial enrolls patients with a clinical diagnosis of retinal dystrophy associated with biallelic RPE65 mutations.[4] The initial Phase 1 enrolled nine subjects, including individuals with Retinitis Pigmentosa (RP) and Leber Congenital Amaurosis/Early-Onset Severe Retinal Dystrophy (LCA/ESRD).[4] The average age of enrolled subjects was 27 years, with a range from 10 to 43 years old.[4]

Trial Phases and Dosage

The Phase 1 dose-escalation phase included three dose cohorts:[3][4]

Dose CohortVector Genome (vg) per eyeNumber of Subjects
Low Dose1.5 x 10¹⁰3
Medium Dose7.5 x 10¹⁰3
High Dose15 x 10¹⁰3

Phase 2 of the study is a dose-expansion phase where the previously untreated eyes of five patients from Phase 1 received the therapy.[3]

Clinical Trial Endpoints

The clinical trial evaluates both the safety and preliminary efficacy of FT-001.

Primary Endpoint: Safety and Tolerability

The primary outcome measure is the safety and tolerability of a single subretinal dose of FT-001. This is assessed through the incidence and severity of adverse events (AEs).[4]

Safety Findings: FT-001 was reported to be generally well-tolerated with a good safety profile across all dose groups.[3][4] No dose-limiting toxicities (DLTs), suspected unexpected serious adverse reactions (SUSARs), or deaths were observed.[4] A total of two serious adverse events (SAEs) were reported, neither of which was considered related to FT-001.[4] The majority of the 44 reported treatment-emergent adverse events (TEAEs) were associated with the surgical procedure or steroid use.[4] Only two TEAEs were deemed associated with FT-001: one case of rhegmatogenous retinal detachment in the low-dose group and one case of ocular inflammation in the high-dose group.[4]

Secondary Endpoints: Efficacy

Preliminary efficacy is evaluated through a series of functional vision tests.

Efficacy Findings: Significant improvements in visual function and retinal sensitivity were observed starting from Day 28 and were sustained throughout the observation period.[3]

Efficacy EndpointQuantitative Results
Multi-Luminance Mobility Test (MLMT) 4 out of 6 subjects (67%) showed an improvement of ≥2 light levels from baseline at Week 4, Week 8, or the most recent follow-up visit.[4]
Full-Field Stimulus Test (FST) 4 out of 9 subjects (44%) demonstrated an improved FST of 2 Log units or more at 4 and 8 weeks post-administration.[4]

Experimental Protocols

FT-001 Administration: Subretinal Injection

FT-001 is administered via a single subretinal injection. This procedure is performed by a qualified vitreoretinal surgeon in a controlled operating room setting.

Protocol Overview:

  • Pre-operative Preparation: Standard pre-operative procedures for vitrectomy are followed, including pupillary dilation and administration of local or general anesthesia.

  • Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous gel and allow access to the retinal surface.

  • Retinotomy and Bleb Creation: A small opening (retinotomy) is made in the retina, typically in the superotemporal macula, to allow for the injection of the vector suspension into the subretinal space. A controlled injection creates a bleb, which is a separation of the neurosensory retina from the retinal pigment epithelium (RPE).

  • Vector Injection: The predetermined dose of FT-001 is slowly injected into the subretinal space. The surgeon carefully monitors the formation and spread of the subretinal bleb to ensure proper delivery of the gene therapy.

  • Post-operative Care: Post-operative care includes the administration of antibiotics and corticosteroids to prevent infection and manage inflammation. Patients are monitored for any adverse events related to the surgery or the gene therapy.

To minimize off-target vector distribution into the vitreous, an optimized protocol may include an intravitreal lavage with a balanced salt solution for approximately three minutes following the subretinal injection.[6][7] This can significantly reduce the amount of viral vector in the vitreous cavity.[6][7]

Efficacy Assessment Protocols

The MLMT is a performance-based assessment that measures a patient's ability to navigate a standardized course under various light levels.[8][9]

Protocol Overview:

  • Course Design: The course consists of a defined path with obstacles, arrows to follow, and steps to navigate.[8] The test is designed to simulate real-world mobility challenges.

  • Luminance Levels: The test is performed at multiple, standardized light levels, ranging from very dim (1 lux) to brighter conditions (up to 400 lux).[8]

  • Testing Procedure: Patients are instructed to navigate the course at each light level.[8] Their performance is video-recorded and scored by trained graders.

  • Scoring: Scoring is based on accuracy (number of errors, such as contacting obstacles) and speed (time to complete the course).[8] A passing score is determined by meeting predefined criteria for both accuracy and speed. The lowest light level at which a patient can successfully pass the course is recorded.

The FST is a psychophysical test that measures the threshold of light sensitivity across the entire visual field.[10][11]

Protocol Overview:

  • Dark Adaptation: The patient undergoes a period of dark adaptation (typically 45 minutes) to maximize retinal sensitivity.[11]

  • Stimulus Presentation: A Ganzfeld dome is used to present full-field flashes of light of varying intensities and colors (e.g., white, blue, and red).[10][11]

  • Patient Response: The patient is instructed to press a button to indicate whether they perceived the flash of light.[10][11]

  • Threshold Determination: A staircase method or other algorithmic approach is used to determine the lowest light intensity that the patient can reliably detect.[10] This threshold is a measure of their overall retinal sensitivity.

Visualizations

The Visual Cycle and the Role of RPE65

The following diagram illustrates the visual cycle and highlights the critical role of the RPE65 enzyme, which is deficient in patients with LCA-2.

Visual Cycle cluster_PR Photoreceptor Cell cluster_RPE Retinal Pigment Epithelium (RPE) Cell Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Batho Bathorhodopsin Rhodopsin->Batho Light all_trans_retinal all-trans-retinal Batho->all_trans_retinal Isomerization all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol Reduction all_trans_retinol_RPE all-trans-retinol all_trans_retinol->all_trans_retinol_RPE Transport all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol_RPE->all_trans_retinyl_ester Esterification eleven_cis_retinol 11-cis-retinol all_trans_retinyl_ester->eleven_cis_retinol Isomerization eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Oxidation eleven_cis_retinal->Rhodopsin Transport & Recombination RPE65 RPE65 Enzyme (Target of FT-001)

Caption: The Visual Cycle and the Role of the RPE65 Enzyme.

FT-001 Clinical Trial Workflow

This diagram outlines the major steps in the FT-001 clinical trial for a participating patient.

FT001_Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Biallelic RPE65 mutation confirmed) Informed_Consent->Eligibility_Assessment Baseline_Assessments Baseline Assessments (MLMT, FST, Visual Acuity, etc.) Eligibility_Assessment->Baseline_Assessments FT001_Administration FT-001 Administration (Subretinal Injection) Baseline_Assessments->FT001_Administration Patient meets all criteria Post_Op_Monitoring Post-operative Monitoring FT001_Administration->Post_Op_Monitoring Follow_up_Visits Scheduled Follow-up Visits (e.g., Day 28, Week 8, 1 year) Post_Op_Monitoring->Follow_up_Visits Safety_Assessments Safety Assessments (Adverse Event Monitoring) Follow_up_Visits->Safety_Assessments Efficacy_Assessments Efficacy Assessments (MLMT, FST, etc.) Follow_up_Visits->Efficacy_Assessments

Caption: Workflow of the FT-001 Clinical Trial for a Patient.

References

Application Notes and Protocols for Viral Vector Titration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Accurate and reproducible titration of viral vectors is a critical step in the development and application of gene therapies, vaccines, and other viral vector-based technologies. The titer, or concentration of functional viral particles, directly impacts the efficacy and safety of the product. This document provides detailed application notes and standardized protocols for the titration of viral vectors. While the specific vector "FT001" is not publicly documented, the principles and methods described herein are broadly applicable to common viral vectors such as Adeno-Associated Virus (AAV), Lentivirus (LV), and Adenovirus (AdV), and can be adapted for your specific vector of interest.

Viral vector titration methods can be broadly categorized into two types: physical titration and infectious (or functional) titration .

  • Physical Titration methods quantify the total number of viral particles in a sample, including both infectious and non-infectious particles. These methods are typically rapid and have high throughput.

  • Infectious Titration methods measure the number of viral particles capable of infecting target cells and leading to gene expression. These methods are more biologically relevant but are often more time-consuming and complex.

The choice of titration method depends on the specific viral vector, the research or clinical application, and regulatory requirements. A combination of physical and infectious titration methods is often employed to provide a comprehensive characterization of a viral vector preparation.

I. Physical Titration Methods

Physical titration methods are essential for assessing the total number of viral particles produced and for in-process monitoring during manufacturing.

A. Quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR)

Quantitative PCR (qPCR) and Droplet Digital PCR (ddPCR) are widely used methods for determining the viral genome copy number, which serves as a proxy for the physical titer.[1][2][3][4][5][6]

Principle: These methods involve the amplification of a specific target sequence within the viral genome. qPCR measures the amplification in real-time, while ddPCR partitions the sample into thousands of droplets and performs PCR in each, allowing for absolute quantification without a standard curve.[2][4][7]

Data Presentation:

MethodAnalyteTiter UnitTypical Titer RangeAdvantagesDisadvantages
qPCR Viral Genome DNAGenome Copies/mL (GC/mL)1E+10 - 1E+14 GC/mLHigh throughput, rapid, sensitive.[5][6]Requires a standard curve, susceptible to inhibition, may overestimate functional titer.[5][7]
ddPCR Viral Genome DNAGenome Copies/mL (GC/mL)1E+10 - 1E+14 GC/mLAbsolute quantification without a standard curve, high precision, less susceptible to inhibitors.[2][4][7][8]Lower throughput than qPCR, requires specialized equipment.

Experimental Protocol: qPCR-based Titration of AAV Vectors

This protocol provides a general framework for titrating AAV vectors using SYBR Green-based qPCR.[3]

Materials:

  • Purified AAV vector stock

  • DNase I

  • Proteinase K (optional)

  • DNA extraction kit

  • SYBR Green qPCR Master Mix

  • Primers targeting a specific region of the viral genome (e.g., ITR, transgene)[1][7]

  • Plasmid DNA standard with a known copy number

  • Nuclease-free water

  • qPCR instrument

Procedure:

  • DNase I Treatment: Treat the AAV vector preparation with DNase I to remove any contaminating plasmid DNA from the production process.[3][9]

  • Viral Genome Extraction: Extract the viral genomic DNA from the capsids. This can be achieved by heat denaturation (e.g., 95°C for 10 minutes) or by using a commercial DNA extraction kit.[1][10] Some protocols suggest a proteinase K digestion step before heat inactivation to improve genome release.[1][6][10]

  • qPCR Reaction Setup:

    • Prepare a standard curve by making serial dilutions of the plasmid DNA standard.

    • Prepare dilutions of the extracted viral DNA.

    • Set up the qPCR reactions in a 96-well plate, including standards, samples, no-template controls, and a reference AAV sample of known titer in duplicate or triplicate.[3]

    • Each reaction should contain the appropriate amounts of qPCR master mix, forward and reverse primers, and template DNA.

  • qPCR Run: Run the plate on a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).[3]

  • Data Analysis:

    • Generate a standard curve by plotting the Cq values against the log of the standard copy number.

    • Determine the genome copy number of the unknown samples by interpolating their Cq values from the standard curve.

    • Calculate the viral titer (GC/mL) by accounting for the dilution factors used.

Workflow for qPCR-based Viral Vector Titration:

qPCR_Workflow cluster_prep Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis AAV_Sample AAV Sample DNase_Treatment DNase I Treatment AAV_Sample->DNase_Treatment Genome_Extraction Viral Genome Extraction DNase_Treatment->Genome_Extraction qPCR_Setup qPCR Reaction Setup Genome_Extraction->qPCR_Setup qPCR_Run qPCR Instrument Run qPCR_Setup->qPCR_Run Standard_Curve Generate Standard Curve qPCR_Run->Standard_Curve Calculate_Titer Calculate Titer (GC/mL) Standard_Curve->Calculate_Titer

Caption: Workflow for determining viral titer using qPCR.

B. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a plate-based assay used to quantify viral capsid proteins. For lentiviruses, the p24 capsid protein is a common target, while for adenoviruses, the hexon protein is often measured.[11][12][13][14] For AAV, capsid-specific ELISAs for various serotypes are available.[11][15][16]

Principle: A capture antibody specific to the viral protein is coated on a microplate. The viral sample is added, and the viral protein is captured. A second, enzyme-linked detection antibody is then added, followed by a substrate that produces a measurable colorimetric signal proportional to the amount of viral protein present.[15][16]

Data Presentation:

MethodAnalyteTiter UnitTypical Titer RangeAdvantagesDisadvantages
ELISA Capsid Protein (e.g., p24, Hexon, AAV capsid)pg/mL or Viral Particles/mL (VP/mL)Varies by vector and proteinRapid, high throughput, easy to perform.[14]Measures total protein, not just that associated with intact virions; may not correlate with infectivity.[12]

Experimental Protocol: p24 ELISA for Lentiviral Titration

This protocol provides a general method for determining the physical titer of lentivirus by quantifying the p24 capsid protein.[14]

Materials:

  • Lentiviral supernatant

  • p24 ELISA kit (containing capture antibody-coated plate, detection antibody, standard p24 protein, substrate, and stop solution)

  • Wash buffer

  • Plate reader

Procedure:

  • Prepare Standards and Samples: Prepare serial dilutions of the p24 standard to generate a standard curve. Dilute the lentiviral samples to fall within the linear range of the assay.

  • Coating and Blocking (if not using a pre-coated plate): Coat the microplate wells with the anti-p24 capture antibody and incubate. Block non-specific binding sites.

  • Sample Incubation: Add the standards and diluted samples to the wells and incubate to allow the capture antibody to bind to the p24 protein.

  • Washing: Wash the plate to remove unbound material.

  • Detection Antibody Incubation: Add the enzyme-linked anti-p24 detection antibody and incubate.

  • Washing: Wash the plate again.

  • Substrate Addition: Add the substrate and incubate for color development.

  • Stop Reaction: Add the stop solution to terminate the reaction.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance values against the p24 concentrations of the standards. Determine the p24 concentration in the samples from the standard curve and calculate the viral titer (pg/mL).

Logical Relationship for ELISA-based Titration:

ELISA_Logic Viral_Sample Viral Sample Containing Capsid Protein Capture_Ab Capture Antibody on Plate Viral_Sample->Capture_Ab binds to Detection_Ab Enzyme-linked Detection Antibody Capture_Ab->Detection_Ab binds to captured protein Substrate Substrate Detection_Ab->Substrate acts on Color_Signal Colorimetric Signal Substrate->Color_Signal produces Quantification Quantification via Standard Curve Color_Signal->Quantification is proportional to protein amount

Caption: Principle of sandwich ELISA for viral protein quantification.

II. Infectious Titration Methods

Infectious titration methods are crucial for determining the concentration of biologically active viral particles that can successfully transduce target cells.

A. 50% Tissue Culture Infectious Dose (TCID50) Assay

The TCID50 assay is a widely used method to determine the infectious titer of viruses that cause a cytopathic effect (CPE) in cultured cells.[17][18][19]

Principle: Serial dilutions of the virus are used to infect a fixed number of cells in a multi-well plate. After an incubation period, the wells are scored for the presence or absence of CPE. The titer is the dilution of virus that causes CPE in 50% of the wells.[17][18][19]

Data Presentation:

MethodEndpointTiter UnitTypical Titer RangeAdvantagesDisadvantages
TCID50 Cytopathic Effect (CPE)TCID50/mLVaries by vectorMeasures infectious virus, does not require a reporter gene.Subjective scoring of CPE, time-consuming, requires a virus that causes CPE.[18][20]

Experimental Protocol: TCID50 Assay for Adenovirus

This protocol describes a general procedure for determining the infectious titer of an adenovirus stock.[17][21]

Materials:

  • Adenovirus stock

  • Permissive cell line (e.g., HEK293)

  • Growth medium and infection medium

  • 96-well plates

  • Microscope

Procedure:

  • Cell Seeding: Seed the permissive cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.[17][18]

  • Serial Dilutions: Prepare 10-fold serial dilutions of the adenovirus stock in infection medium.[17][18]

  • Infection: Remove the growth medium from the cells and inoculate replicate wells (e.g., 8-10 wells per dilution) with each viral dilution. Include a negative control (cells only).[17]

  • Incubation: Incubate the plate at 37°C and observe daily for the appearance of CPE. The incubation period can range from 3 to 14 days depending on the virus.

  • Scoring: For each dilution, count the number of wells that show CPE.

  • Titer Calculation: Calculate the TCID50 value using a statistical method such as the Reed-Muench or Spearman-Kärber formula.[19]

Experimental Workflow for TCID50 Assay:

TCID50_Workflow cluster_prep Preparation cluster_infection Infection & Incubation cluster_analysis Analysis Seed_Cells Seed Permissive Cells in 96-well Plate Infect_Cells Infect Cells with Dilutions Seed_Cells->Infect_Cells Serial_Dilution Prepare Serial Dilutions of Virus Serial_Dilution->Infect_Cells Incubate Incubate and Observe for CPE Infect_Cells->Incubate Score_Wells Score Wells for CPE Incubate->Score_Wells Calculate_Titer Calculate TCID50/mL Score_Wells->Calculate_Titer

Caption: Workflow for determining infectious viral titer using the TCID50 assay.

B. Transduction Unit (TU) or Infectious Unit (IU) Assay

This method determines the number of infectious viral particles by quantifying the expression of a reporter gene (e.g., GFP, RFP, luciferase) or by selecting for a resistance marker (e.g., puromycin, blasticidin) encoded by the viral vector.[22][23][24][25]

Principle: Target cells are transduced with serial dilutions of the viral vector. After a period of time to allow for gene expression, the number of transduced cells is quantified by flow cytometry, fluorescence microscopy, or by counting antibiotic-resistant colonies.[22][23][25]

Data Presentation:

MethodEndpointTiter UnitTypical Titer RangeAdvantagesDisadvantages
Flow Cytometry Reporter Gene Expression (e.g., GFP)Transducing Units/mL (TU/mL)1E+5 - 1E+9 TU/mLHigh-throughput, quantitative, objective.[12][25]Requires a reporter gene, may not be suitable for all cell types.
Colony Formation Antibiotic ResistanceColony Forming Units/mL (CFU/mL)1E+4 - 1E+8 CFU/mLMeasures stable integration and expression.Time-consuming, dependent on cell growth.[23]

Experimental Protocol: Lentivirus Titration by Flow Cytometry

This protocol outlines the titration of a lentiviral vector expressing a fluorescent reporter protein.[22][25]

Materials:

  • Lentiviral vector expressing a fluorescent reporter (e.g., GFP)

  • Target cell line (e.g., HEK293T)

  • Growth medium

  • Polybrene (optional, to enhance transduction)

  • Multi-well plates

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the target cells in a multi-well plate.

  • Serial Dilutions: Prepare serial dilutions of the lentiviral stock in growth medium, with or without Polybrene.[22]

  • Transduction: Add the viral dilutions to the cells. Include an untransduced control well.

  • Incubation: Incubate the cells for 48-72 hours to allow for viral entry, integration, and reporter gene expression.[22]

  • Cell Harvesting and Analysis:

    • Harvest the cells by trypsinization.

    • Analyze the percentage of fluorescent cells in each well using a flow cytometer.

  • Titer Calculation:

    • Use the dilutions that result in a percentage of fluorescent cells within the linear range of the assay (typically 1-20%) to calculate the titer.

    • The formula for calculating the titer is: Titer (TU/mL) = (Number of cells at transduction x % of fluorescent cells / 100) / Volume of virus (mL)

Signaling Pathway for Lentiviral Transduction and Reporter Expression:

LV_Transduction LV_Particle Lentiviral Particle Cell_Surface Host Cell Surface Receptor LV_Particle->Cell_Surface binds to Entry Viral Entry & Uncoating Cell_Surface->Entry RT Reverse Transcription (RNA -> DNA) Entry->RT Integration Integration into Host Genome RT->Integration Transcription Transcription (DNA -> mRNA) Integration->Transcription Translation Translation (mRNA -> Reporter Protein) Transcription->Translation Detection Detection (e.g., Flow Cytometry) Translation->Detection

Caption: Simplified pathway of lentiviral transduction leading to reporter gene expression.

III. Summary and Recommendations

The selection of an appropriate viral vector titration method is critical for the successful development and application of viral vector-based products.

MethodTypeMeasuresKey AdvantageKey Disadvantage
qPCR/ddPCR PhysicalGenome CopiesHigh precision and speedDoes not measure infectivity
ELISA PhysicalCapsid ProteinsRapid and high-throughputDoes not measure infectivity or genome packaging
TCID50 InfectiousInfectious Particles (CPE)Measures infectivity without a reporterSubjective and time-consuming
TU/IU Assay InfectiousInfectious Particles (Gene Expression)Biologically relevant, quantitativeRequires a reporter or selectable marker

For a comprehensive characterization of a viral vector preparation, it is recommended to use a combination of physical and infectious titration methods. For example, qPCR or ddPCR can be used to determine the total number of viral genomes, while a TU/IU assay can be used to determine the number of infectious particles. The ratio of infectious to total particles can then be calculated to assess the quality of the viral vector preparation.

For any specific viral vector, including proprietary ones like "this compound," it is crucial to develop and validate a robust and reproducible titration method that is suitable for the intended application. This may involve optimizing existing protocols or developing new assays tailored to the specific characteristics of the vector.

References

Application Notes and Protocols for FT001 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT001 is an investigational gene therapy product designed for the treatment of Leber Congenital Amaurosis-2 (LCA-2), a rare inherited retinal disease caused by mutations in the RPE65 gene.[1][2] this compound utilizes a recombinant adeno-associated virus vector (rAAV2) to deliver a functional copy of the human RPE65 gene to retinal cells.[3][4] The goal of this therapy is to restore the normal function of the RPE65 protein, thereby improving visual function in patients with LCA-2.[1][2] this compound is administered as a one-time dose via subretinal injection.[1][2]

These application notes provide a detailed protocol for the surgical administration of this compound, based on findings from clinical trials and standard ophthalmological surgical procedures for gene therapy delivery.

Quantitative Data Summary

The following table summarizes the dosage levels of this compound evaluated in the Phase 1/2 clinical trial.[3][4]

Dosage Group Dosage (vector genomes/eye)
Low Dose1.5 x 10¹⁰ vg/eye
Medium Dose7.5 x 10¹⁰ vg/eye
High Dose15 x 10¹⁰ vg/eye

Surgical Protocol for this compound Administration

The administration of this compound is a sterile surgical procedure performed by a qualified vitreoretinal surgeon in an operating room. The protocol involves a standard pars plana vitrectomy (PPV) followed by the subretinal injection of this compound.

Pre-operative Preparations
  • Patient Evaluation: A comprehensive ophthalmic examination is required to confirm the diagnosis of LCA-2 with confirmed biallelic RPE65 mutations and to assess the patient's retinal structure and function. This includes, but is not limited to, visual acuity testing, fundus photography, optical coherence tomography (OCT), and full-field stimulus testing (FST).

  • Informed Consent: The patient and/or their legal guardians must be fully informed about the potential risks and benefits of the procedure and provide written informed consent.

  • Anesthesia: The procedure is typically performed under general anesthesia, especially for pediatric patients, to ensure patient comfort and minimize movement during the delicate surgical maneuvers.[5]

  • Prophylactic Corticosteroids: A course of prophylactic corticosteroids may be administered before and after the surgery to manage potential immune responses to the vector.[5]

  • Preparation of this compound: The this compound vector should be thawed and prepared according to the manufacturer's instructions immediately prior to the surgical procedure. The final product is a suspension for subretinal injection.

Surgical Procedure: Pars Plana Vitrectomy and Subretinal Injection
  • Surgical Field Preparation: The surgical eye is prepped and draped in a standard sterile fashion for ophthalmic surgery.

  • Pars Plana Vitrectomy (PPV): A standard three-port pars plana vitrectomy is performed using a 23-gauge or 25-gauge system.[3] This involves the creation of three small incisions in the pars plana to allow for the insertion of surgical instruments.

  • Posterior Vitreous Detachment (PVD): If not already present, a PVD is induced to create a space between the vitreous gel and the retina.[6] Triamcinolone acetonide may be used to improve visualization of the vitreous.[6]

  • Vitrectomy: A core vitrectomy is performed to remove the central vitreous humor, providing clear access to the retina.

  • Selection of Injection Site: The injection site is carefully chosen, typically along the superior vascular arcade, at least 2 mm away from the foveal center, avoiding areas of significant retinal atrophy.[3]

  • Subretinal Bleb Formation:

    • A specialized subretinal injection cannula (e.g., 41-gauge) is used for the injection.[3]

    • The cannula is carefully inserted through the retina into the subretinal space.

    • A small amount of balanced salt solution (BSS) may be injected first to create a small "pre-bleb," confirming the correct location and gently separating the neurosensory retina from the retinal pigment epithelium (RPE).[3]

  • This compound Injection:

    • The syringe containing the prepared this compound solution is attached to the subretinal cannula.

    • The this compound solution is slowly and carefully injected into the subretinal space, expanding the bleb. The total volume injected is typically around 0.3 mL.[5] The goal is to create a stable bleb containing the gene therapy product in direct contact with the target retinal cells.

  • Fluid-Air Exchange: Following the injection, a fluid-air exchange is performed to remove the remaining BSS from the vitreous cavity and to help flatten the retina.[3] This also helps to minimize any potential reflux of the vector into the vitreous.

  • Closure: The sclerotomies (incisions) are closed.

Post-operative Care
  • Monitoring: The patient should be monitored closely for any signs of complications, such as inflammation, infection, or increased intraocular pressure.

  • Corticosteroid Taper: The prophylactic corticosteroid regimen is typically tapered over several weeks following the surgery.[5]

  • Follow-up Examinations: Regular follow-up examinations are crucial to assess the safety and efficacy of the treatment. These will include visual function tests and retinal imaging.

  • Activity Restrictions: Patients may be advised to limit strenuous physical activity for a period after the surgery.

Experimental Workflow Diagram

Surgical_Workflow_for_FT001_Administration cluster_pre_op Pre-operative Phase cluster_op Surgical Phase cluster_post_op Post-operative Phase Patient_Eval Patient Evaluation (Ophthalmic Exam, Genotyping) Informed_Consent Informed Consent Patient_Eval->Informed_Consent Anesthesia_Prep Anesthesia Preparation Informed_Consent->Anesthesia_Prep PPV Pars Plana Vitrectomy (PPV) Anesthesia_Prep->PPV FT001_Prep This compound Preparation FT001_Injection This compound Subretinal Injection FT001_Prep->FT001_Injection PVD_Induction PVD Induction PPV->PVD_Induction Vitrectomy Core Vitrectomy PVD_Induction->Vitrectomy Injection_Site Injection Site Selection Vitrectomy->Injection_Site Bleb_Formation Subretinal Bleb Formation Injection_Site->Bleb_Formation Bleb_Formation->FT001_Injection Fluid_Air_Exchange Fluid-Air Exchange FT001_Injection->Fluid_Air_Exchange Closure Surgical Closure Fluid_Air_Exchange->Closure Monitoring Post-operative Monitoring Closure->Monitoring Corticosteroid Corticosteroid Taper Monitoring->Corticosteroid Follow_up Follow-up Examinations Corticosteroid->Follow_up

Caption: Surgical workflow for this compound administration.

Signaling Pathway Diagram

FT001_Mechanism_of_Action cluster_gene_delivery Gene Delivery cluster_cellular_process Cellular Mechanism cluster_visual_cycle Visual Cycle Restoration This compound This compound (rAAV2-hRPE65) Retinal_Cell Retinal Pigment Epithelium (RPE) Cell This compound->Retinal_Cell Subretinal Injection Vector_Entry Vector Internalization & Uncoating Retinal_Cell->Vector_Entry Gene_Expression hRPE65 Gene Expression Vector_Entry->Gene_Expression RPE65_Protein Functional RPE65 Protein Synthesis Gene_Expression->RPE65_Protein Visual_Cycle Restoration of the Visual Cycle RPE65_Protein->Visual_Cycle Photoreceptor_Function Improved Photoreceptor Function Visual_Cycle->Photoreceptor_Function Visual_Function Potential for Improved Visual Function Photoreceptor_Function->Visual_Function

Caption: Mechanism of action of this compound gene therapy.

References

Application Notes and Protocols for Post-operative Care in Subretinal AAV Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Subretinal delivery of Adeno-Associated Viral (AAV) vectors is a leading strategy for gene therapy targeting retinal diseases. This approach facilitates direct transduction of retinal pigment epithelium (RPE) and photoreceptor cells. While promising, the post-operative period is critical for ensuring the safety and efficacy of the therapy. Careful monitoring and management of potential complications are paramount for successful translational outcomes. These application notes provide detailed protocols for the post-operative care and monitoring of subjects following subretinal AAV delivery in a pre-clinical research setting.

Immediate Post-Operative Care and Management

Immediate post-operative care focuses on preventing infection, controlling inflammation, and managing pain. The following is a general protocol that may be adapted based on institutional guidelines and specific study requirements.

1.1. Analgesia

Administer analgesics as per the approved institutional animal care and use committee (IACUC) protocol to manage post-operative pain. Sustained-release formulations of buprenorphine or meloxicam are often utilized in rodent models.

1.2. Topical Medications

Immediately following surgery, and for a prescribed period thereafter, apply a regimen of topical eye drops.

  • Antibiotics: A broad-spectrum antibiotic (e.g., moxifloxacin, gatifloxacin, or chloramphenicol) administered four times daily (QID) to prevent bacterial infection.

  • Corticosteroids: A topical steroid (e.g., prednisolone acetate 1% or dexamethasone 0.1%) administered QID to control inflammation.

  • Cycloplegics: A cycloplegic agent (e.g., atropine 1% or cyclopentolate 1%) administered twice daily (BD) to relieve ciliary muscle spasm and prevent synechiae formation.

1.3. Systemic Immunosuppression

Systemic immunosuppression is often employed to mitigate the host immune response to the AAV vector and transgene product. The choice and duration of treatment should be carefully considered based on the AAV serotype, vector dose, and animal model.

Corticosteroids, such as prednisolone or prednisone, are the most commonly used immunosuppressive agents.[1] A tapering dose is typically administered, starting immediately before or on the day of surgery.[1] For example, a regimen might start at 1-2 mg/kg/day and be gradually tapered over several weeks.[1]

Monitoring of Post-Operative Complications

Regular and thorough monitoring is essential to detect and manage potential complications.

2.1. Common Complications

  • Inflammation: Uveitis (anterior, intermediate, posterior), vitritis, retinitis, and choroiditis are potential inflammatory responses to the AAV vector or the surgical procedure itself.[2][3] The severity of inflammation is often dose-dependent.[2]

  • Retinal Atrophy: Chorioretinal atrophy, particularly at the site of the subretinal bleb, is a significant complication that can develop and progress over time.[4][5]

  • Structural Changes: Other potential complications include pigmentary changes, macular holes, and outer retinal disorganization.[6]

  • Intraocular Pressure (IOP) Elevation: Monitoring for post-operative increases in IOP is crucial.

2.2. Monitoring Schedule

A typical post-operative monitoring schedule may include examinations at day 1, day 3, week 1, week 2, week 4, and then monthly. The frequency should be adjusted based on the specific study design and any observed complications.

Experimental Protocols for Post-Operative Assessment

3.1. Optical Coherence Tomography (OCT)

OCT is a non-invasive imaging technique that provides high-resolution, cross-sectional images of the retina, allowing for the assessment of retinal structure and the detection of abnormalities.

Protocol for OCT Imaging in Rodents:

  • Anesthesia: Anesthetize the animal according to the approved institutional protocol (e.g., intraperitoneal injection of ketamine/xylazine or isoflurane inhalation).

  • Pupil Dilation: Apply a mydriatic agent (e.g., tropicamide 1%) to the cornea to achieve maximal pupil dilation.

  • Positioning: Place the animal on the imaging platform, ensuring the eye is properly aligned with the OCT lens. Use a contact lens and artificial tears to maintain corneal hydration and optical clarity.

  • Image Acquisition: Acquire scans, including line scans and volume scans, centered on the optic nerve head and the area of the subretinal injection.

  • Analysis: Analyze the images for retinal layer thickness, the presence of intraretinal or subretinal fluid, cellular infiltrates, and signs of retinal atrophy.

3.2. Fundus Autofluorescence (FAF)

FAF imaging provides information on the health and integrity of the RPE. Areas of RPE atrophy will appear hypoautofluorescent.

Protocol for FAF Imaging in Non-Human Primates:

  • Anesthesia and Pupil Dilation: Anesthetize the animal and dilate the pupils as described for OCT imaging.

  • Positioning: Position the animal in a stereotaxic frame or on a specialized imaging stage.

  • Image Acquisition: Use a scanning laser ophthalmoscope (SLO) with an appropriate excitation wavelength (typically 488 nm) to capture FAF images. Obtain widefield images to assess the entire posterior pole and higher magnification images of the macula and the injection site.

  • Analysis: Quantify the area of hypoautofluorescence to measure the extent of RPE atrophy.

3.3. Electroretinography (ERG)

ERG is a functional assay that measures the electrical response of the various cell types in the retina to a light stimulus. It is used to assess the overall health and function of the retina.

Protocol for Full-Field ERG in Rodents:

  • Dark Adaptation: Dark-adapt the animals overnight (at least 12 hours) before the procedure.

  • Anesthesia and Pupil Dilation: Under dim red light, anesthetize the animal and dilate the pupils.

  • Electrode Placement: Place a corneal electrode on the eye, a reference electrode subcutaneously in the cheek, and a ground electrode subcutaneously in the tail.

  • Scotopic ERG: In a Ganzfeld dome, present a series of light flashes of increasing intensity to elicit rod-dominant responses.

  • Photopic ERG: After a period of light adaptation (e.g., 10 minutes of a background light), present a series of light flashes to elicit cone-dominant responses.

  • Data Analysis: Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar cell response).

3.4. Quantification of Retinal Immune Cells by Flow Cytometry

This protocol allows for the quantification and characterization of immune cell populations within the retina.

Protocol for Retinal Cell Isolation and Flow Cytometry:

  • Euthanasia and Enucleation: Euthanize the animal according to the approved protocol and enucleate the eyes.

  • Retina Dissection: Under a dissecting microscope, carefully dissect the retinas from the enucleated eyes.

  • Tissue Dissociation: Dissociate the retinal tissue into a single-cell suspension using an appropriate enzymatic digestion method (e.g., with papain or dispase).

  • Cell Staining: Incubate the single-cell suspension with a cocktail of fluorescently-labeled antibodies against specific immune cell markers (e.g., CD45 for total leukocytes, CD11b for microglia/macrophages, CD4 for helper T cells, CD8 for cytotoxic T cells).

  • Flow Cytometry: Acquire and analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage and absolute number of different immune cell populations within the retina.

Data Presentation

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Example of Quantitative Data Summary for Retinal Atrophy

Animal IDAAV Vector Dose (vg/eye)Timepoint (Weeks Post-Injection)Area of Atrophy (mm²) - FAFRetinal Thickness at Bleb Center (µm) - OCT
NHP-011 x 10¹¹40.5180
NHP-011 x 10¹¹121.2165
NHP-021 x 10¹²42.1150
NHP-021 x 10¹²123.5130
Sham-01Vehicle120.1210

Table 2: Example of Quantitative Data Summary for ERG Analysis

Treatment GroupTimepoint (Weeks Post-Injection)Scotopic b-wave Amplitude (µV)Photopic b-wave Amplitude (µV)
High Dose AAV4250 ± 3080 ± 15
Low Dose AAV4350 ± 45100 ± 20
Sham4450 ± 50120 ± 25

Table 3: Example of Quantitative Data Summary for Retinal Immune Cell Infiltration

Treatment GroupTimepoint (Days Post-Injection)CD45+ Cells (cells/retina)CD4+ T Cells (% of CD45+)CD8+ T Cells (% of CD45+)
High Dose AAV145000 ± 80015 ± 325 ± 5
Low Dose AAV141500 ± 3008 ± 212 ± 3
Sham14500 ± 1002 ± 13 ± 1

Visualization of Key Pathways and Workflows

5.1. Innate Immune Signaling Pathway in Response to Subretinal AAV Delivery

The innate immune system, particularly through Toll-like receptors (TLRs), plays a crucial role in recognizing AAV vectors. The AAV genome, which can contain unmethylated CpG motifs, is a key pathogen-associated molecular pattern (PAMP) recognized by TLR9 within the endosome of antigen-presenting cells like microglia and RPE cells.

G cluster_0 Endosome cluster_1 Cytoplasm cluster_2 Nucleus AAV AAV Vector AAVgenome AAV Genome (ssDNA with CpG motifs) AAV->AAVgenome Uncoating TLR9 TLR9 AAVgenome->TLR9 Recognition MyD88 MyD88 TLR9->MyD88 IRAKs IRAKs MyD88->IRAKs IRF7 IRF7 MyD88->IRF7 TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPK TRAF6->MAPK Gene_Expression Pro-inflammatory Gene Expression NFkB->Gene_Expression MAPK->Gene_Expression IRF7->Gene_Expression Cytokines Cytokines (e.g., IL-6, TNF-α) Gene_Expression->Cytokines Chemokines Chemokines (e.g., MCP-1, RANTES) Gene_Expression->Chemokines Type_I_IFN Type I Interferons Gene_Expression->Type_I_IFN

Caption: TLR9 signaling pathway in response to AAV vectors.

5.2. Experimental Workflow for Post-Operative Monitoring

This workflow outlines the key steps in the post-operative monitoring of subjects following subretinal AAV delivery.

G cluster_0 Surgical and Immediate Post-Op cluster_1 Short-Term Monitoring (Weeks 1-4) cluster_2 Long-Term Monitoring (Months 1-6+) cluster_3 Data Analysis and Outcome Assessment AAV_Delivery Subretinal AAV Delivery Immediate_Care Immediate Post-Op Care (Analgesia, Topical Meds) AAV_Delivery->Immediate_Care Clinical_Exam Clinical Examination (Slit Lamp, Fundoscopy) Immediate_Care->Clinical_Exam OCT_FAF OCT & FAF Imaging Clinical_Exam->OCT_FAF ERG_Short ERG (Optional) OCT_FAF->ERG_Short OCT_FAF_Long OCT & FAF Imaging ERG_Short->OCT_FAF_Long ERG_Long ERG OCT_FAF_Long->ERG_Long Immune_Monitoring Immune Response Monitoring (e.g., Flow Cytometry) ERG_Long->Immune_Monitoring Data_Analysis Quantitative Data Analysis Immune_Monitoring->Data_Analysis Safety_Efficacy Safety & Efficacy Assessment Data_Analysis->Safety_Efficacy

Caption: Post-operative monitoring workflow.

5.3. Logical Relationship of AAV Dose, Inflammation, and Retinal Atrophy

This diagram illustrates the dose-dependent relationship between the AAV vector and the potential for inflammation and subsequent retinal atrophy.

G cluster_0 Host Response cluster_1 Pathological Outcome AAV_Dose AAV Vector Dose Immune_Activation Innate & Adaptive Immune Activation AAV_Dose->Immune_Activation High dose increases Inflammation Ocular Inflammation (Uveitis, Vitritis) Immune_Activation->Inflammation leads to Retinal_Atrophy Chorioretinal Atrophy Inflammation->Retinal_Atrophy can cause Functional_Deficit Functional Deficit Retinal_Atrophy->Functional_Deficit Immunosuppression Immunosuppressive Therapy Immunosuppression->Inflammation mitigates

Caption: AAV dose, inflammation, and atrophy relationship.

References

Application Notes and Protocols: Measuring RPE65 Protein Expression Post-FT001 Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FT001 is an investigational gene therapy designed to treat inherited retinal diseases such as Leber Congenital Amaurosis-2 (LCA2), which are caused by mutations in the RPE65 gene.[1] This therapy involves a one-time subretinal injection that delivers a functional copy of the human RPE65 gene to the retinal cells.[1] The RPE65 protein is a critical enzyme in the visual cycle, responsible for the conversion of all-trans-retinyl esters to 11-cis-retinol, a key step in regenerating the visual pigment necessary for sight.[2][3][4] Mutations in the RPE65 gene lead to a deficiency in this protein, causing severe vision loss from birth or early childhood.[3]

The primary therapeutic goal of this compound is to restore the expression of functional RPE65 protein in the retinal pigment epithelium (RPE), thereby restoring the visual cycle and improving visual function.[1][5][6] Consequently, accurate and robust measurement of RPE65 protein expression following this compound administration is paramount for evaluating the therapy's efficacy and for understanding its mechanism of action in both preclinical and clinical settings.

These application notes provide detailed protocols for the quantitative and qualitative assessment of RPE65 protein expression in relevant biological samples.

The Visual Cycle and the Role of RPE65

The following diagram illustrates the visual cycle and the central role of the RPE65 protein.

Visual Cycle Opsin Opsin Rhodopsin Rhodopsin (11-cis-retinal + Opsin) all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Light all_trans_retinal->Opsin Dissociation all_trans_retinol_photo all-trans-retinol all_trans_retinal->all_trans_retinol_photo RDH all_trans_retinol_rpe all-trans-retinol all_trans_retinol_photo->all_trans_retinol_rpe Transport all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol_rpe->all_trans_retinyl_ester LRAT RPE65 RPE65 all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol Isomerohydrolase Activity eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal RDH eleven_cis_retinal->Rhodopsin Transport & Binding

Caption: The visual cycle pathway highlighting the critical role of RPE65.

Experimental Protocols

To assess the expression of RPE65 protein following this compound administration, a multi-faceted approach employing several standard molecular biology techniques is recommended. The choice of method will depend on the sample type (e.g., cell culture, tissue homogenates, or patient-derived samples) and the nature of the desired data (qualitative vs. quantitative).

The following diagram outlines a general experimental workflow for measuring RPE65 protein expression.

Experimental Workflow cluster_assays Protein Expression Analysis start Sample Collection (e.g., RPE cells, retinal tissue) protein_extraction Protein Extraction start->protein_extraction ihc Immunohistochemistry (Localization) start->ihc Fixed Tissue Sections quantification Protein Quantification (e.g., BCA Assay) protein_extraction->quantification western_blot Western Blotting (Semi-Quantitative) quantification->western_blot Normalized Protein Lysate elisa ELISA (Quantitative) quantification->elisa Normalized Protein Lysate data_analysis Data Analysis and Interpretation western_blot->data_analysis elisa->data_analysis ihc->data_analysis

Caption: General workflow for measuring RPE65 protein expression.

Western Blotting for Semi-Quantitative Analysis of RPE65

Western blotting is a widely used technique to detect and semi-quantify protein expression in a sample.[7][8]

Protocol:

  • Protein Extraction:

    • For cultured cells or tissue samples, lyse in RIPA buffer supplemented with protease inhibitors to prevent protein degradation.[9]

    • Sonicate or homogenize tissue samples to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the total protein concentration of each lysate using a BCA assay kit.[9] This is crucial for ensuring equal loading of protein in the subsequent steps.

  • SDS-PAGE:

    • Denature 20-30 µg of total protein from each sample by boiling in Laemmli sample buffer.

    • Load the denatured samples onto a 10% SDS-polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation and estimate the molecular weight of the target protein (RPE65 is approximately 65 kDa).[10]

    • Run the gel at 100-120V until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for RPE65 (e.g., rabbit polyclonal or mouse monoclonal) overnight at 4°C with gentle agitation.[8][10][11] Dilution of the primary antibody should be optimized as per the manufacturer's instructions.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • To semi-quantify the RPE65 expression, perform densitometry analysis on the resulting bands using software like ImageJ. Normalize the RPE65 band intensity to a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading.

Enzyme-Linked Immunosorbent Assay (ELISA) for Quantitative Analysis of RPE65

ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins. It offers higher throughput and more quantitative results compared to Western blotting.[12][13]

Protocol:

  • Sample Preparation:

    • Prepare cell or tissue lysates as described for Western blotting.

    • Alternatively, for certain sample types like aqueous humor or vitreous fluid, direct use after appropriate dilution may be possible, depending on the ELISA kit's specifications.

  • ELISA Procedure (using a sandwich ELISA kit as an example):

    • Coat a 96-well microplate with a capture antibody specific for RPE65 and incubate overnight at 4°C.

    • Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween 20).

    • Block the remaining protein-binding sites in the coated wells by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

    • Wash the plate.

    • Add diluted samples and RPE65 protein standards to the wells and incubate for 2 hours at room temperature.

    • Wash the plate.

    • Add a detection antibody (biotinylated anti-RPE65 antibody) to each well and incubate for 1 hour at room temperature.

    • Wash the plate.

    • Add an enzyme-conjugated avidin (e.g., avidin-HRP) and incubate for 1 hour.

    • Wash the plate.

    • Add a substrate solution (e.g., TMB) and incubate in the dark until a color develops.

    • Stop the reaction by adding a stop solution (e.g., sulfuric acid).

  • Data Analysis:

    • Measure the absorbance of each well at 450 nm using a microplate reader.

    • Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

    • Determine the concentration of RPE65 in the samples by interpolating their absorbance values from the standard curve.

Immunohistochemistry (IHC) for Localization of RPE65 Expression

IHC is used to visualize the presence and location of a specific protein within a tissue sample. This is particularly useful for confirming that this compound-mediated RPE65 expression is occurring in the correct cell type (RPE cells).[14][15]

Protocol:

  • Tissue Preparation:

    • Fix enucleated eyes in 4% paraformaldehyde for a short duration (e.g., 15-30 minutes).[14][15]

    • Cryoprotect the tissue by incubating in graded sucrose solutions.[14][15]

    • Embed the tissue in OCT medium and freeze.

    • Cut thin sections (e.g., 10-16 µm) using a cryostat and mount them on slides.

  • Immunostaining:

    • Permeabilize the tissue sections with a detergent (e.g., 0.1% Triton X-100 in PBS).

    • Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS).

    • Incubate the sections with a primary anti-RPE65 antibody overnight at 4°C.

    • Wash the sections with PBS.

    • Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

    • Wash the sections with PBS.

    • Counterstain the nuclei with DAPI.

    • Mount the slides with an anti-fade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence or confocal microscope.

    • The presence of a specific fluorescent signal in the RPE cell layer indicates successful RPE65 expression in the target cells.

Data Presentation

Quantitative data from Western blot densitometry and ELISA should be summarized in tables for clear comparison between different treatment groups (e.g., untreated, vehicle control, and different doses of this compound).

Table 1: Semi-Quantitative Analysis of RPE65 Expression by Western Blot

Treatment GroupNormalized RPE65 Expression (Arbitrary Units, Mean ± SD)Fold Change vs. Untreated
Untreated (LCA2 model)0.05 ± 0.021.0
Vehicle Control0.06 ± 0.031.2
This compound (Low Dose)0.45 ± 0.109.0
This compound (High Dose)0.85 ± 0.1517.0
Wild-Type Control1.00 ± 0.1220.0

Table 2: Quantitative Analysis of RPE65 Concentration by ELISA

Treatment GroupRPE65 Concentration (ng/mg total protein, Mean ± SD)
Untreated (LCA2 model)< 0.1
Vehicle Control< 0.1
This compound (Low Dose)5.2 ± 1.5
This compound (High Dose)12.8 ± 2.1
Wild-Type Control15.5 ± 2.5

Conclusion

The successful expression of the RPE65 protein is the cornerstone of this compound's therapeutic strategy. The protocols outlined in these application notes provide a robust framework for the comprehensive evaluation of RPE65 protein expression following this compound administration. A combination of Western blotting for semi-quantitative assessment, ELISA for precise quantification, and immunohistochemistry for cellular localization will provide a thorough understanding of the treatment's efficacy at the molecular level. These methods are essential for advancing the development of this compound and other gene therapies for inherited retinal diseases.

References

Troubleshooting & Optimization

Technical Support Center: Subretinal Delivery of AAV Vectors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with subretinal delivery of Adeno-Associated Virus (AAV) vectors.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges encountered during the subretinal delivery of AAV vectors?

A1: The most common challenges include the limited packaging capacity of AAV vectors (~4.7 kb), achieving optimal transduction efficiency, managing the host immune response, potential for dose-dependent toxicity, and procedural complications such as retinal detachment and vector leakage into the vitreous.[1][2]

Q2: Which AAV serotypes are most effective for transducing retinal cells?

A2: AAV2 has been a cornerstone in ocular gene therapy research, showing high affinity for retinal ganglion cells.[3] Other serotypes like AAV1, AAV4, AAV5, AAV8, and AAV9 have also been shown to be effective.[4][5] Engineered capsids, such as AAV2.7m8 and AAV2.NN, have been developed to improve transduction efficiency and tropism for specific retinal cell types.[3] The choice of serotype often depends on the specific retinal cell layer being targeted.

Q3: What is the typical dose range for subretinal AAV vector administration in preclinical models?

A3: Doses can vary widely depending on the animal model, AAV serotype, and promoter. In mice, doses can range from 1 x 10^9 to 1 x 10^12 vector genomes (vg) per eye.[6] It is crucial to perform dose-response studies to determine the optimal therapeutic window that balances efficacy and toxicity.[6][7]

Q4: How can I minimize the immune response to subretinal AAV delivery?

A4: The subretinal space is considered immune-privileged, but immune responses can still occur, especially at higher vector doses.[8] Strategies to minimize the immune response include using the lowest effective dose, employing cell-specific promoters to limit transgene expression to target cells, and careful surgical technique to prevent leakage into the more immunogenic vitreous cavity.[9] In some cases, co-administration of immunosuppressive agents like corticosteroids may be considered.[10]

Q5: What are the key considerations for AAV vector design for retinal gene therapy?

A5: Key considerations include the choice of AAV capsid to ensure tropism for the target retinal cells, the selection of a promoter to drive cell-specific transgene expression, and the optimization of the transgene cassette to fit within the AAV packaging limit. The vector preparation should also be of high purity to minimize toxicity.[6]

Troubleshooting Guide

Problem 1: Low Transduction Efficiency

Q: I am observing low or no transgene expression after subretinal injection. What could be the cause and how can I troubleshoot it?

A: Low transduction efficiency can stem from several factors. Here's a step-by-step troubleshooting guide:

  • Verify Vector Quality:

    • Titer: Re-titer your AAV vector stock using a reliable method like ddPCR to ensure you are injecting the intended dose.[11]

    • Purity: Impurities in the vector preparation can inhibit transduction and cause toxicity. Ensure your purification protocol effectively removes cellular debris and empty capsids.[12]

    • Storage: Improper storage can lead to vector degradation. Store AAV vectors at -80°C and avoid repeated freeze-thaw cycles.

  • Optimize Injection Technique:

    • Bleb Formation: A successful subretinal injection should create a distinct, transient bleb, indicating the vector has been delivered to the subretinal space.[1] Practice the injection technique to consistently create a well-formed bleb.

    • Needle Placement: Incorrect needle placement can lead to injection into the vitreous or choroid, or cause significant retinal damage. Ensure the needle tip is visualized in the subretinal space before injection.[13]

    • Volume: The injection volume should be appropriate for the animal model (e.g., 0.5-2 µL for mice) to avoid excessive retinal stretching and damage.[14]

  • Re-evaluate Vector Design:

    • Serotype: The chosen AAV serotype may not have the optimal tropism for your target cells. Consider testing different serotypes known to transduce retinal cells effectively (see FAQ 2).

    • Promoter: A weak or inappropriate promoter can lead to low transgene expression. Use a promoter known to be active in your target retinal cell type.

Problem 2: Significant Post-injection Inflammation

Q: My animals are showing signs of severe inflammation (e.g., uveitis) after subretinal injection. How can I mitigate this?

A: Post-injection inflammation is often a sign of an immune response to the AAV vector or the surgical procedure itself.

  • Dose Reduction: High vector doses are a primary cause of inflammation.[7][15] Perform a dose-response study to find the lowest effective dose.

  • Vector Purity: Ensure your vector preparation is highly pure, as contaminants can be immunogenic.

  • Surgical Technique: Minimize surgical trauma. A clean injection with minimal tissue damage will reduce the inflammatory response.[14]

  • Immunosuppression: Consider a short course of corticosteroids (e.g., prednisolone) around the time of injection to dampen the initial inflammatory response.[10][16]

  • Promoter Choice: Using a ubiquitous promoter can lead to transgene expression in antigen-presenting cells, triggering an immune response. A cell-specific promoter can help avoid this.[6]

Problem 3: Retinal Detachment and Folds

Q: I am observing persistent retinal detachments or retinal folds after the procedure. How can I prevent this?

A: While a transient retinal detachment is an expected part of the procedure, persistent detachment or folds can compromise the experiment.

  • Injection Volume and Rate: Injecting too large a volume or injecting too quickly can cause large, persistent detachments and retinal tears.[17] Use a calibrated microinjection system for precise control over volume and rate.

  • Needle Withdrawal: Withdraw the needle slowly and carefully to allow the retinotomy to self-seal.[14]

  • Self-Sealing Scleral Incision: Creating a self-sealing scleral tunnel can help prevent leakage of the vector and vitreous, reducing the risk of persistent detachment.[18]

  • Post-operative Care: Ensure proper post-operative care, including keeping the animal calm and preventing eye rubbing, to promote retinal reattachment.

Problem 4: Vector Leakage into the Vitreous

Q: How can I prevent the AAV vector from leaking into the vitreous cavity?

A: Vector leakage into the vitreous can lead to an undesirable immune response and off-target transduction.

  • Two-Step Injection: First, create a small subretinal bleb with a balanced salt solution (BSS). Then, in a second step, inject the AAV vector into this pre-formed space. This can reduce reflux of the vector into the vitreous.[19]

  • Vitreous Lavage: After the subretinal injection, a gentle lavage of the vitreous cavity with BSS can help to wash out any refluxed vector.[9][20]

  • Needle Choice and Placement: Use a small gauge needle (e.g., 33-34G) and ensure it is fully in the subretinal space before beginning the injection.[1][14]

Experimental Protocols

Protocol 1: AAV Vector Production and Purification

This protocol provides a general overview. Specific details may vary based on the AAV serotype and plasmid system used.

  • Plasmid Preparation: High-quality, endotoxin-free plasmids are essential. Prepare three plasmids:

    • pAAV: containing the gene of interest flanked by AAV inverted terminal repeats (ITRs).

    • pHelper: providing the adenovirus helper functions.

    • pRepCap: encoding the AAV replication and capsid proteins for the desired serotype.

  • Cell Culture and Transfection:

    • Culture HEK293 cells to ~80-90% confluency.

    • Co-transfect the cells with the three plasmids using a suitable transfection reagent (e.g., PEI).[21]

  • Vector Harvest and Cell Lysis:

    • Harvest the cells 48-72 hours post-transfection.

    • Lyse the cells to release the AAV particles. This can be done through multiple freeze-thaw cycles.

  • Purification:

    • Treat the lysate with a nuclease (e.g., Benzonase) to digest cellular DNA and RNA.

    • Clarify the lysate by centrifugation.

    • Purify the AAV particles using a method such as iodixanol or cesium chloride gradient ultracentrifugation, or chromatography (e.g., cation exchange).[12][22]

  • Buffer Exchange and Concentration:

    • Perform buffer exchange into a formulation buffer (e.g., PBS with 0.014% Tween 20) using a centrifugal filtration device.[22]

    • Concentrate the vector to the desired titer.

  • Quality Control:

    • Titer the vector using ddPCR or qPCR.

    • Assess purity by SDS-PAGE and silver staining.

    • Test for endotoxin levels.

Protocol 2: Subretinal Injection in Mice

This protocol is for a transscleral subretinal injection in mice.

  • Anesthesia and Pupil Dilation:

    • Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).

    • Dilate the pupil of the eye to be injected with a topical mydriatic agent (e.g., 1% tropicamide).

  • Surgical Preparation:

    • Position the mouse under a dissecting microscope.

    • Apply a topical anesthetic to the cornea.

    • Create a small conjunctival peritomy to expose the sclera.

  • Sclerotomy and Injection:

    • Using a sharp 30G needle, create a small, self-sealing tunnel incision through the sclera, just behind the limbus.[17][18]

    • Introduce a blunt 33G or 34G needle attached to a Hamilton syringe through the sclerotomy.[1][14]

    • Carefully advance the needle through the vitreous to the posterior of the eye, avoiding the lens.

    • Gently penetrate the retina to enter the subretinal space.

    • Slowly inject 0.5-2 µL of the AAV vector solution, creating a visible subretinal bleb.[14]

  • Needle Withdrawal and Closure:

    • Slowly withdraw the needle.

    • Apply a topical antibiotic ointment to the eye.

Protocol 3: Post-operative Care and Monitoring
  • Recovery from Anesthesia:

    • Place the animal in a clean, warm cage and monitor until it is fully ambulatory.[23]

    • Ensure easy access to food and water.

  • Analgesia:

    • Provide post-operative analgesia as per your institution's guidelines to minimize pain and distress.[24]

  • Monitoring for Complications:

    • Check the injected eye daily for the first few days for signs of infection, inflammation, or excessive discomfort.[25]

    • Monitor the animal's general health and behavior.[26]

  • Evaluation of Transduction:

    • At the desired time point post-injection, evaluate transgene expression using appropriate methods such as fundoscopy for fluorescent reporters, immunohistochemistry on retinal sections, or functional assays like electroretinography (ERG).

Quantitative Data Summary

Table 1: Comparison of AAV Serotype Transduction Efficiency in the Retina

AAV SerotypePrimary Target Cells (Subretinal Delivery)Relative Transduction EfficiencyNotes
AAV1RPEHighShows specificity for RPE cells.[5]
AAV2RPE, PhotoreceptorsModerate to HighWidely used, but may have lower efficiency in photoreceptors compared to other serotypes.[3]
AAV4RPEHighShows strong tropism for RPE cells.[5]
AAV5Photoreceptors, RPEHighEfficiently transduces both photoreceptors and RPE.[4][5]
AAV8Photoreceptors, RPEHighShows robust transduction of the outer retina.[4]
AAV9Photoreceptors, RPEHighEfficiently transduces outer retinal cells.[5]
AAV2.7m8Photoreceptors, RPEVery HighEngineered capsid with enhanced transduction of the outer retina.[3]
AAV2.NNPhotoreceptorsVery HighEngineered capsid with high tropism for photoreceptor cells.[3]

Table 2: Dose-Dependent Toxicity of Subretinal AAV Delivery in Mice

Vector (Serotype-Promoter-Transgene)Dose (vg/eye)Observed ToxicityReference
AAV8-CMV-GFP5 x 10^8RPE toxicity[6]
AAV8-CMV-GFP1 x 10^9Increased RPE toxicity[6]
AAV8-CMV-GFP2 x 10^9Severe RPE and photoreceptor toxicity[6]
AAV-CAG-GFP5 x 10^9Toxic[7]
AAV with photoreceptor-specific promotersUp to 2 x 10^9Not toxic[6]

Visualizations

Immune_Response_Pathway cluster_subretinal_space Subretinal Space cluster_retinal_cells Retinal Cells cluster_immune_response Immune Response AAV AAV Vector RPE RPE Cells AAV->RPE Transduction Microglia Microglia (Resident APCs) AAV->Microglia Phagocytosis/ Transduction Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Microglia->Cytokines Activation & Release T_Cells T-Cell Infiltration (CD4+ & CD8+) Cytokines->T_Cells Recruitment Inflammation Inflammation & Photoreceptor Damage Cytokines->Inflammation Pro-inflammatory Signaling T_Cells->Inflammation Cell-mediated Cytotoxicity

Caption: Simplified signaling pathway of the immune response to subretinal AAV delivery.

Experimental_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis Vector_Prod AAV Vector Production & Purification QC Quality Control (Titer, Purity, Endotoxin) Vector_Prod->QC Animal_Prep Animal Preparation (Anesthesia, Pupil Dilation) QC->Animal_Prep Injection Subretinal Injection Animal_Prep->Injection Post_Op Post-operative Care & Monitoring Injection->Post_Op Expression Transgene Expression Analysis (Fundoscopy, IHC) Post_Op->Expression Function Functional Assessment (ERG, Vision-based behavior) Post_Op->Function Safety Safety/Toxicity Assessment (Histology, Inflammation markers) Post_Op->Safety

Caption: Experimental workflow for subretinal AAV vector delivery and analysis.

References

improving transduction efficiency of FT001

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and development purposes only. FT001 is presented as a hypothetical Adeno-Associated Virus Serotype 2 (AAV2) vector for the purpose of illustrating best practices in viral transduction. All experimental protocols and data are examples and should be optimized for your specific cell types and experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its serotype?

This compound is a research-grade recombinant Adeno-Associated Virus (AAV) vector. It belongs to serotype 2 (AAV2), which is one of the most studied and utilized AAV serotypes. AAV2 has a broad tropism, but it is particularly effective for transducing cell types such as neurons, hepatocytes, and skeletal muscle cells.[1][2] The vector genome is single-stranded DNA (ssDNA).

Q2: What is the optimal Multiplicity of Infection (MOI) for this compound?

The optimal Multiplicity of Infection (MOI) is highly dependent on the target cell type, as different cells have varying susceptibility to AAV2 transduction.[3] For many cell lines, a starting MOI ranging from 1,000 to 100,000 vector genomes (vg) per cell is recommended.[4][5] However, for difficult-to-transduce cells, a higher MOI of up to 500,000 may be necessary.[4] It is crucial to perform a dose-response experiment to determine the optimal MOI for your specific cell line, balancing transduction efficiency with potential cytotoxicity.

Q3: How long does it take to see transgene expression after transduction with this compound?

The timeline for transgene expression can vary. Generally, detectable expression can be observed as early as 24-72 hours post-transduction.[5] However, it's important to note that the conversion of the single-stranded AAV genome into a transcriptionally active double-stranded form can be a rate-limiting step.[6][7] Peak expression is often reached several days to a week after transduction.

Q4: Can I use this compound for in vivo studies?

Yes, AAV2 vectors like this compound are widely used for in vivo gene delivery. AAV2 is known for its ability to transduce various tissues, including the liver, muscle, and central nervous system.[1] However, the choice of AAV serotype is critical for achieving efficient and specific transduction in vivo.[8][9][10] For systemic administration, other serotypes like AAV9 may offer broader biodistribution and the ability to cross the blood-brain barrier.[1][2][11]

Q5: How should I store this compound?

For long-term storage, this compound should be kept at -80°C.[5][12] It is highly recommended to aliquot the virus stock into single-use volumes to avoid multiple freeze-thaw cycles, which can lead to a significant drop in viral titer.[5][12][13] If you plan to use the virus within a few days, it can be stored at 4°C.[13]

Troubleshooting Guide

Issue 1: Low or No Transgene Expression
Possible Cause Recommended Solution
Suboptimal MOI The MOI is too low for your target cells. Perform an MOI titration experiment to identify the optimal concentration. Start with a range of 1x10^4 to 1x10^6 vg/cell.[5] For some cell lines, a much higher MOI may be required.
Cell Health Ensure cells are healthy, actively dividing, and at an optimal confluency (typically 70-80%) at the time of transduction.[14] Poor cell health can significantly impair transduction efficiency.
Incorrect AAV Serotype Your target cell line may have low susceptibility to AAV2. Confirm the tropism of AAV2 for your cells. If efficiency remains low, consider using a different AAV serotype known to transduce your cell type effectively.[1][8][10]
Rate-Limiting Second-Strand Synthesis The conversion of the ssDNA genome to dsDNA is a known bottleneck for AAV transduction.[6][7] Some chemical agents like camptothecin can enhance this process, though their use should be optimized due to potential toxicity.[4]
Vector Integrity Repeated freeze-thaw cycles can damage viral particles and reduce titer.[5][13] Always use fresh aliquots stored at -80°C.
Insert Size The size of the gene insert should not exceed the packaging capacity of AAV, which is approximately 4.7kb.[15] Larger inserts can lead to lower viral titers and reduced transduction efficiency.
Issue 2: High Cell Toxicity or Death After Transduction
Possible Cause Recommended Solution
MOI is Too High An excessively high MOI can lead to cytotoxicity. Reduce the amount of virus used in your experiment. Determine the maximum tolerated MOI for your cells.
Impurities in Viral Preparation Residual impurities from the virus production and purification process can be toxic to cells. Ensure you are using a high-purity viral stock.
Serum Concentration Transductions can often be performed in media with reduced serum (e.g., 2% FBS) to enhance virus-cell interaction without compromising cell viability over a short period.[5] However, prolonged exposure to low serum can be detrimental. You can replace the transduction media with complete growth media 4-8 hours post-transduction.[5]
Cell Sensitivity Some cell lines are inherently more sensitive to viral transduction. Decrease the incubation time of the virus with the cells.

Data and Protocols

Table 1: Effect of MOI on this compound Transduction Efficiency in Different Cell Lines (Hypothetical Data)

This table illustrates how transduction efficiency, measured by the percentage of GFP-positive cells, can vary with the MOI across different common cell lines.

Cell LineMOI (vg/cell)Transduction Efficiency (% GFP+ Cells)
HEK293 1,00015%
10,00065%
100,00095%
HT1080 1,00010%
10,00050%
100,00085%
Primary Neurons 10,00020%
50,00070%
200,00090%
Experimental Protocol: General Transduction with this compound

This protocol provides a basic framework for transducing adherent cells in a 24-well plate format.

Materials:

  • Target cells

  • Complete growth medium

  • Reduced-serum medium (e.g., DMEM with 2% FBS)

  • This compound viral stock

  • 24-well tissue culture plates

Procedure:

  • Cell Plating: The day before transduction, seed your target cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transduction. For example, plate ~1.3 x 10^5 cells per well.[4]

  • Prepare Virus Dilution: On the day of transduction, thaw the this compound aliquot on ice.[5] Calculate the required volume of virus to achieve the desired MOI. Dilute the calculated volume of this compound in reduced-serum medium. The final volume should be sufficient to cover the cells (e.g., 200-300 µL for a 24-well plate).

  • Transduction:

    • Aspirate the complete growth medium from the cells.

    • Gently add the virus-containing medium to each well.

    • Incubate the plate at 37°C in a CO2 incubator for 6-12 hours.[12]

  • Medium Change (Optional but Recommended): After the incubation period, you can remove the virus-containing medium and replace it with fresh, pre-warmed complete growth medium. This can help reduce potential toxicity.

  • Incubation and Analysis: Return the plate to the incubator. Allow 48-96 hours for transgene expression to occur before analysis (e.g., via fluorescence microscopy for a reporter gene or qPCR/Western blot for a gene of interest).

Experimental Protocol: Determining Optimal MOI

Procedure:

  • Seed target cells in multiple wells of a 24-well plate as described above.

  • Prepare a series of this compound dilutions to test a range of MOIs (e.g., 1,000, 5,000, 10,000, 50,000, 100,000 vg/cell). It is also essential to include a "no virus" control well.

  • Transduce the cells in duplicate or triplicate for each MOI.

  • After 48-72 hours, assess the transduction efficiency (e.g., by counting GFP-positive cells using flow cytometry or a fluorescence microscope) and cell viability (e.g., using a Trypan Blue exclusion assay).

  • The optimal MOI is the lowest concentration that provides the highest transduction efficiency with minimal cytotoxicity.

Visual Guides

AAV_Transduction_Workflow cluster_prep Day 1: Preparation cluster_transduction Day 2: Transduction cluster_analysis Day 4+: Analysis p1 Plate Target Cells (Aim for 70-80% confluency) t1 Thaw this compound on Ice t2 Calculate & Dilute Virus to desired MOI t1->t2 t3 Aspirate Media t2->t3 t4 Add Virus to Cells t3->t4 t5 Incubate 6-12 hours t4->t5 t6 Replace with Fresh Media (Optional) t5->t6 a1 Incubate for 48-96 hours t6->a1 a2 Analyze Transgene Expression (Microscopy, Flow Cytometry, etc.) a1->a2

Caption: Standard experimental workflow for in vitro AAV transduction.

AAV_Entry_Pathway cluster_nucleus Inside the Nucleus AAV This compound (AAV2) Virion Receptor Cell Surface Receptor (e.g., HSPG) AAV->Receptor 1. Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Endosome Endosome Endocytosis->Endosome Escape Endosomal Escape Endosome->Escape 3. Trafficking Nucleus Nucleus Escape->Nucleus 4. Nuclear Import Uncoating Uncoating ssDNA ssDNA Genome Uncoating->ssDNA dsDNA dsDNA Episome ssDNA->dsDNA Transcription Transcription dsDNA->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Transgene Protein Translation->Protein

Caption: Key steps in the AAV transduction signaling pathway.

Troubleshooting_Tree start Low/No Transgene Expression? c1 Is MOI optimized? start->c1 s1_yes Proceed to next check c1->s1_yes Yes s1_no Perform MOI titration experiment c1->s1_no No c2 Are cells healthy & at correct confluency? s2_yes Proceed to next check c2->s2_yes Yes s2_no Optimize cell culture conditions before transduction c2->s2_no No c3 Is AAV2 the correct serotype for your cells? s3_yes Proceed to next check c3->s3_yes Yes s3_no Test different AAV serotypes c3->s3_no No c4 Was the virus stored properly? s4_yes Contact Technical Support c4->s4_yes Yes s4_no Use a fresh, single-use aliquot of virus c4->s4_no No s1_yes->c2 s2_yes->c3 s3_yes->c4

Caption: A decision tree for troubleshooting low transduction efficiency.

References

FT001 Technical Support Center: Optimizing Retinal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of FT001 for effective retinal transduction. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a gene therapy product designed to treat inherited retinal diseases associated with mutations in the RPE65 gene.[1][2] It utilizes a recombinant adeno-associated virus serotype 2 (rAAV2) vector to deliver a functional copy of the human RPE65 gene (hRPE65) into retinal cells.[2] The RPE65 protein is a crucial enzyme in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol, a key step in the regeneration of the visual chromophore.[3][4][5] By providing a correct version of the RPE65 gene, this compound aims to restore the normal function of the visual cycle and improve vision in patients with RPE65-mediated retinal dystrophies.[6][7]

Q2: What is the recommended route of administration for this compound?

This compound is administered via a one-time subretinal injection.[1][2] This method delivers the AAV vector directly to the subretinal space, allowing for efficient transduction of the target retinal pigment epithelium (RPE) cells and photoreceptors.[8]

Q3: What dosage levels of this compound have been evaluated in clinical trials?

A Phase 1/2 clinical trial for this compound evaluated three dosage levels in patients with RPE65-associated retinal dystrophy.[2][9] The doses were escalated as follows:

  • Low dose: 1.5 x 10¹⁰ vector genomes (vg)/eye

  • Medium dose: 7.5 x 10¹⁰ vg/eye

  • High dose: 15 x 10¹⁰ vg/eye[2]

Troubleshooting Guides

Low Transduction Efficiency

Q: We are observing low transduction efficiency in our animal models following subretinal injection of an AAV vector similar to this compound. What are the potential causes and solutions?

A: Low transduction efficiency can stem from several factors related to the vector itself, the surgical procedure, or the animal model. Here’s a troubleshooting guide:

Potential Cause Troubleshooting Steps
Vector Quality Verify Vector Titer and Purity: Ensure the vector titer is accurate using methods like qPCR or ddPCR. Assess the purity of the vector preparation via SDS-PAGE and silver staining to check for the correct stoichiometry of capsid proteins (VP1, VP2, VP3) and the absence of protein contaminants.[10] High ratios of empty to full capsids can compete for cell binding and reduce transduction efficiency.[11] Analytical techniques such as analytical ultracentrifugation (AUC) or transmission electron microscopy (TEM) can determine this ratio.[12]
Surgical Technique Refine Subretinal Injection Procedure: Improper injection technique is a common cause of poor transduction. Ensure the needle tip is correctly positioned in the subretinal space to create a well-defined bleb.[13] Reflux of the vector into the vitreous cavity can significantly reduce the dose delivered to the target cells.[14] Consider using a two-step injection procedure where a small bleb is first created with a balanced salt solution before injecting the vector.[15]
Animal Model Consider Species and Strain Differences: AAV tropism can vary between different animal species and even strains. Ensure the chosen AAV serotype is optimal for the specific animal model. While this compound uses AAV2, other serotypes like AAV5, AAV8, and AAV9 have also shown efficient transduction of retinal cells.[8][16]
Immune Response Assess for Pre-existing Neutralizing Antibodies: Pre-existing immunity to AAV can neutralize the vector and prevent transduction. Screen animals for neutralizing antibodies before injection.
Adverse Events and Toxicity

Q: We are observing ocular inflammation and retinal abnormalities in our preclinical studies. How can we mitigate these adverse events?

A: Ocular inflammation and retinal toxicity are potential risks with any gene therapy. Here are some strategies to minimize these effects:

Potential Cause Mitigation Strategies
Surgical Trauma Optimize Injection Procedure: Minimize surgical trauma by using appropriate gauge needles (e.g., 32-34 gauge for rodents) and injecting the vector solution slowly to create a controlled retinal detachment.[13] Post-operative monitoring for complications like retinal tears or detachment is crucial.[17]
Vector-Related Inflammation Ensure High Purity of Vector Stock: Residual impurities from the vector production process can trigger an inflammatory response. Use highly purified vector preparations.[11] Dose Optimization: Higher vector doses can be associated with increased inflammation.[18] Conduct a thorough dose-response study to identify the lowest effective dose.
Immune Response to Capsid or Transgene Use of Immunosuppressants: Systemic corticosteroids are often used in clinical trials to manage potential immune reactions to the AAV capsid or the expressed transgene.[17] Consider a short course of immunosuppressants in your preclinical models.

Quantitative Data Summary

The following table summarizes the dosage and key outcomes from the Phase 1/2 clinical trial of this compound.

Dosage Group Vector Genomes (vg)/eye Key Efficacy Outcomes Key Safety Findings
Low Dose 1.5 x 10¹⁰Improvements in visual function and retinal sensitivity observed.Generally well-tolerated. One case of rhegmatogenous retinal detachment was reported, considered possibly related to this compound.[2]
Medium Dose 7.5 x 10¹⁰Significant improvements in visual function and retinal sensitivity.[9]Favorable safety profile with no dose-limiting toxicities.[9]
High Dose 15 x 10¹⁰Continued improvements in visual function and retinal sensitivity.Generally well-tolerated. One case of ocular inflammation was reported, considered possibly related to this compound.[2] No dose-dependent trend in the incidence or severity of adverse events was observed.[2]

Experimental Protocols

Preclinical Dose-Escalation Study Protocol (Representative)

This protocol outlines a general methodology for a preclinical dose-finding study for a retinal gene therapy like this compound in a relevant animal model (e.g., a mouse model of RPE65 deficiency).

1. AAV Vector Production and Quality Control:

  • Produce the rAAV2 vector carrying the hRPE65 transgene using standard methods (e.g., triple plasmid transfection in HEK293 cells).[19]

  • Purify the vector using methods like iodixanol gradient ultracentrifugation or affinity chromatography.[11]

  • Perform rigorous quality control on the final vector preparation, including:

    • Titer determination: qPCR or ddPCR to quantify vector genomes.[10]

    • Purity analysis: SDS-PAGE with silver staining to assess protein contaminants.[10]

    • Empty/full capsid ratio: Analytical ultracentrifugation or transmission electron microscopy.[12]

    • Endotoxin testing: Limulus amebocyte lysate (LAL) assay.

2. Animal Model and Study Groups:

  • Use a well-characterized animal model of RPE65-associated retinal dystrophy.

  • Divide animals into multiple dose groups (e.g., three escalating doses and a vehicle control group). The dose range should be selected based on existing literature and preliminary in vitro studies.

3. Subretinal Injection Procedure:

  • Anesthetize the animals and dilate their pupils.

  • Visualize the fundus using a surgical microscope.

  • Perform a subretinal injection using a trans-scleral or trans-corneal approach with a fine-gauge needle (e.g., 33-gauge).[20][21]

  • Slowly inject a small volume (e.g., 1-2 µL for mice) of the vector solution or vehicle control to create a distinct subretinal bleb.[13]

4. Efficacy Assessment:

  • Evaluate retinal function at multiple time points post-injection using methods such as:

    • Electroretinography (ERG): To measure the electrical response of retinal cells to light.

    • Optical Coherence Tomography (OCT): To assess retinal structure and morphology.

    • Behavioral tests: Such as a mobility maze to assess visual function.

5. Safety and Toxicity Assessment:

  • Monitor animals for any signs of ocular inflammation or distress.

  • At the end of the study, perform histological analysis of the eyes to assess for any cellular toxicity or morphological changes.

  • Analyze other organs for vector biodistribution if required.

Visualizations

Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) all_trans_retinal all-trans-retinal all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol Reduction all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol->all_trans_retinyl_ester Esterification (LRAT) RPE65 RPE65 all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol Isomerohydrolase activity eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Oxidation Rhodopsin Rhodopsin eleven_cis_retinal->Rhodopsin Combines with opsin Rhodopsin->all_trans_retinal Isomerization Light Light Light->Rhodopsin Photon absorption

Caption: The Visual Cycle and the Role of RPE65.

Experimental_Workflow start Start: Preclinical Study Design vector_production AAV Vector Production & QC start->vector_production animal_groups Animal Model Selection & Grouping vector_production->animal_groups dose_escalation Dose Escalation Groups (Low, Medium, High, Vehicle) animal_groups->dose_escalation injection Subretinal Injection dose_escalation->injection monitoring Post-Injection Monitoring injection->monitoring efficacy_assessment Efficacy Assessment (ERG, OCT, Behavior) monitoring->efficacy_assessment safety_assessment Safety Assessment (Histology, Biodistribution) monitoring->safety_assessment data_analysis Data Analysis & Dose Selection efficacy_assessment->data_analysis safety_assessment->data_analysis end End: Optimal Dose Identified data_analysis->end

Caption: Preclinical Dose-Finding Experimental Workflow.

Troubleshooting_Logic issue Issue: Low Transduction Efficiency cause1 Vector Quality Issue? issue->cause1 cause2 Surgical Technique Issue? issue->cause2 cause3 Animal Model Issue? issue->cause3 solution1 Action: Verify Titer & Purity cause1->solution1 Yes solution2 Action: Refine Injection Procedure cause2->solution2 Yes solution3 Action: Confirm AAV Tropism cause3->solution3 Yes

Caption: Troubleshooting Logic for Low Transduction.

References

Technical Support Center: Subretinal Injection Complications

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for subretinal injection procedures. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common surgical complications encountered during preclinical experiments.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section provides direct answers and step-by-step guidance for specific issues that may arise during or after subretinal injection surgery in research models.

Issue 1: Reflux of Injected Agent

FAQ 1: I noticed the injected substance flowing back out of the retinotomy site. What causes this, and how can I prevent it?

Answer: Reflux, or the leakage of the injectate from the subretinal space back into the vitreous cavity, is a common complication that can significantly reduce the delivered therapeutic dose.[1][2]

Potential Causes:

  • High Injection Pressure/Rate: Injecting the fluid too quickly increases pressure within the subretinal bleb, forcing fluid out of the retinotomy.[3]

  • Large Retinotomy: An incision that is significantly larger than the cannula allows a path of least resistance for the fluid to escape.

  • Rapid Cannula Withdrawal: Pulling the cannula out too quickly after the injection can cause a pressure differential that draws fluid out.[4]

  • Excessive Injection Volume: Overfilling the subretinal space increases tension and the likelihood of reflux.[5] The retinal surface affected by the injection is not proportional to the volume, and higher volumes can lead to loss of the solution into the vitreous.[5]

  • Retinal Elasticity: The retina has limited elasticity; exceeding its capacity to stretch can lead to reflux or even retinal tears.[6]

Troubleshooting & Prevention Workflow

G start Reflux Observed During or After Injection check_pressure 1. Assess Injection Pressure & Speed start->check_pressure check_cannula 2. Evaluate Cannula Technique start->check_cannula check_volume 3. Review Injection Volume start->check_volume solution_washout POST-PROCEDURE MITIGATION: Perform a vitreous cavity washout (lavage) to remove refluxed vector. start->solution_washout If reflux occurs despite prevention solution_pressure SOLUTION: - Use a pressure-regulated microinjector. - Inject slowly and steadily. check_pressure->solution_pressure solution_cannula SOLUTION: - Leave cannula in place for 30-60s post-injection. - Withdraw slowly. - Ensure retinotomy is appropriately sized. check_cannula->solution_cannula solution_volume SOLUTION: - Use the minimum volume required to create the desired bleb. - For rats, 3 µL has good reproducibility. check_volume->solution_volume G start Hemorrhage Observed at Injection Site assess Assess Severity & Location start->assess prevention Prevention is Key start->prevention minor Minor Bleeding assess->minor Small, localized major Significant / Expanding Hemorrhage assess->major Large, obscuring view action_minor ACTION: - Temporarily increase IOP to tamponade bleeding. - Wait and observe if self-limiting. minor->action_minor action_major ACTION: - Abort injection on that site. - Consider pars plana vitrectomy (PPV) for large bleeds. - Consider subretinal t-PA injection to displace clot. major->action_major prev_steps PREVENTIVE MEASURES: - Use appropriate needle gauge (e.g., 33-34G for rodents). - Ensure clear visualization of retinal landmarks. - Avoid major retinal vessels. - Control needle depth carefully. prevention->prev_steps G p1 High Injection Pressure / Flow Rate e1 Retinal Overstretching p1->e1 p2 Excessive Injection Volume p2->e1 p3 Lateral Cannula Movement e2 Mechanical Trauma at Retinotomy Site p3->e2 p4 Improper Cannula Placement / Depth p4->e2 c1 Macular Hole Formation e1->c1 c2 Retinal Tear / Dialysis e1->c2 e2->c2 c3 Uncontrolled Retinal Detachment c2->c3

References

AAV Vector Purity and Potency: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Adeno-Associated Virus (AAV) vector purity and potency.

Section 1: Troubleshooting Guides

This section provides structured guidance for diagnosing and resolving common problems encountered during AAV vector production, purification, and characterization.

Issue 1.1: Low AAV Vector Titer

Low viral titer is a frequent challenge in AAV production. The following guide provides a systematic approach to identify and address the root causes.

Possible Cause & Troubleshooting Steps:

  • Suboptimal Cell Health & Transfection Efficiency:

    • Cell Confluency: Ensure HEK293 or other packaging cells are at the optimal confluency (typically 70-80%) at the time of transfection.[1]

    • Plasmid Quality: Use high-purity, endotoxin-free plasmid DNA. Verify plasmid integrity through restriction digests.[1]

    • Transfection Reagent: Optimize the ratio of plasmid DNA to transfection reagent. Consider using transfection reagents specifically designed for AAV production.

    • Media Components: Ensure media components like glutamine are not limiting, as they can significantly impact vector productivity.[2]

  • Issues with Vector Components:

    • Insert Size: Ensure the gene of interest (GOI) insert size does not exceed the AAV packaging capacity (approximately 4.2 kb).[3] Oversized inserts can lead to compromised viral production.[3]

    • Toxic Genes: If the expressed gene is toxic to the packaging cells, it can significantly reduce viral titers.[3][4] Consider using a weaker or inducible promoter to control the expression of toxic genes during production.[4]

    • ITR Integrity: The inverted terminal repeats (ITRs) are crucial for AAV replication and packaging. Errors or mutations in the ITRs can decrease viral titer.[4] ITR integrity should be verified by sequencing.[5]

  • Inefficient Harvest and Purification:

    • Harvest Time: Harvest the virus at the optimal time point to maximize yield.[6]

    • Lysis Efficiency: For AAV serotypes that remain intracellular, ensure efficient cell lysis to release the vector particles.[7]

    • Purification Method: Optimize purification methods, such as ultracentrifugation or chromatography, to minimize loss of viral particles.[6]

Experimental Workflow for Troubleshooting Low Titer

LowTiterWorkflow start Low AAV Titer Observed check_cells Assess Cell Health and Transfection Efficiency start->check_cells check_plasmids Verify Plasmid Quality and Ratios check_cells->check_plasmids Cells Healthy check_vector_design Review Vector Design (Insert Size, ITRs) check_plasmids->check_vector_design Plasmids OK optimize_harvest Optimize Harvest and Lysis check_vector_design->optimize_harvest Design Optimal optimize_purification Refine Purification Protocol optimize_harvest->optimize_purification titer_measurement Re-measure Titer (qPCR/ddPCR) optimize_purification->titer_measurement successful Titer Improved titer_measurement->successful Successful unsuccessful Titer Still Low titer_measurement->unsuccessful Unsuccessful consult Consult Expert/Core Facility unsuccessful->consult EmptyCapsidTroubleshooting start High Empty Capsid Ratio optimize_transfection Optimize Plasmid Ratios start->optimize_transfection review_production Review Upstream Production Conditions optimize_transfection->review_production No Improvement improve_purification Implement/Optimize Empty/Full Separation Step review_production->improve_purification analyze_ratio Re-analyze Empty/Full Ratio (AUC, AEX, etc.) improve_purification->analyze_ratio successful Ratio Improved analyze_ratio->successful Successful unsuccessful Ratio Still High analyze_ratio->unsuccessful Unsuccessful consult Further Process Development Needed unsuccessful->consult AAV_Transduction_Pathway AAV AAV Vector Receptor Cell Surface Receptor AAV->Receptor Binding Endocytosis Endocytosis Receptor->Endocytosis Endosome Endosome Endocytosis->Endosome Endosomal_Escape Endosomal Escape Endosome->Endosomal_Escape Nuclear_Import Nuclear Import Endosomal_Escape->Nuclear_Import Nucleus Nucleus Nuclear_Import->Nucleus Uncoating Uncoating Nucleus->Uncoating ssDNA_to_dsDNA ssDNA to dsDNA Conversion Uncoating->ssDNA_to_dsDNA Transcription Transcription ssDNA_to_dsDNA->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Protein Therapeutic Protein Translation->Protein

References

FT001 Technical Support Center: Long-Term Expression Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the long-term expression stability of FT001, an adeno-associated virus (AAV) vector-based gene therapy. The information is presented in a question-and-answer format to address potential issues and questions that may arise during experimental and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is the expected duration of this compound transgene expression?

This compound is a recombinant AAV2 (rAAV2) vector designed to deliver a functional copy of the human RPE65 gene.[1][2][3] AAV vectors are known for their ability to mediate stable, long-term gene expression, particularly in quiescent (non-dividing) cells like those in the retina.[4][5] Based on data from other AAV-based retinal gene therapies, such as voretigene neparvovec (Luxturna®), which also targets the RPE65 gene, the therapeutic effects are expected to be long-lasting.[6][7] Clinical trial data for voretigene neparvovec have shown sustained results for up to 7.5 years.[6] Preclinical studies in canine models have demonstrated treatment effects lasting for nearly a decade.[6][8]

Q2: What are the key factors that can influence the long-term stability of this compound expression?

Several factors can impact the durability of transgene expression following AAV vector administration:

  • Immune Response: The host immune system can recognize the AAV capsid or the expressed transgene as foreign, potentially leading to the elimination of transduced cells and a reduction in expression.[9][10] This can involve both innate and adaptive immune responses.[11]

  • Promoter Silencing: The promoter driving transgene expression can be silenced over time through epigenetic modifications like DNA methylation.[9] The choice of promoter is critical; for instance, the cytomegalovirus (CMV) promoter has been shown to be prone to silencing in some contexts.[9]

  • Vector Dose: The administered dose of the AAV vector can influence the initial level and persistence of transgene expression. However, higher doses may also increase the risk of an immune response.[12]

  • Patient-Specific Factors: Individual patient characteristics, such as their immune history and the specific nature of their genetic mutation, may also play a role.

Q3: How is the long-term expression of this compound monitored in a research or clinical setting?

Monitoring the long-term expression of this compound involves a combination of functional and molecular assays. Functional assessments in patients with RPE65-associated retinal dystrophy include improvements in visual function, such as multi-luminance mobility testing (MLMT) and full-field light sensitivity threshold (FST) testing.[1][2]

At a molecular level, the persistence of the vector and the expression of the transgene can be assessed using the following methods:

  • Quantitative PCR (qPCR): To quantify the number of AAV vector genomes present in a tissue sample.[13][14]

  • Reverse Transcription qPCR (RT-qPCR): To measure the levels of mRNA transcribed from the transgene, indicating active gene expression.

  • Enzyme-Linked Immunosorbent Assay (ELISA) or Western Blotting: To detect and quantify the amount of the therapeutic protein (RPE65) being produced.[15]

  • Next-Generation Sequencing (NGS): Can be used for in-depth analysis of vector genomes and transcripts.[13][16]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Initial high expression followed by a rapid decline Promoter silencing (e.g., if using a CMV promoter).[9]Consider using a tissue-specific promoter that is less prone to silencing. For retinal applications, promoters specific to retinal pigment epithelium (RPE) or photoreceptor cells may provide more stable long-term expression.[12]
Loss of transgene expression over time Immune response against the AAV capsid or the transgene product.[9][10]1. Assess for the presence of neutralizing antibodies against the AAV serotype prior to administration.[12]2. Consider a course of immunosuppressants, such as corticosteroids, around the time of vector administration to mitigate the immune response.[10]
Variability in expression levels between subjects Differences in vector delivery, pre-existing immunity, or individual biological responses.Ensure consistent and accurate vector administration. Screen subjects for pre-existing neutralizing antibodies. Analyze data for correlations between expression levels and subject-specific factors.
Low or undetectable transgene expression 1. Inefficient vector transduction.2. Degradation of the vector preparation.3. Use of an inappropriate AAV serotype for the target tissue.1. Optimize the vector dose and delivery method.2. Ensure proper storage and handling of the AAV vector to maintain its integrity. Avoid multiple freeze-thaw cycles.[17]3. Confirm that the chosen AAV serotype has a high tropism for the target cells. This compound utilizes AAV2, which is effective for retinal gene therapy.[1][4]
Inconsistent results in molecular assays Issues with sample collection, processing, or the assay itself.Follow standardized protocols for tissue harvesting and nucleic acid/protein extraction. Use appropriate positive and negative controls in all qPCR, ELISA, or Western blot experiments. Ensure the purity and integrity of the AAV vector preparation.[18][19]

Experimental Protocols

Protocol: Quantification of AAV Vector Genomes and Transgene Expression in Retinal Tissue

This protocol outlines a general workflow for assessing the long-term stability of AAV-mediated transgene expression in the retina of an animal model.

  • Tissue Collection and Processing:

    • Euthanize the animal at the desired time point post-injection.

    • Carefully dissect the retina and retinal pigment epithelium (RPE)/choroid from the enucleated eye.

    • Snap-freeze the tissues in liquid nitrogen and store them at -80°C until further processing.

  • Genomic DNA and RNA Extraction:

    • Homogenize the frozen tissue.

    • Isolate genomic DNA and total RNA using a commercially available kit according to the manufacturer's instructions.

    • Treat the RNA sample with DNase I to remove any contaminating genomic DNA.

  • Quantitative PCR (qPCR) for Vector Genome Quantification:

    • Design qPCR primers and a probe specific to a unique region of the AAV vector genome (e.g., the promoter or the transgene).

    • Prepare a standard curve using a linearized plasmid containing the target sequence.[14]

    • Perform qPCR on the extracted genomic DNA to determine the number of vector genomes per microgram of genomic DNA.

  • Reverse Transcription qPCR (RT-qPCR) for Transgene mRNA Quantification:

    • Synthesize cDNA from the extracted total RNA using a reverse transcriptase.

    • Design qPCR primers and a probe specific to the transgene mRNA.

    • Perform qPCR on the cDNA to quantify the level of transgene expression, often normalized to a stably expressed housekeeping gene.

  • ELISA for Transgene Protein Quantification:

    • Homogenize a separate aliquot of the retinal tissue in a suitable lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the total protein concentration of the lysate using a protein assay (e.g., BCA assay).

    • Use a specific ELISA kit to quantify the concentration of the expressed transgene protein (e.g., RPE65) in the lysate.

    • Normalize the transgene protein concentration to the total protein concentration.

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Model cluster_procedure Procedure cluster_analysis Analysis cluster_outcome Outcome Animal_Model Animal Model (e.g., Mouse, Canine) AAV_Injection Subretinal Injection of this compound Animal_Model->AAV_Injection Time_Points Long-Term Follow-up AAV_Injection->Time_Points Tissue_Harvest Tissue Harvest (Retina/RPE) Time_Points->Tissue_Harvest DNA_RNA_Extraction DNA/RNA Extraction Tissue_Harvest->DNA_RNA_Extraction Protein_Extraction Protein Extraction Tissue_Harvest->Protein_Extraction qPCR Vector Genome Quantification (qPCR) DNA_RNA_Extraction->qPCR RT_qPCR Transgene mRNA Quantification (RT-qPCR) DNA_RNA_Extraction->RT_qPCR ELISA Transgene Protein Quantification (ELISA) Protein_Extraction->ELISA Stability_Assessment Assessment of Expression Stability qPCR->Stability_Assessment RT_qPCR->Stability_Assessment ELISA->Stability_Assessment

Caption: Workflow for assessing long-term expression stability of this compound in a preclinical model.

Troubleshooting_Logic Start Start: Low/Declining Expression Check_Time_Course Expression Pattern? Start->Check_Time_Course Rapid_Decline Rapid Decline After Initial High Expression Check_Time_Course->Rapid_Decline Rapid Gradual_Loss Gradual Loss Over Time Check_Time_Course->Gradual_Loss Gradual Consistently_Low Consistently Low/ Undetectable Check_Time_Course->Consistently_Low Consistent Cause_Promoter Potential Cause: Promoter Silencing Rapid_Decline->Cause_Promoter Cause_Immune Potential Cause: Immune Response Gradual_Loss->Cause_Immune Cause_Delivery Potential Cause: Inefficient Delivery/ Vector Integrity Consistently_Low->Cause_Delivery Solution_Promoter Solution: Use Tissue-Specific Promoter Cause_Promoter->Solution_Promoter Solution_Immune Solution: Immunosuppression/ Antibody Screening Cause_Immune->Solution_Immune Solution_Delivery Solution: Optimize Dose & Handling Cause_Delivery->Solution_Delivery

Caption: Troubleshooting logic for suboptimal long-term expression of this compound.

References

preventing retinal detachment during subretinal surgery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing retinal detachment and other complications during experimental subretinal surgery.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of iatrogenic retinal detachment during subretinal surgery?

A1: Iatrogenic retinal detachment during subretinal surgery can stem from several factors, including mechanical trauma from surgical instruments, improper creation and management of the subretinal bleb, and excessive infusion pressure. Retinal tears can occur during vitrectomy or cannula insertion, allowing fluid to pass into the subretinal space and cause detachment.[1][2][3] Overstretching the retina with a large or rapidly expanding bleb can also lead to tears or holes, particularly in the fovea.[2][4]

Q2: How does the choice of surgical approach influence the risk of retinal detachment?

A2: The surgical approach for subretinal injection is a critical determinant of the associated risks.

  • Transcorneal and transscleral approaches , common in rodent models, avoid vitrectomy but carry risks of lens damage and require precise needle placement to avoid retinal perforation.[5][6][7]

  • Subretinal injection via vitrectomy is the standard for larger animal models and clinical applications.[8][9] While vitrectomy itself carries a risk of iatrogenic retinal tears, it allows for a more controlled injection by removing the vitreous traction on the retina.[10][11] A complete vitrectomy is often recommended to minimize the risk of peripheral breaks.[9]

Q3: What is "reflux," and how can it be minimized?

A3: Reflux is the leakage of the injected therapeutic agent from the subretinal space back into the vitreous cavity through the retinotomy site.[12][13] This can reduce the efficacy of the treatment and potentially trigger an immune response.[12] To minimize reflux:

  • Use smaller gauge needles (e.g., 41G) to create a smaller retinotomy.[1]

  • Leave the cannula in place for a short period (e.g., up to one minute) after the injection is complete to allow for pressure equalization.[1][12]

  • In a non-vitrectomized eye, the intact vitreous can act as a natural plug to prevent reflux.[12][14]

  • Robot-assisted injection systems have been shown to significantly reduce the incidence of reflux compared to manual injections.[12][15]

Q4: What is the significance of creating a "pre-bleb" with BSS?

A4: Creating a preliminary subretinal bleb with a balanced salt solution (BSS) before injecting the therapeutic agent is a two-step technique that can be beneficial.[1][9] This initial bleb gently separates the neural retina from the RPE, confirming the correct anatomical space and potentially reducing the pressure needed for the therapeutic injection.[1][16] This can be particularly useful in cases of retinal atrophy where retinal detachment is more difficult to initiate.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s) Citations
Difficulty Initiating Subretinal Bleb - Incorrect cannula placement (too shallow or too deep)- High retinal adherence (e.g., in certain disease models or younger animals)- Confirm cannula tip position using intraoperative OCT if available.- Gently probe to find the correct subretinal plane.- In cases of high adherence, consider a two-step approach with a BSS pre-bleb.- Slightly increasing infusion pressure may be necessary, but proceed with caution to avoid retinal damage.[1][4][16]
Uncontrolled or Rapid Bleb Expansion - Excessive infusion pressure or flow rate- Reduce the infusion pressure immediately.- Use a foot-pedal controlled injection system for finer control.- Slower injection speeds have been associated with less RPE damage.[4][9]
Reflux of Injected Material into the Vitreous - Large retinotomy site- Rapid withdrawal of the cannula- High intra-bleb pressure- Use the smallest feasible cannula gauge.- After injection, pause before slowly withdrawing the cannula.- Avoid overfilling the subretinal space.[1][12][13]
Cannula Obstruction - Contact with the RPE or choroid- Viscosity of the injectate- Gently retract and reposition the cannula.- Ensure the injectate is properly prepared and free of aggregates.[9]
Subretinal Hemorrhage - Perforation of choroidal vessels- Immediately stop the infusion.- If minor, it may resolve on its own. If significant, it may require further surgical management.[2]
Post-operative Retinal Detachment - Undetected retinal tears from surgery- Proliferative vitreoretinopathy (PVR)- Thorough pre- and post-operative retinal examination is crucial.- Consider prophylactic laser retinopexy around any identified tears.- Meticulous surgical technique to minimize trauma is the best prevention.[3][17]

Quantitative Data on Surgical Parameters

The following tables summarize quantitative data from various studies on the impact of different surgical parameters on outcomes related to subretinal surgery.

Table 1: Effect of Cannula Size on Cell Viability and Reflux

Parameter 30G/31G Cannula 38G/41G Cannula Key Findings Citations
Cell Viability HigherSignificantly lowerLarger cannulas result in better cell viability.[18][19]
Cell Recovery HighestLowerA 30G cannula yielded the highest recovery of cells.[19]
Reflux (Manual Injection) High (due to larger retinotomy)LowerWhile smaller cannulas reduce reflux, they compromise cell viability.[18][19]

Table 2: Impact of Injection Technique on Reflux and Bleb Formation

Injection Technique Reflux Rate Successful Bleb Formation Key Findings Citations
Manual Injection (ex-vivo porcine) 100%40%Manual injections are associated with high rates of reflux and inconsistent bleb formation.[12][14]
Robot-Assisted (ex-vivo porcine) 20%100%Robotic assistance significantly reduces reflux and improves the success rate of bleb creation.[12][14]

Table 3: Recommended Infusion Pressures for Subretinal Injection

Animal Model Recommended Pressure Observations Citations
Porcine ~24 PSIPressures up to 24 PSI were found to be safe with minimal retinal damage. Higher pressures (32 PSI) led to more outer retinal damage.[20]
Human (Clinical Trials) Typically set at a maximum of 16 PSIYounger patients may require higher pressures to initiate a bleb.[4]

Experimental Protocols

Protocol 1: Subretinal Injection in Mice (Transscleral Approach)

1. Animal Preparation:

  • Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of ketamine/xylazine).[7][21]
  • Confirm the depth of anesthesia by absence of reflexes (e.g., toe pinch).[22]
  • Dilate the pupil of the eye to be injected with a drop of 0.5% phenylephrine and 0.5% tropicamide.[21]
  • Position the mouse under a dissecting microscope.[22]

2. Surgical Procedure:

  • Gently proptose the eyeball by applying pressure outside the orbital rim.[21]
  • Create a small incision in the sclera posterior to the limbus using a 30-gauge sharp needle or a microsurgery blade.[22][23]
  • Load a microliter syringe with a 33-gauge blunt needle with the therapeutic agent.[21]
  • Insert the blunt needle through the scleral incision, avoiding the lens.[22]
  • Advance the needle through the vitreous until gentle resistance is felt as it contacts the retina on the opposite side.[5][6]
  • Slowly inject the desired volume (typically 1-2 µL) into the subretinal space. A visible bleb should form.[24]
  • Hold the needle in place for a few seconds post-injection to minimize reflux, then slowly withdraw.[6]

3. Post-operative Care:

  • Apply an eye moisturizing ointment to the cornea to prevent drying.[22]
  • Monitor the animal until it has fully recovered from anesthesia.[22]
  • Administer analgesics as required.

Protocol 2: Subretinal Injection in Pigs (Pars Plana Vitrectomy Approach)

1. Animal Preparation:

  • Induce general anesthesia and intubate the pig.
  • Position the animal to ensure stable and level access to the eye.[8]
  • Prepare the surgical eye with a standard sterile prep and drape.

2. Surgical Procedure:

  • Perform a standard three-port 23-gauge pars plana vitrectomy.[8][15]
  • Induce a posterior vitreous detachment if not already present.
  • Load the therapeutic agent into a syringe connected to a foot-pedal controlled injection system and a 41-gauge subretinal injection cannula.[8]
  • Lower the intraocular pressure by reducing the infusion from the vitrectomy machine.[16]
  • Introduce the 41-gauge cannula into the vitreous cavity and select an injection site, typically in the posterior pole.[8]
  • Gently insert the tip of the cannula through the retina into the subretinal space.
  • Initiate the injection using the foot pedal, observing the formation of the subretinal bleb. Intraoperative OCT can be used to guide this process.[16]
  • Inject the desired volume (e.g., 200 µL) to create a bleb that covers the target area.[8]
  • Slowly withdraw the cannula.
  • Suture the sclerotomies.[18]

3. Post-operative Care:

  • Administer topical and/or systemic antibiotics and anti-inflammatory medications.
  • Monitor for complications such as endophthalmitis or retinal detachment.[17]
  • Provide appropriate post-operative analgesia.

Visualizations

G cluster_preop Pre-operative Phase cluster_op Intra-operative Phase cluster_postop Post-operative Phase A Animal Anesthesia & Pupil Dilation B Sterile Preparation of Surgical Field A->B C Pars Plana Vitrectomy (PPV) B->C D Cannula Insertion into Vitreous C->D E Creation of Retinotomy D->E F Subretinal Injection & Bleb Formation E->F G Cannula Withdrawal F->G H Closure of Sclerotomies G->H I Application of Topical Medication H->I K Recovery from Anesthesia H->K J Post-operative Monitoring I->J K->J

Caption: Experimental Workflow for Subretinal Surgery.

G Start Initiate Subretinal Injection Bleb_Check Is bleb forming correctly? Start->Bleb_Check Pressure_Check Is infusion pressure too high? Bleb_Check->Pressure_Check Yes Reposition Adjust Cannula Position Bleb_Check->Reposition No Reflux_Check Is reflux observed? Pause_Withdraw Pause, then withdraw slowly Reflux_Check->Pause_Withdraw Yes Proceed Continue Injection Reflux_Check->Proceed No Reduce_Pressure Decrease Infusion Pressure Pressure_Check->Reduce_Pressure Yes Pressure_Check->Proceed No Reposition->Bleb_Check Reduce_Pressure->Pressure_Check End Injection Complete Pause_Withdraw->End Proceed->Reflux_Check Proceed->End Volume reached

Caption: Decision Pathway for Preventing Complications.

References

Validation & Comparative

A Comparative Analysis of FT001 and Luxturna for RPE65-Mediated Leber Congenital Amaurosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two gene therapies, FT001 and Luxturna, developed for the treatment of Leber Congenital Amaurosis (LCA) and other inherited retinal dystrophies (IRDs) caused by biallelic mutations in the RPE65 gene. Luxturna (voretigene neparvovec), developed by Spark Therapeutics, is an approved therapy, while this compound, from Frontera Therapeutics, is currently in clinical development. This document summarizes their mechanisms of action, available clinical data, and experimental protocols to inform the research and drug development community.

Mechanism of Action: Restoring the Visual Cycle

Both this compound and Luxturna are gene augmentation therapies designed to deliver a functional copy of the human RPE65 gene to retinal cells.[1] The RPE65 gene is crucial for the visual cycle, a process that regenerates the 11-cis-retinal chromophore essential for light detection by photoreceptor cells.[2][3] Mutations in both copies of the RPE65 gene lead to a deficiency in the RPE65 protein, disrupting the visual cycle and causing progressive vision loss, as seen in LCA.[3][4]

By introducing a correct version of the RPE65 gene, these therapies enable the retinal pigment epithelium (RPE) cells to produce the functional RPE65 protein, thereby restoring the visual cycle and potentially improving visual function.[5][6] Both therapies utilize a non-replicating adeno-associated virus serotype 2 (AAV2) vector to deliver the gene, which is administered via a one-time subretinal injection.[1][5][7]

The RPE65 Visual Cycle Pathway

The following diagram illustrates the critical role of the RPE65 enzyme in the visual cycle, which is the target pathway for both this compound and Luxturna.

RPE65_Visual_Cycle cluster_Photoreceptor Photoreceptor Outer Segment cluster_RPE Retinal Pigment Epithelium (RPE) cluster_therapy Gene Therapy Intervention Opsin Opsin Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Opsin->Rhodopsin 11-cis-retinal all_trans_Retinal all-trans-Retinal Rhodopsin->all_trans_Retinal Light all_trans_Retinol all-trans-Retinol all_trans_Retinal->all_trans_Retinol RDH8 all_trans_Retinol_RPE all-trans-Retinol all_trans_Retinol->all_trans_Retinol_RPE Transport all_trans_Retinyl_Ester all-trans-Retinyl Ester all_trans_Retinol_RPE->all_trans_Retinyl_Ester LRAT RPE65_node RPE65 (Isomerohydrolase) all_trans_Retinyl_Ester->RPE65_node eleven_cis_Retinol 11-cis-Retinol RPE65_node->eleven_cis_Retinol eleven_cis_Retinal 11-cis-retinal eleven_cis_Retinol->eleven_cis_Retinal RDH5 eleven_cis_Retinal->Opsin Transport GeneTherapy This compound / Luxturna (AAV2-hRPE65) GeneTherapy->RPE65_node Provides functional RPE65 gene

Caption: The RPE65 visual cycle and the point of intervention for this compound and Luxturna.

Clinical Development and Performance Data

A direct comparison of clinical trial data is challenging due to the different developmental stages of this compound and Luxturna. Luxturna has completed Phase 3 trials and is an approved product, while this compound is in earlier Phase 1/2 trials.[7]

Luxturna (Voretigene Neparvovec)

Luxturna has a well-established efficacy and safety profile from its clinical trial program.[8] The pivotal Phase 3 trial enrolled 31 participants with biallelic RPE65 mutation-associated retinal dystrophy.[8][9]

Table 1: Summary of Luxturna Phase 3 Clinical Trial Data (1-Year Follow-up)

Efficacy EndpointIntervention Group (n=21)Control Group (n=10)Statistical Significance
Multi-Luminance Mobility Test (MLMT) Score Change Statistically significant improvementNo significant changep=0.001[10]
Full-Field Light Sensitivity Threshold (FST) Testing Significant improvement (over 100-fold)No significant changeStatistically significant[10]
Best-Corrected Visual Acuity (BCVA) No significant difference from baselineNo significant difference from baselineNot statistically significant[8]

Data sourced from publicly available clinical trial results.[8][10]

Safety Profile of Luxturna: The most common adverse reactions have been reported as conjunctival hyperemia, cataracts, increased intraocular pressure, retinal tears, and eye inflammation.[11]

This compound

This compound is currently in a Phase 1/2 clinical trial to evaluate its safety, tolerability, and preliminary efficacy.[7][12] The first patient was dosed in early 2023.[1][13] Initial data from the Phase 1 dose-escalation study, which enrolled 9 subjects, has been presented.[14]

Table 2: Preliminary Data from this compound Phase 1 Clinical Trial

ParameterDetails
Study Design Open-label, dose-escalation and dose-expansion Phase 1/2 study.[12]
Dosage Levels Low: 1.5 x 10¹⁰ vg/eyeMedium: 7.5 x 10¹⁰ vg/eyeHigh: 15 x 10¹⁰ vg/eye[14]
Patient Population 9 subjects with RPE65-associated retinal dystrophy (LCA or Retinitis Pigmentosa).[14]
Preliminary Efficacy - Significant improvements in visual function and retinal sensitivity observed from Day 28.[12]- 67% of subjects showed improvement of ≥2 light levels in bilateral MLMT scores at Week 4, Week 8, or the most recent follow-up.[14]- 44% of subjects showed an improved FST of 2 Log units or more at 4 and 8 weeks post-administration.[14]
Preliminary Safety - Generally well-tolerated with no dose-limiting toxicities.[12]- Two serious adverse events reported, not considered related to this compound.[14]- Two treatment-associated adverse events: rhegmatogenous retinal detachment (low-dose group) and ocular inflammation (high-dose group).[14]

Data sourced from presentations of initial clinical trial results.[12][14]

Experimental Protocols

Both therapies are administered through a subretinal injection, a surgical procedure that delivers the gene therapy vector directly to the target RPE cells.

General Subretinal Injection Workflow
  • Pre-operative Assessment: Includes comprehensive ophthalmic examination, genetic confirmation of biallelic RPE65 mutations, and assessment of sufficient viable retinal cells.[9][15]

  • Surgical Procedure: A standard three-port pars plana vitrectomy is performed under anesthesia.

  • Vector Administration: A subretinal injection of the AAV2 vector carrying the RPE65 gene is performed to create a small bleb that lifts the neurosensory retina from the RPE.[6]

  • Post-operative Care: Includes administration of corticosteroids to manage potential inflammation and monitoring for complications such as increased intraocular pressure.[5][6] Each eye is treated on separate days, typically a week or more apart.[6]

The following diagram outlines the general experimental workflow for the administration of these gene therapies.

Experimental_Workflow PatientScreening Patient Screening - Genetic Confirmation (biallelic RPE65) - Ophthalmic Evaluation - Viable Retinal Cell Assessment PreOp Pre-operative Phase - Corticosteroid Administration PatientScreening->PreOp Surgery Surgical Administration (per eye) - Pars Plana Vitrectomy - Subretinal Injection of Vector PreOp->Surgery PostOp Post-operative Follow-up - Corticosteroid Taper - Monitoring for Adverse Events - Efficacy Assessments (MLMT, FST, etc.) Surgery->PostOp LongTerm Long-term Monitoring PostOp->LongTerm

Caption: General experimental workflow for RPE65 gene therapy administration.

Key Experimental Assays
  • Multi-Luminance Mobility Test (MLMT): This is a primary functional vision test designed to assess a patient's ability to navigate a course with obstacles under various, standardized low-light conditions.[8][10]

  • Full-Field Light Sensitivity Threshold (FST) Testing: This psychophysical test measures the retina's sensitivity to light across the entire visual field, providing an objective measure of rod photoreceptor function.[8][10]

  • Best-Corrected Visual Acuity (BCVA): A standard measure of central vision.

  • Visual Field Testing (e.g., Goldmann): Measures the full extent of peripheral vision.

Conclusion

Luxturna is the established, FDA-approved gene therapy for RPE65-mediated IRDs, with a robust body of evidence supporting its safety and efficacy in improving functional vision and light sensitivity.[9] this compound is a promising new entrant in the field, utilizing a similar AAV2-based gene delivery approach.[1][7] Preliminary data from its Phase 1 trial suggests a favorable safety profile and early signs of efficacy.[14]

For researchers and drug development professionals, the journey of this compound will be important to follow. Future data from its later-phase clinical trials will be critical to fully understand its comparative efficacy and safety relative to the established standard of care, Luxturna. The ongoing development in this space underscores the potential of gene therapy to offer profound benefits for patients with inherited retinal diseases.

References

A Comparative Guide to AAV Serotypes for Retinal Gene Delivery: AAV2 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of an adeno-associated virus (AAV) serotype is a critical decision in the development of retinal gene therapies. This guide provides an objective comparison of AAV2, the most widely studied serotype, with other natural and engineered serotypes for retinal delivery. The information is supported by experimental data to aid in the selection of the most appropriate vector for specific therapeutic applications.

Adeno-associated viruses have become the leading platform for in vivo gene therapy, particularly for ocular diseases, due to their favorable safety profile and ability to mediate long-term transgene expression.[1][2] The approval of Luxturna, which uses an AAV2 vector to treat Leber congenital amaurosis, marked a significant milestone in retinal gene therapy.[3] However, AAV2 has limitations, including its restricted ability to transduce certain retinal cell types efficiently, especially after intravitreal injection.[3][4] This has spurred the investigation of other AAV serotypes and the engineering of novel capsids with improved retinal transduction characteristics.[5][6]

This guide compares AAV2 with other prominent serotypes, focusing on key performance indicators such as transduction efficiency, cellular tropism, and the influence of the delivery route.

Performance Comparison of AAV Serotypes for Retinal Delivery

The choice of AAV serotype and delivery route significantly impacts the efficiency and cellular targets of gene expression in the retina. The following tables summarize quantitative data from comparative studies.

Intravitreal (IVT) Injection

Intravitreal injection is a less invasive procedure compared to subretinal injection and allows for the potential transduction of the entire retina.[7] However, the inner limiting membrane (ILM) presents a significant barrier to AAV diffusion to the outer retina.

SerotypeTarget Cell TypesTransduction EfficiencySpeciesKey Findings
AAV2 Retinal Ganglion Cells (RGCs), Inner Nuclear Layer (INL) cellsModerate in RGCs, sparse in INL.[3][8]Mouse, RatConsidered the standard for RGC transduction via IVT injection.[4][9]
AAV2 (Tyrosine-mutant) RGCsHighly efficient transduction.[10]MouseMutations of surface-exposed tyrosine residues enhance transduction.[10]
AAV2.7m8 Photoreceptors, RPEEfficient transduction of the outer retina.[11]MouseAn engineered AAV2 variant with improved ability to cross the ILM.[11]
AAV5 PhotoreceptorsHighly specific to the outer nuclear layer.[12]Human (ex vivo)Efficiently transduces photoreceptor cells.[12]
AAV6 RGCs, INLHigher transduction efficiency than AAV2 in the inner retina.[8]RatShows greater transduction of the inner retina compared to AAV2.[8]
AAV8 RGCsPoor transduction.[9]MouseGenerally shows poor transduction of the inner retina after IVT injection.
AAV9 RGCsPoor transduction.[9]MouseSimilar to AAV8, does not efficiently transduce RGCs via IVT.
AAV/DJ, AAV/DJ8 Pan-retinal (including Photoreceptors and RPE)High transduction efficiency.[11][13]MouseSynthetic serotypes showing broad and efficient retinal transduction.[11][13]
Subretinal (SR) Injection

Subretinal injection delivers the AAV vector directly to the space between the photoreceptors and the retinal pigment epithelium (RPE), bypassing the ILM. This method is highly efficient for targeting these outer retinal layers but is more invasive and can cause retinal detachment.[14]

SerotypeTarget Cell TypesTransduction EfficiencySpeciesKey Findings
AAV1 Photoreceptors, RPEHigh photoreceptor transduction.[8]RatDemonstrates the highest photoreceptor transduction efficiency among several serotypes tested.[8]
AAV2 RPE, PhotoreceptorsEfficiently transduces RPE, weaker photoreceptor transduction.[3][8]Mouse, RatThe first serotype used in successful clinical trials for an RPE-related disease.[3]
AAV4 RPE, PhotoreceptorsEfficient transduction of photoreceptors.[12]Human (ex vivo)Shows efficient transduction of photoreceptor cells.[12]
AAV5 RPE, PhotoreceptorsEfficiently transduces both RPE and photoreceptors.[4][12]Mouse, Human (ex vivo)Also transduces photoreceptors.[4]
AAV8 Photoreceptors, RPEGood transduction efficiency in the outer nuclear layer.[8]RatDisplays good transduction of photoreceptors.[8]
AAV9 Photoreceptors, RPEGood transduction efficiency in the outer nuclear layer.[8]RatAlso shows good photoreceptor transduction.[8]
AAV2.NN PhotoreceptorsVery strong GFP signal observed.[5]PorcineAn engineered AAV2 variant with enhanced photoreceptor transduction.[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are summaries of common protocols used in the evaluation of AAV serotypes for retinal delivery.

AAV Vector Production and Purification

Recombinant AAV vectors are typically produced by transient transfection of human embryonic kidney (HEK) 293 cells with three plasmids: a plasmid containing the gene of interest flanked by AAV inverted terminal repeats (ITRs), a helper plasmid providing the AAV replication and capsid genes (e.g., for AAV2 or other serotypes), and a helper plasmid supplying the adenoviral genes required for AAV replication. The viral vectors are then purified from the cell lysate and supernatant using methods such as iodixanol gradient centrifugation.[7] Viral vector titers are determined by quantitative PCR (qPCR).[7]

Animal Models and Injections
  • Animal Models: C57BL/6 mice are commonly used for in vivo studies.[3][15][16] Other models include rats, pigs, and non-human primates to assess translational fidelity.[5][6][8]

  • Subretinal Injections: Adult mice are anesthetized, and a small incision is made in the sclera. A fine glass needle is inserted into the subretinal space to inject the AAV vector solution (typically 1-2 µL), creating a temporary retinal detachment.[7][17]

  • Intravitreal Injections: A glass needle is inserted through the sclera into the vitreous cavity to inject the AAV vector solution (typically 1-2 µL).[7][17]

Analysis of Transgene Expression and Retinal Function
  • Immunohistochemistry: Four to six weeks post-injection, eyes are enucleated, fixed, and sectioned. Retinal sections are stained with antibodies against the transgene product (e.g., GFP) and cell-type-specific markers to determine the cellular tropism and transduction efficiency.[5][7]

  • Quantitative PCR (qPCR): DNA is extracted from retinal tissue to quantify the number of viral vector genomes, providing a measure of transduction efficiency.[7]

  • Electroretinography (ERG): ERG is used to assess retinal function after AAV delivery to ensure the procedure and the expressed transgene do not have adverse effects on retinal physiology.[7]

Visualizing Experimental and Logical Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.

Experimental_Workflow cluster_Preparation Vector Preparation cluster_InVivo In Vivo Experimentation cluster_Analysis Post-Injection Analysis AAV_Production AAV Vector Production (e.g., AAV2, AAV8, AAV2.7m8) Titering Vector Titering (qPCR) AAV_Production->Titering Animal_Model Animal Model Selection (e.g., C57BL/6 Mice) Titering->Animal_Model Injection Intraocular Injection Animal_Model->Injection IVT Intravitreal (IVT) Injection->IVT Route 1 SR Subretinal (SR) Injection->SR Route 2 Time Incubation Period (4-6 weeks) IVT->Time SR->Time IHC Immunohistochemistry (Cell Tropism & Efficiency) Time->IHC qPCR_analysis qPCR (Vector Genome Copies) Time->qPCR_analysis ERG Electroretinography (ERG) (Retinal Function) Time->ERG Data Data Analysis & Comparison IHC->Data qPCR_analysis->Data ERG->Data

Caption: Experimental workflow for comparing AAV serotypes in retinal gene delivery.

Immunogenicity Considerations

The eye is considered an immune-privileged site, which reduces the risk of robust immune responses to AAV vectors.[2] However, both innate and adaptive immune responses can still occur and may impact the efficacy and safety of gene therapy.[18] Pre-existing neutralizing antibodies against AAV can limit the effectiveness of the therapy. The choice of serotype can influence the immunogenic profile, and this should be a consideration in clinical development.

Conclusion

AAV2 remains a valuable tool for retinal gene therapy, particularly for targeting retinal ganglion cells via intravitreal injection. However, for applications requiring transduction of photoreceptors and RPE, especially via the less invasive intravitreal route, other natural serotypes like AAV5 and engineered variants such as AAV2.7m8, AAV/DJ, and AAV/DJ8 have demonstrated superior performance. The selection of the optimal AAV serotype is context-dependent and should be guided by the specific retinal cell type to be targeted, the desired delivery route, and the translational potential in relevant animal models. Continued innovation in capsid engineering holds the promise of developing next-generation AAV vectors with even greater efficiency and specificity for retinal gene therapy.[5][6]

References

A Comparative Guide to Leber Congenital Amaurosis (LCA) Gene Therapies: FT001 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the emerging gene therapy FT001 against other notable treatments for Leber Congenital Amaurosis (LCA), a group of inherited retinal diseases that cause severe vision loss from early childhood. As the landscape of LCA therapeutics evolves, this document aims to equip researchers, scientists, and drug development professionals with a comprehensive overview of current and pipeline treatments, supported by available experimental data.

Overview of Compared LCA Gene Therapies

This comparison focuses on four gene therapies targeting different genetic forms of LCA:

  • This compound: An investigational adeno-associated virus 2 (AAV2) based gene therapy delivering a functional RPE65 gene for the treatment of LCA type 2 (LCA2). It is currently in Phase 2 clinical trials.[1][2]

  • Luxturna® (voretigene neparvovec-rzyl): An FDA-approved AAV2-based gene therapy that also delivers a functional RPE65 gene for LCA2. It serves as the primary benchmark for RPE65-targeted therapies.

  • ATSN-101: An investigational AAV5-based gene therapy delivering a functional GUCY2D gene for the treatment of LCA type 1 (LCA1).[3]

  • OPGx-001: An investigational AAV8-based gene therapy delivering a functional LCA5 gene for the treatment of LCA type 5.[4][5]

Quantitative Data Comparison

The following tables summarize the available quantitative efficacy data from clinical trials of this compound, Luxturna, and ATSN-101. Data for OPGx-001 is still emerging and primarily qualitative at this stage.

Table 1: Efficacy of this compound in Phase 1 Clinical Trial [1]

Efficacy EndpointResultTimepoint
Multi-luminance Mobility Test (MLMT)67% of subjects (4 out of 6) showed a bilateral improvement of ≥2 light levels from baseline.Week 4, Week 8, or up to the most recent follow-up visit.
Full-field Stimulus Testing (FST)44% of subjects (4 out of 9) showed an improvement of ≥2 Log units.4 and 8 weeks post-administration.

Table 2: Efficacy of Luxturna (Voretigene Neparvovec)

Efficacy EndpointResultTimepointStudy
Multi-luminance Mobility Test (MLMT)Statistically significant difference in mean bilateral score change between the intervention and control groups (difference of 1.6).1 YearPhase 3 Clinical Trial
Full-field Light Sensitivity Threshold (FST)Statistically significant difference in mean change averaged over both eyes.1 YearPhase 3 Clinical Trial
Best-Corrected Visual Acuity (BCVA)Not statistically significant.1 YearPhase 3 Clinical Trial
Full-field Light Sensitivity Threshold (FST)Mean change from baseline of -13.67 decibels.2 YearsPERCEIVE Study (Real-World Data)
Best-Corrected Visual Acuity (BCVA)Mean change from baseline of -0.03 LogMAR.2 YearsPERCEIVE Study (Real-World Data)

Table 3: Efficacy of ATSN-101 in Phase 1/2 Clinical Trial [3][6]

Efficacy EndpointResultTimepoint
Full-field Stimulus Testing (FST)Mean change in dark-adapted FST was 20.3 decibels (a 100-fold improvement) for treated eyes in the high-dose group.12 Months
Best-Corrected Visual Acuity (BCVA)Modest improvements observed.12 Months
Multi-luminance Mobility Test (MLMT)3 out of 6 patients in the high-dose group achieved the maximum score in the treated eye.12 Months

Experimental Protocols

A critical aspect of evaluating and comparing these therapies is understanding the methodologies employed in their administration and the assessment of their efficacy.

Subretinal Injection of Gene Therapy

All four compared therapies utilize a subretinal injection for delivery. This surgical procedure is designed to deliver the gene therapy vector directly to the target retinal cells.

General Protocol:

  • Vitrectomy: A standard three-port pars plana vitrectomy is performed to remove the vitreous humor, allowing access to the retinal surface.

  • Retinotomy: A small opening is created in the retina.

  • Subretinal Injection: A small-gauge cannula (e.g., 41-gauge for Luxturna) is inserted through the retinotomy into the subretinal space.[7]

  • Bleb Formation: The gene therapy product (a specific volume, e.g., 0.3 mL for Luxturna) is slowly injected to create a bleb, which is a separation of the retina from the underlying retinal pigment epithelium (RPE).[7] This ensures the vector is in close proximity to the target cells.

  • Fluid-Air Exchange: The remaining fluid in the eye is replaced with air to help flatten the retina.

To minimize reflux of the vector into the vitreous cavity, surgeons may wait for a period before withdrawing the subretinal cannula.[7]

G cluster_pre_op Pre-operative cluster_surgical Surgical Procedure cluster_post_op Post-operative Patient Selection Patient Selection Genetic Confirmation Genetic Confirmation Patient Selection->Genetic Confirmation Vitrectomy Vitrectomy Genetic Confirmation->Vitrectomy Retinotomy Retinotomy Vitrectomy->Retinotomy Subretinal Injection Subretinal Injection Retinotomy->Subretinal Injection Bleb Formation Bleb Formation Subretinal Injection->Bleb Formation Fluid-Air Exchange Fluid-Air Exchange Bleb Formation->Fluid-Air Exchange Efficacy Assessment Efficacy Assessment Fluid-Air Exchange->Efficacy Assessment Safety Monitoring Safety Monitoring Efficacy Assessment->Safety Monitoring

Experimental Workflow for Subretinal Gene Therapy.
Efficacy Assessment Methods

  • Multi-luminance Mobility Test (MLMT): This test assesses changes in functional vision by requiring patients to navigate a standardized course under various controlled light levels. An improvement in the lowest light level at which the course can be successfully navigated indicates improved visual function.

  • Full-field Stimulus Testing (FST): FST measures the retina's sensitivity to light across the entire visual field. It can detect improvements in photoreceptor function.

  • Best-Corrected Visual Acuity (BCVA): BCVA is a standard measure of central vision, typically tested using an eye chart.

Signaling Pathway and Mechanism of Action

The gene therapies for LCA caused by mutations in RPE65 (this compound and Luxturna) work by restoring the visual cycle. The RPE65 gene provides instructions for making an enzyme that is essential for converting all-trans-retinyl esters to 11-cis-retinal, a critical component of rhodopsin, the light-sensitive pigment in photoreceptor cells.

G cluster_lca Leber Congenital Amaurosis (RPE65 mutation) cluster_therapy Gene Therapy (this compound / Luxturna) Mutated RPE65 Gene Mutated RPE65 Gene Non-functional RPE65 Protein Non-functional RPE65 Protein Mutated RPE65 Gene->Non-functional RPE65 Protein Visual Cycle Disruption Visual Cycle Disruption Non-functional RPE65 Protein->Visual Cycle Disruption Vision Loss Vision Loss Visual Cycle Disruption->Vision Loss AAV Vector with Functional RPE65 AAV Vector with Functional RPE65 Functional RPE65 Protein Functional RPE65 Protein AAV Vector with Functional RPE65->Functional RPE65 Protein Visual Cycle Restoration Visual Cycle Restoration Functional RPE65 Protein->Visual Cycle Restoration Vision Improvement Vision Improvement Visual Cycle Restoration->Vision Improvement

Mechanism of Action for RPE65-targeted Gene Therapies.

Discussion and Future Outlook

This compound has demonstrated promising early-phase clinical data, showing improvements in both functional vision and light sensitivity in patients with RPE65-associated retinal dystrophy.[1] While a direct head-to-head comparison with the approved therapy, Luxturna, is not yet available, the initial results for this compound appear to be in a similar direction of efficacy. The initiation of a Phase 2 trial for this compound will be crucial in providing more robust and long-term data.[8]

The development of gene therapies for other forms of LCA, such as ATSN-101 for GUCY2D mutations and OPGx-001 for LCA5 mutations, highlights the progress in addressing the genetic heterogeneity of this disease. The positive, albeit early, results from these trials offer hope for patients with these rarer forms of LCA.

Future research will likely focus on long-term safety and efficacy, the potential for redosing, and the development of therapies for other LCA-causing gene mutations. The optimization of surgical techniques and the management of potential immune responses to the AAV vectors will also be key areas of investigation.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The information is based on publicly available data as of the date of this publication. For the most current information, please refer to the respective company announcements and clinical trial registries.

References

A Comparative Analysis of Long-Term Safety in Gene Therapies for Biallelic RPE65 Mutation-Associated Retinal Dystrophy: FT001 vs. Luxturna®

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the long-term safety profiles of FT001, an investigational gene therapy, and Luxturna® (voretigene neparvovec), an approved gene therapy, for the treatment of biallelic RPE65 mutation-associated retinal dystrophy. The information is compiled from publicly available clinical trial data and post-marketing surveillance to support informed research and development decisions.

Long-Term Safety Data Comparison

The following tables summarize the reported long-term adverse events for this compound and Luxturna®. It is important to note that the data for this compound is preliminary and from a smaller patient cohort compared to the extensive data available for Luxturna®.

Table 1: Summary of Ocular Adverse Events

Adverse EventThis compound (Phase I/II)Luxturna® (Clinical Trials & Post-Marketing)
Chorioretinal Atrophy Not ReportedReported in 13-50% of treated eyes, particularly in younger patients.[1][2][3]
Retinal Detachment/Tears Rhegmatogenous retinal detachment (1 case)[4]Retinal tears reported in <7% of participants in clinical trials; also identified as a risk in post-marketing data.[1][2][5]
Ocular Inflammation Ocular inflammation (1 case)[4]Reported as mild to moderate and often managed with corticosteroids.[1][2]
Cataract Not ReportedReported in ~20% of participants in clinical trials, often related to the surgical procedure.[1][2][5]
Increased Intraocular Pressure Not ReportedTransient elevations reported in ~15% of participants in clinical trials.[1][2][5]
Macular Hole/Thinning Not ReportedRare complications, including macular holes and foveal thinning, have been observed.[1][2][5]
Subretinal Deposits Not ReportedReported as a common adverse reaction.[5]

Table 2: Summary of Serious Adverse Events (SAEs)

Adverse EventThis compound (Phase I/II)Luxturna® (Clinical Trials & Post-Marketing)
Treatment-Related SAEs None reported to be related to this compound. Two SAEs were reported but considered unrelated to the treatment.[4]Rare serious adverse events such as foveal thinning, endophthalmitis, and retinal hemorrhage have been observed in a small percentage of cases.[1][2]
Non-Ocular SAEs Not ReportedOne case of acute myelogenous leukemia was reported in a long-term follow-up, though no causal link to the therapy was established.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the clinical evaluation of this compound and Luxturna® are crucial for the interpretation and comparison of safety and efficacy data.

Multi-Luminance Mobility Test (MLMT)

The MLMT is a functional vision test designed to assess a patient's ability to navigate a standardized course under various controlled light levels, simulating real-world conditions.

  • Objective: To measure changes in functional vision by evaluating the lowest light level at which a participant can successfully navigate a mobility course.

  • Procedure:

    • Dark Adaptation: Participants undergo a period of dark adaptation (typically around 40 minutes) before testing.[7][8]

    • Course Navigation: Participants are instructed to navigate a pre-defined course with obstacles and directional arrows. The course layout is changed for each run to minimize learning effects.[7]

    • Luminance Levels: The test is performed at several standardized, increasing light levels, ranging from 1 lux (moonless night) to 400 lux (brightly lit office).[9][10]

    • Scoring: Performance is graded based on accuracy (number of errors, such as contacting obstacles) and the time taken to complete the course. A passing score requires meeting predefined criteria for both accuracy and speed.[7][8]

    • Monocular and Binocular Testing: The test is typically performed with each eye patched sequentially, followed by binocular testing.[8]

Full-Field Light Sensitivity Threshold (FST) Testing

FST testing is a psychophysical assessment that quantifies the retina's overall sensitivity to light.

  • Objective: To determine the minimum light stimulus intensity that a participant can reliably detect.

  • Procedure:

    • Dark Adaptation: Similar to the MLMT, a period of dark adaptation is required.[11]

    • Stimulus Presentation: Participants are presented with flashes of light of varying intensities using a Ganzfeld dome, which provides uniform illumination across the entire visual field.[12]

    • Participant Response: For each flash, which is often accompanied by an auditory cue, the participant indicates whether they saw the flash.[13]

    • Threshold Determination: The intensity of the light flashes is systematically varied to determine the threshold at which the participant can detect the stimulus 50% of the time.[13]

    • Stimulus Types: The test can be performed with white light, as well as colored stimuli (e.g., red and blue) to differentiate between rod and cone photoreceptor function.[13]

Signaling Pathway and Experimental Workflow

RPE65 Visual Cycle

Mutations in the RPE65 gene disrupt the visual cycle, a critical pathway for regenerating the chromophore necessary for vision. Both this compound and Luxturna® are designed to deliver a functional copy of the RPE65 gene to retinal pigment epithelium (RPE) cells, thereby restoring this pathway.

RPE65_Visual_Cycle 11-cis-retinal 11-cis-retinal all-trans-retinal all-trans-retinal 11-cis-retinal->all-trans-retinal Light (Photoisomerization) all-trans-retinol all-trans-retinol all-trans-retinal->all-trans-retinol Reduction all-trans-retinyl_ester all-trans-retinyl_ester all-trans-retinol->all-trans-retinyl_ester Esterification (LRAT) RPE65 RPE65 (Isomerase) all-trans-retinyl_ester->RPE65 11-cis-retinol 11-cis-retinol 11-cis-retinal_RPE 11-cis-retinal 11-cis-retinol->11-cis-retinal_RPE Oxidation 11-cis-retinal_RPE->11-cis-retinal Transport to Photoreceptor RPE65->11-cis-retinol Isomerization

Caption: The RPE65 visual cycle is essential for regenerating 11-cis-retinal.

Gene Therapy Clinical Trial Workflow

The clinical development of gene therapies like this compound and Luxturna® follows a structured workflow to assess safety and efficacy.

Gene_Therapy_Workflow cluster_Preclinical Preclinical Development cluster_Clinical Clinical Trials cluster_Post_Marketing Post-Marketing Vector_Design AAV Vector Design & RPE65 Gene Cassette In_Vitro In Vitro Studies (Cell Lines) Vector_Design->In_Vitro In_Vivo In Vivo Animal Models (Safety & Efficacy) In_Vitro->In_Vivo Phase_I_II Phase I/II Trial (Dose Escalation, Safety, & Preliminary Efficacy) In_Vivo->Phase_I_II Phase_III Phase III Pivotal Trial (Safety & Efficacy vs. Control) Phase_I_II->Phase_III Long_Term Long-Term Follow-Up (Durability & Long-Term Safety) Phase_III->Long_Term Regulatory_Approval Regulatory Submission & Approval Long_Term->Regulatory_Approval Post_Marketing_Studies Post-Marketing Surveillance & Real-World Evidence Regulatory_Approval->Post_Marketing_Studies

Caption: A generalized workflow for gene therapy clinical development.

References

A Comparative Guide to FT001: Validating Functional Vision Improvement in RPE65-Mediated Retinal Dystrophies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FT001, an investigational gene therapy, with the approved therapy Luxturna (voretigene neparvovec) for the treatment of inherited retinal diseases caused by biallelic RPE65 mutations. The focus is on the validation of functional vision improvement, supported by available experimental data and detailed methodologies.

Introduction to this compound and the Therapeutic Landscape

This compound is a promising gene therapy candidate designed to deliver a functional copy of the human RPE65 gene to retinal cells.[1][2] Mutations in this gene disrupt the visual cycle, a critical pathway for light perception, leading to severe vision loss and conditions like Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP).[3] The therapeutic landscape for these conditions was revolutionized by the approval of Luxturna, which utilizes a similar adeno-associated virus (AAV) vector to deliver the RPE65 gene.[4][5] This guide will delve into the available data to objectively compare the performance of this compound with this established alternative.

Quantitative Data Summary: this compound vs. Luxturna

The following tables summarize the available quantitative data on functional vision improvement from clinical trials of this compound and Luxturna. It is important to note that the data for this compound is from an early phase trial and is presented as the proportion of responders, while the data for Luxturna is from a pivotal Phase 3 trial and includes mean changes from baseline. This difference in data reporting limits a direct statistical comparison.

Table 1: Comparison of Multi-Luminance Mobility Test (MLMT) Performance

TherapyStudy PhaseNumber of PatientsKey Finding
This compound Phase 1667% (4 out of 6) of subjects with bilateral testing showed an improvement of ≥2 light levels from baseline at week 4, week 8, or up to the most recent follow-up visit.[6]
Luxturna Phase 321 (treatment), 10 (control)The mean bilateral MLMT change score at 1 year was 1.8 (SD = 1.1) for the Luxturna group and 0.2 (SD = 1.0) for the control group. The difference of 1.6 was statistically significant (p=0.001).[7][8]

Table 2: Comparison of Full-Field Light Sensitivity Threshold (FST) Testing

TherapyStudy PhaseNumber of PatientsKey Finding
This compound Phase 1944% (4 out of 9) of subjects showed an improved FST of ≥2 Log units at 4 and 8 weeks after administration.[6]
Luxturna Phase 321 (treatment), 9 (control)At 1 year, the mean change from baseline in FST (white light) was -2.08 log10(cd.s/m²) (SE = 0.29) for the Luxturna group and 0.04 log10(cd.s/m²) (SE = 0.44) for the control group. The difference of -2.11 was statistically significant (p<0.001).[9]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Multi-Luminance Mobility Test (MLMT)

The MLMT is a performance-based assessment of functional vision that evaluates a patient's ability to navigate a standardized course with obstacles under various controlled light levels, ranging from 1 lux (dim light) to 400 lux (bright indoor light).[4][7]

Protocol:

  • Dark Adaptation: The patient undergoes a period of dark adaptation, typically around 40 minutes, before the test.[7]

  • Course Navigation: The patient is instructed to navigate a pre-defined course with a specific layout of obstacles of varying heights.

  • Illumination Levels: The test is performed at seven progressively increasing illumination levels.[4]

  • Scoring: Performance is graded based on the speed and accuracy of navigation. A "pass" at a given light level is typically defined by completing the course within a set time (e.g., 3 minutes) and with fewer than a certain number of errors (e.g., 4 errors).[10]

  • Outcome Measure: The primary outcome is the change in the lowest light level at which the patient can successfully pass the test, from baseline to a specified follow-up time.

Full-Field Stimulus Test (FST)

The FST is a psychophysical test that measures the light sensitivity of the entire visual field. It determines the minimum luminance of a brief flash of light that a patient can detect.[11][12]

Protocol:

  • Dark Adaptation: The patient is dark-adapted for a specified period.

  • Stimulus Presentation: The patient is positioned in a Ganzfeld dome, which provides a uniform field of illumination. Brief flashes of light of varying intensity and color (e.g., white, red, blue) are presented.[11][13]

  • Patient Response: The patient indicates whether they saw the flash of light.

  • Threshold Determination: The intensity of the light flash is systematically varied to determine the threshold at which the patient can reliably detect the stimulus 50% of the time.[12]

  • Outcome Measure: The outcome is the light sensitivity threshold, typically measured in decibels (dB) or log units, with lower (more negative) values indicating better sensitivity.

Mandatory Visualizations

RPE65 Signaling Pathway in the Visual Cycle

The RPE65 enzyme is a crucial component of the visual cycle, which regenerates the chromophore 11-cis-retinal, essential for light detection by photoreceptor cells. A defect in RPE65 disrupts this cycle, leading to vision loss.

RPE65_Visual_Cycle cluster_Photoreceptor Photoreceptor Cell cluster_RPE Retinal Pigment Epithelium (RPE) Light Light Rhodopsin Rhodopsin (11-cis-retinal + Opsin) Light->Rhodopsin Photon Absorption Bathorhodopsin Bathorhodopsin (all-trans-retinal + Opsin) Rhodopsin->Bathorhodopsin Isomerization all_trans_retinal all-trans-retinal Bathorhodopsin->all_trans_retinal Release all_trans_retinol all-trans-retinol all_trans_retinal->all_trans_retinol Reduction (RDH) all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinol->all_trans_retinyl_ester Esterification (LRAT) RPE65 RPE65 (Isomerase) all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol Isomerization eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Oxidation (RDH) eleven_cis_retinal->Rhodopsin Combines with Opsin

Caption: The RPE65 visual cycle pathway.

Gene Therapy Clinical Trial Workflow for Inherited Retinal Diseases

The clinical development of gene therapies like this compound and Luxturna follows a structured workflow to ensure safety and efficacy.

Gene_Therapy_Workflow Preclinical Preclinical Studies (In vitro & In vivo models) IND Investigational New Drug (IND) Application to Regulatory Agency Preclinical->IND Phase1 Phase 1 Clinical Trial (Safety and Dosage) IND->Phase1 Phase2 Phase 2 Clinical Trial (Efficacy and Side Effects) Phase1->Phase2 Phase3 Phase 3 Clinical Trial (Pivotal Efficacy and Safety) Phase2->Phase3 BLA Biologics License Application (BLA) Submission to Regulatory Agency Phase3->BLA Approval Regulatory Review and Approval BLA->Approval PostMarket Post-Market Surveillance (Phase 4) Approval->PostMarket

Caption: Gene therapy clinical trial workflow.

Conclusion

This compound has demonstrated promising early results in improving functional vision in patients with RPE65-mediated retinal dystrophies. The available data from the Phase 1 trial indicates that a substantial portion of treated patients experienced clinically meaningful improvements in both mobility and light sensitivity.[6] However, for a direct and robust comparison with the established therapy, Luxturna, more comprehensive quantitative data from later-phase trials of this compound will be necessary. As research progresses, the scientific community anticipates further data that will more clearly define the comparative efficacy and safety profile of this compound in addressing the significant unmet need in this patient population.

References

A Comparative Analysis of RPE65 Gene Therapies: Voretigene Neparvovec vs. Experimental Vectors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the RPE65 gene lead to inherited retinal dystrophies (IRDs) such as Leber Congenital Amaurosis (LCA) and Retinitis Pigmentosa (RP), causing severe vision loss and often leading to blindness. Gene therapy has emerged as a promising treatment modality for these conditions. This guide provides a comparative analysis of the approved RPE65 gene therapy, Voretigene Neparvovec (Luxturna®), and another investigational vector, focusing on their clinical performance and the experimental protocols used to evaluate their efficacy and safety.

Mechanism of Action: Restoring the Visual Cycle

The RPE65 protein is a crucial enzyme in the visual cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol within the retinal pigment epithelium (RPE). This 11-cis-retinol is then oxidized to 11-cis-retinal, the chromophore that binds to opsin in photoreceptor cells to form rhodopsin. Rhodopsin is essential for detecting light. In individuals with biallelic RPE65 mutations, the lack of functional RPE65 protein disrupts this cycle, leading to a shortage of 11-cis-retinal and subsequent photoreceptor dysfunction and death.

RPE65 gene therapies work by introducing a functional copy of the RPE65 gene into the RPE cells.[1][2] This is typically achieved using a modified, non-replicating adeno-associated virus (AAV) as a vector to deliver the gene.[2][3][4] Once inside the RPE cells, the new gene enables the production of the functional RPE65 enzyme, thereby restoring the visual cycle and improving visual function.[2]

Comparative Performance of RPE65 Gene Therapies

This section compares the clinical trial data for the FDA-approved Voretigene Neparvovec (AAV2-hRPE65v2) and the investigational vector rAAV2-CB-hRPE65.

FeatureVoretigene Neparvovec (Luxturna®) (AAV2-hRPE65v2)rAAV2-CB-hRPE65
Development Stage FDA Approved[3][4][5]Phase 1/2 Clinical Trials[6]
Vector Adeno-Associated Virus Serotype 2 (AAV2)[2][3]Recombinant Adeno-Associated Virus Serotype 2 (rAAV2)
Promoter Not specified in readily available public documentsChicken β-actin (CB)
Administration Subretinal injection[3]Subretinal injection[6]
Dosage 1.5 x 10¹¹ vector genomes (vg) per eye[3]Two dosage levels tested: 1.8 x 10¹¹ vg and 6 x 10¹¹ vg per eye[6]
Efficacy Data
Efficacy EndpointVoretigene Neparvovec (Phase 3)rAAV2-CB-hRPE65 (Phase 1/2)
Multi-Luminance Mobility Test (MLMT) Mean change in bilateral MLMT score at 1 year was 1.8 light levels in the intervention group vs. 0.2 in the control group.[7][8] 65% of treated participants passed the MLMT at the lowest luminance level (1 lux).[7][8]Not a primary endpoint in the same format as the Voretigene Neparvovec Phase 3 trial.
Full-Field Light Sensitivity Threshold (FST) Statistically significant improvement of >2 log units at 1 year in the intervention group compared to the control group.[9]Dark-adapted full-field threshold sensitivities increased significantly in all three treated eyes in an early cohort.[10]
Visual Acuity (VA) A non-significant trend in improvement was observed (p=0.17).[9]In a 2-year follow-up, Best-Corrected Visual Acuity (BCVA) increased in 5 out of 12 patients.[11] The greatest improvements were seen in younger patients.[11][12]
Visual Field (VF) Robust improvement as measured by Goldmann kinetic perimetry (p=0.0059).[9]In a 2-year follow-up, kinetic visual field area improved in 3 out of 12 patients.[11]
Safety Profile
Safety AspectVoretigene NeparvovecrAAV2-CB-hRPE65
Common Adverse Events Conjunctival hyperemia, cataracts, and increased intraocular pressure.[3] Most were mild and related to the surgical procedure.Subconjunctival hemorrhage and ocular hyperemia, associated with the surgical procedure.[11]
Serious Adverse Events No product-related serious adverse events or deleterious immune responses were reported in the Phase 3 trial.[7]No treatment-related serious adverse events were reported in the 2-year follow-up of the Phase 1/2 trial.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of clinical trial findings. Below are summaries of the key experimental protocols used to assess the efficacy of RPE65 gene therapies.

Multi-Luminance Mobility Test (MLMT)

The MLMT is a performance-based assessment of functional vision designed to evaluate a patient's ability to navigate a standardized course with obstacles at various light levels.[7][13][14]

  • Objective: To measure changes in a patient's ability to navigate in different lighting conditions, simulating real-world visual challenges.[15]

  • Procedure:

    • Dark Adaptation: Patients are dark-adapted for a specified period before the test.[14]

    • Course Navigation: Patients are instructed to navigate a predefined course with a specific path and obstacles of varying heights.[13] To minimize learning effects, the course layout is altered for each run.[14]

    • Luminance Levels: The test is conducted at seven standardized light levels, ranging from 1 lux (simulating a moonless night) to 400 lux (a brightly lit office).[14][15]

    • Scoring: The primary outcome is the lowest light level at which the patient can successfully navigate the course. Success is typically defined by accuracy (number of errors) and speed (time to completion).

Full-Field Light Sensitivity Threshold (FST) Testing

FST testing measures the retina's overall sensitivity to light.

  • Objective: To quantify the minimum amount of light a patient can detect across their entire visual field.[16]

  • Procedure:

    • Dark Adaptation: The patient undergoes a period of dark adaptation.

    • Stimulus Presentation: A full-field light stimulus (a brief flash of light illuminating the entire retina) is presented at varying intensities.

    • Patient Response: The patient indicates whether they saw the flash of light.

    • Threshold Determination: The intensity of the light is systematically varied to determine the lowest intensity the patient can reliably detect. This threshold is recorded in decibels (dB) or log candela-seconds per square meter (log cd.s/m²).[17]

Visual Acuity (VA) Testing

VA testing measures the sharpness of central vision.

  • Objective: To assess the ability to distinguish fine details.

  • Procedure: The Early Treatment Diabetic Retinopathy Study (ETDRS) protocol is commonly used in clinical trials.[18]

    • Standardized Chart: Patients read from a standardized chart with letters of decreasing size at a fixed distance.

    • Scoring: The number of correctly identified letters is recorded. Results are often reported as a LogMAR (Logarithm of the Minimum Angle of Resolution) score.

Visual Field (VF) Testing

VF testing maps the full extent of a patient's peripheral and central vision.

  • Objective: To identify and quantify any blind spots or areas of reduced sensitivity in the visual field.

  • Procedure:

    • Kinetic Perimetry (e.g., Goldmann Perimetry): A light stimulus of a set size and intensity is moved from the periphery towards the center of the visual field until the patient detects it. This is repeated at various angles to map the outer boundary of the visual field.

    • Static Perimetry (e.g., Humphrey Visual Field): Stationary light stimuli of varying intensities are presented at different locations within the visual field to determine the sensitivity at each point.

Visualizations

RPE65 Signaling Pathway in the Visual Cycle

RPE65_Visual_Cycle all_trans_retinyl_ester All-trans-retinyl ester RPE65 RPE65 (Isomerohydrolase) all_trans_retinyl_ester->RPE65 eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol Catalyzes RDH 11-cis-retinol dehydrogenase (RDH) eleven_cis_retinol->RDH eleven_cis_retinal 11-cis-retinal RDH->eleven_cis_retinal Catalyzes Opsin Opsin (in Photoreceptor) eleven_cis_retinal->Opsin Rhodopsin Rhodopsin Opsin->Rhodopsin Forms Light Light all_trans_retinal All-trans-retinal Light->all_trans_retinal all_trans_retinal->all_trans_retinyl_ester Esterification (Recycles back) RPE_Cell Retinal Pigment Epithelium (RPE) Cell

Caption: The RPE65 enzyme's critical role in the visual cycle.

Generalized Experimental Workflow for RPE65 Gene Therapy

Gene_Therapy_Workflow Patient_Screening Patient Screening (Genetic Confirmation of biallelic RPE65 mutations) Baseline_Assessment Baseline Visual Function Assessment (MLMT, FST, VA, VF) Patient_Screening->Baseline_Assessment Surgical_Procedure Subretinal Injection of AAV-RPE65 Vector Baseline_Assessment->Surgical_Procedure Data_Analysis Comparative Data Analysis (Change from Baseline) Baseline_Assessment->Data_Analysis Baseline Data Post_Op_Monitoring Short-term Post-operative Monitoring (Adverse Events) Surgical_Procedure->Post_Op_Monitoring Follow_up_Assessments Long-term Follow-up Assessments (Efficacy and Safety at defined intervals) Post_Op_Monitoring->Follow_up_Assessments Follow_up_Assessments->Data_Analysis

Caption: A generalized workflow for RPE65 gene therapy clinical trials.

References

FT-001 Phase 1 Data Positions it as a Promising New Gene Therapy for Leber Congenital Amaurosis-2, Challenging Existing Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release – New phase 1 clinical trial data for FT-001, a novel gene therapy, demonstrates a positive safety profile and encouraging efficacy in patients with Leber Congenital Amaurosis-2 (LCA-2), a rare inherited retinal disease caused by mutations in the RPE65 gene. These initial findings position FT-001 as a potential competitor to the currently approved therapy, Luxturna® (voretigene neparvovec), offering hope for patients with this debilitating condition. This guide provides a comparative analysis of the available data for both therapies.

Executive Summary

Leber Congenital Amaurosis-2 is a severe form of inherited retinal dystrophy that leads to profound vision loss from an early age.[1][2] The underlying cause is a mutation in the RPE65 gene, which is critical for the normal function of the visual cycle.[3] Both FT-001 and the approved therapy, Luxturna®, are designed to address this genetic defect by delivering a functional copy of the RPE65 gene to retinal cells via a recombinant adeno-associated virus (AAV) vector.[4][5]

The phase 1 trial of FT-001 (NCT05858983) has shown that the therapy is generally well-tolerated with observed improvements in visual function.[4] This guide will compare the preliminary results of FT-001 with the established clinical trial data for Luxturna®, providing researchers and drug development professionals with a concise overview of the current landscape for RPE65-mediated retinal disease therapies.

Comparative Clinical Data

The following tables summarize the available quantitative data from the clinical trials of FT-001 and Luxturna®.

Table 1: Safety and Tolerability
ParameterFT-001 (Phase 1)[4]Luxturna® (Phase 3 & Post-Marketing)[6][7]
Total Patients (in cited study) 931 (Phase 3), 198 (PERCEIVE 3-year)
Dose Limiting Toxicities (DLTs) None observedNot reported in a similar manner
Serious Adverse Events (SAEs) Related to Product 2 cases (rhegmatogenous retinal detachment, ocular inflammation)Ocular serious adverse effects in 10 patients (PERCEIVE), including foveal disorder and reduced visual acuity.[7]
Common Treatment-Emergent Adverse Events (TEAEs) Majority related to surgical procedure; 2 cases associated with FT-001.Chorioretinal atrophy, increased intraocular pressure, intraocular inflammation, cataract.[6][7]
Table 2: Efficacy Outcomes
ParameterFT-001 (Phase 1)[4]Luxturna® (Phase 3)[8][9]
Primary Efficacy Endpoint Safety, Tolerability, Preliminary EfficacyChange in bilateral Multi-Luminance Mobility Test (MLMT) score
MLMT Improvement 4 of 6 subjects (67%) improved by ≥2 light levelsStatistically significant improvement vs. control group (p=0.001)
Full-Field Light Sensitivity Threshold (FST) Improvement 4 of 9 subjects (44%) showed an improvement of ≥2 Log unitsStatistically significant improvement vs. control group (p=0.001)
Visual Acuity Not reported in detailNot statistically significant between groups at 1 year.[6][8]

Experimental Protocols and Methodologies

FT-001 Phase 1 Clinical Trial (NCT05858983)
  • Study Design: An open-label, multi-center, dose-escalation Phase 1/2 study designed to evaluate the safety, tolerability, and preliminary efficacy of FT-001.[4][10]

  • Patient Population: Nine subjects aged 10 to 43 years with a diagnosis of RPE65 biallelic variation-related retinal dystrophy.[4]

  • Intervention: A single dose of FT-001 administered via subretinal injection in one eye.[4] The study included three dose cohorts:

    • Low Dose: 1.5 x 10¹⁰ vector genomes (vg)/eye (n=3)

    • Medium Dose: 7.5 x 10¹⁰ vg/eye (n=3)

    • High Dose: 15 x 10¹⁰ vg/eye (n=3)

  • Key Assessments:

    • Safety: Incidence and severity of adverse events.

    • Efficacy:

      • Multi-Luminance Mobility Test (MLMT): Assesses changes in functional vision across seven different levels of illumination.

      • Full-Field Light Sensitivity Threshold (FST): Measures light sensitivity of the retina.[4]

Luxturna® (voretigene neparvovec) Phase 3 Clinical Trial
  • Study Design: An open-label, randomized, controlled Phase 3 study.[8]

  • Patient Population: 31 patients with biallelic RPE65 mutation-associated retinal dystrophy. Patients were randomized to an intervention group (n=21) or a control group (n=10).[8]

  • Intervention: Bilateral subretinal injections of Luxturna®. The control group received the intervention after one year of observation.[8]

  • Key Assessments:

    • Primary Outcome: Change from baseline in the bilateral MLMT score at one year.

    • Secondary Outcomes: FST testing and visual acuity measurements.[8]

Mechanism of Action and Pathway Visualization

Both FT-001 and Luxturna® are based on the same principle: delivering a functional RPE65 gene to the retinal pigment epithelium (RPE) cells.[1][5] The RPE65 protein is a crucial enzyme in the visual (retinoid) cycle, responsible for converting all-trans-retinyl esters to 11-cis-retinol. This 11-cis-retinol is then oxidized to 11-cis-retinal, the chromophore that binds to opsin in photoreceptor cells to form rhodopsin, the light-sensitive pigment essential for vision. In LCA-2, the dysfunctional RPE65 protein disrupts this cycle, leading to a shortage of 11-cis-retinal and subsequent vision loss.

RPE65_Visual_Cycle cluster_RPE Retinal Pigment Epithelium (RPE) Cell cluster_Photoreceptor Photoreceptor Cell all_trans_retinyl_ester all-trans-retinyl ester RPE65 RPE65 Enzyme (Defective in LCA-2) all_trans_retinyl_ester->RPE65 Substrate eleven_cis_retinol 11-cis-retinol RPE65->eleven_cis_retinol Converts eleven_cis_retinal 11-cis-retinal eleven_cis_retinol->eleven_cis_retinal Oxidized by RDH Opsin Opsin eleven_cis_retinal->Opsin Binds to AAV_Therapy AAV Gene Therapy (FT-001 / Luxturna) AAV_Therapy->RPE65 Delivers functional RPE65 gene Rhodopsin Rhodopsin Opsin->Rhodopsin Forms all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Isomerizes to all_trans_retinal->all_trans_retinyl_ester Transported and Esterified Light Light Light->Rhodopsin

RPE65 Visual Cycle Pathway

The diagram above illustrates the visual cycle and the critical role of the RPE65 enzyme. Gene therapies like FT-001 and Luxturna® aim to restore this pathway by providing a correct copy of the RPE65 gene.

Experimental and Therapeutic Workflow

The administration of these gene therapies follows a precise surgical procedure. The workflow diagram below outlines the key steps from patient evaluation to post-operative follow-up.

Gene_Therapy_Workflow Patient_Diagnosis Patient Diagnosis (LCA-2 with confirmed biallelic RPE65 mutations) Eligibility Eligibility Screening (Ocular & Systemic Health) Patient_Diagnosis->Eligibility Surgical_Prep Pre-operative Preparation Eligibility->Surgical_Prep Vitrectomy Pars Plana Vitrectomy Surgical_Prep->Vitrectomy Subretinal_Injection Subretinal Injection of Gene Therapy Vector Vitrectomy->Subretinal_Injection Post_Op Post-operative Care & Steroid Regimen Subretinal_Injection->Post_Op Follow_Up Long-term Follow-up (Safety & Efficacy Assessments) Post_Op->Follow_Up

Gene Therapy Administration Workflow

Concluding Remarks

The preliminary Phase 1 data for FT-001 is a significant step forward, suggesting a safety and efficacy profile that could be comparable to the approved therapy, Luxturna®. While direct, head-to-head comparative trials have not been conducted, the initial results from the FT-001 study are promising. As FT-001 progresses into later-stage clinical development, the scientific community will be keenly watching for more comprehensive data on its long-term safety, durability of effect, and potential advantages. These findings underscore the continuing evolution and potential of gene therapy to address rare genetic diseases.

References

Assessing the Immunogenicity of FT001: A Comparative Guide to AAV-Based Retinal Gene Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of adeno-associated virus (AAV) vectors has revolutionized the landscape of gene therapy, particularly for inherited retinal diseases. FT001, a promising new therapeutic, leverages a recombinant AAV2 (rAAV2) vector to deliver a functional copy of the RPE65 gene via subretinal injection. A critical factor in the success and safety of any AAV-based therapy is its immunogenicity. This guide provides a comparative assessment of the immunogenic profile of rAAV2 vectors in the context of retinal gene therapy, serving as a proxy for understanding the potential immunogenicity of this compound, for which specific immunogenicity data from clinical trials is not yet publicly available.

Comparative Immunogenicity of AAV Serotypes in Ocular Gene Therapy

The choice of AAV serotype and the route of administration are pivotal in determining the immunogenic response. Subretinal delivery, the method used for this compound, is generally associated with a lower risk of robust immune responses compared to intravitreal injections, due to the immune-privileged nature of the subretinal space.

Below is a summary of immunogenicity data for various AAV serotypes used in retinal gene therapy. It is important to note that direct head-to-head comparative studies are limited, and immunogenicity can be influenced by vector dose, purity, and the patient's pre-existing immunity.

AAV SerotypeRoute of AdministrationPre-existing Neutralizing Antibodies (NAbs) PrevalenceClinical Observations on Immunogenicity
AAV2 (Proxy for this compound) SubretinalHigh (30-70%)Generally well-tolerated with minimal inflammation. Low-dose administration in mice resulted in minimal T-cell activation and no detectable NAbs in ocular fluids. In a human trial for an AAV2-based therapy, no cellular immune responses were detected, and only one patient showed an increase in NAbs.[1]
AAV5 SubretinalLower (15-30%)Generally considered to have a favorable safety profile with low rates of inflammation.
AAV8 SubretinalLower (15-30%)Studies in mice have shown that subretinal injection can trigger a dose-dependent systemic T-cell response.[2] However, it is considered to have a lower immunogenic potential compared to AAV2.[3]
AAV (General) IntravitrealVaries by serotypeAssociated with higher rates of anterior uveitis (43.06%) and intermediate/posterior uveitis (40.36%) compared to subretinal delivery (10.22% and 6.18%, respectively).[4]

Experimental Protocols for Assessing Immunogenicity

Accurate assessment of the immune response to AAV vectors is crucial for both preclinical and clinical development. The following are detailed methodologies for key experiments used to evaluate immunogenicity.

Neutralizing Antibody (NAb) Assay

This assay quantifies the presence of antibodies in a patient's serum that can inhibit AAV transduction.

Principle: Patient serum is incubated with a known amount of AAV vector expressing a reporter gene (e.g., luciferase or green fluorescent protein). This mixture is then added to a susceptible cell line. If neutralizing antibodies are present in the serum, they will bind to the AAV vector and prevent it from transducing the cells, resulting in a reduced reporter gene expression.

Protocol:

  • Serum Sample Preparation: Patient serum is heat-inactivated to eliminate complement activity and serially diluted.

  • AAV Vector Incubation: The diluted serum is incubated with a pre-determined concentration of the AAV reporter vector for a specified period (e.g., 1 hour at 37°C) to allow for antibody-virus binding.

  • Cell Transduction: The serum-virus mixture is then added to a plate of cultured cells (e.g., HEK293 cells) and incubated to allow for transduction.

  • Reporter Gene Analysis: After a set incubation period (e.g., 24-72 hours), the expression of the reporter gene is quantified. For luciferase, a luminometer is used to measure light output after the addition of a substrate. For GFP, fluorescence microscopy or flow cytometry is used.

  • Titer Calculation: The neutralizing antibody titer is defined as the highest serum dilution that results in a 50% or greater reduction in reporter gene expression compared to a control sample with no serum.

Enzyme-Linked Immunospot (ELISpot) Assay for T-Cell Response

The ELISpot assay is a highly sensitive method for detecting and quantifying antigen-specific T-cells that secrete cytokines upon activation.

Principle: Peripheral blood mononuclear cells (PBMCs) from a patient are stimulated with AAV-derived peptides. If AAV-specific T-cells are present, they will be activated and secrete cytokines, such as interferon-gamma (IFN-γ). These cytokines are captured by specific antibodies coated on the surface of a microplate well, resulting in a "spot" for each cytokine-secreting cell.

Protocol:

  • PBMC Isolation: PBMCs are isolated from whole blood using density gradient centrifugation.

  • Plate Coating: A 96-well microplate is coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Cell Stimulation: The isolated PBMCs are added to the wells along with AAV-specific peptide pools or a control antigen.

  • Incubation: The plate is incubated for a period that allows for T-cell activation and cytokine secretion (e.g., 18-24 hours).

  • Detection: The cells are washed away, and a biotinylated detection antibody specific for the cytokine is added, followed by a streptavidin-enzyme conjugate.

  • Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored precipitate, forming spots at the sites of cytokine secretion.

  • Analysis: The spots are counted using an automated ELISpot reader. The number of spots corresponds to the frequency of antigen-specific T-cells.

Visualizing Experimental Workflows and Signaling Pathways

To further elucidate the processes involved in assessing and mediating AAV immunogenicity, the following diagrams are provided.

G cluster_preclinical Preclinical Assessment cluster_clinical Clinical Trial Assessment cluster_data Data Analysis & Interpretation preclinical_study Animal Model Studies dose_ranging Dose-Ranging Studies preclinical_study->dose_ranging immunogenicity_assays_pre Immunogenicity Assays (NAb, T-cell) dose_ranging->immunogenicity_assays_pre patient_screening Patient Screening (Pre-existing NAbs) vector_administration Vector Administration (e.g., Subretinal) patient_screening->vector_administration immune_monitoring Post-Administration Monitoring vector_administration->immune_monitoring nab_assay NAb Titer Measurement immune_monitoring->nab_assay elispot T-cell Response (ELISpot) immune_monitoring->elispot cytokine_profiling Cytokine Profiling immune_monitoring->cytokine_profiling data_analysis Statistical Analysis nab_assay->data_analysis elispot->data_analysis cytokine_profiling->data_analysis safety_assessment Safety & Tolerability Assessment efficacy_correlation Correlation with Clinical Efficacy data_analysis->safety_assessment data_analysis->efficacy_correlation

AAV Immunogenicity Assessment Workflow

G cluster_innate Innate Immune Response cluster_adaptive Adaptive Immune Response aav_vector AAV Vector prr Pattern Recognition Receptors (e.g., TLRs) aav_vector->prr Recognition apc Antigen Presenting Cell (APC) prr->apc Activation cytokine_release Pro-inflammatory Cytokine Release apc->cytokine_release t_cell T-cell Activation apc->t_cell Antigen Presentation b_cell B-cell Activation t_cell->b_cell Help ctl Cytotoxic T-lymphocytes (CTLs) t_cell->ctl nab Neutralizing Antibodies (NAbs) b_cell->nab transduced_cell Transduced Cell ctl->transduced_cell Cell Lysis nab->aav_vector Neutralization

AAV-Mediated Immune Response Pathway

References

A Comparative Guide to RPE65 Gene Therapies in Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a head-to-head comparison of different adeno-associated virus (AAV)-based gene therapies targeting mutations in the RPE65 gene, a leading cause of Leber congenital amaurosis (LCA) and retinitis pigmentosa (RP). The information presented is collated from published clinical trial data and is intended to offer an objective overview of the vector design, clinical efficacy, and safety profiles of these emerging therapeutics. While direct head-to-head clinical trials are limited, this guide synthesizes available data to facilitate a comparative analysis for research and development purposes.

Vector Design and Administration: A Comparative Overview

The foundational approach for RPE65 gene therapy involves the delivery of a functional copy of the human RPE65 cDNA to retinal pigment epithelium (RPE) cells via a subretinal injection of a recombinant AAV vector.[1] However, variations in vector design, including the AAV serotype, promoter, and other genetic elements, can influence transduction efficiency, transgene expression levels, and clinical outcomes. The table below summarizes the key characteristics of several RPE65 gene therapy candidates that have been evaluated in clinical trials.

Vector Name AAV Serotype Promoter Clinical Trial Identifier(s) Sponsor/Collaborators
Voretigene Neparvovec (Luxturna™) AAV2Chicken β-actin (CBA) with CMV enhancerNCT00999609, NCT00516477, NCT01208389Spark Therapeutics
rAAV2-CBSB-hRPE65 AAV2Chicken β-actin - short form (CBSB)NCT00481546University of Pennsylvania / University of Florida
rAAV2-hRPE65 (Hadassah) AAV2Human RPE65NCT00821340Hadassah Medical Organization
rAAV2/4.hRPE65 AAV2/4 (chimeric)Human RPE65NCT01496040Nantes University Hospital

Clinical Efficacy: A Quantitative Comparison

The primary efficacy of RPE65 gene therapies has been predominantly assessed through two key functional endpoints: the Multi-Luminance Mobility Test (MLMT) and the Full-Field Light Sensitivity Threshold (FST) test. The MLMT evaluates a patient's ability to navigate a standardized course under varying light conditions, providing a measure of functional vision in real-world scenarios. The FST test quantifies the retina's sensitivity to light, offering an objective measure of photoreceptor function.

The following table summarizes the available quantitative efficacy data from clinical trials of different RPE65 gene therapies. It is important to note that these results are from separate studies and not from direct head-to-head comparisons.

Vector Name Clinical Trial Phase Key Efficacy Endpoint Quantitative Results Citation(s)
Voretigene Neparvovec (Luxturna™) Phase 3MLMT: Mean bilateral change score at 1 year1.8 (SD 1.1) light levels in the intervention group vs. 0.2 (SD 1.0) in the control group (p=0.0013). 65% of intervention participants passed at the lowest light level (1 lux).[2]
FST: Mean change from baseline at 1 year>2 log unit improvement in light sensitivity in the intervention group (p=0.0004).[2]
rAAV2-CBSB-hRPE65 Phase 1FST: Dark-adapted full-field sensitivitySignificant sensitivity increases from mean baseline in treated eyes (p < 0.001) at 30-90 days post-treatment.[3]
Visual Acuity Not significantly different from baseline.[3]
rAAV2-hRPE65 (Hadassah) Phase 1Visual Acuity Post-treatment visual acuity decreased initially and returned to preoperative levels by six months. No clinically significant improvement was observed.[4]
rAAV2/4.hRPE65 Phase 1/2Visual Acuity & Visual Field Trend toward improved visual acuity in patients with nystagmus, and stabilization and improvement of the visual field.[5]

Safety and Tolerability

Across the various clinical trials, RPE65 gene therapies have generally demonstrated a manageable safety profile. The majority of reported adverse events are related to the subretinal injection procedure rather than the vector itself.

Common Adverse Events Associated with Subretinal Injection:

  • Conjunctival hyperemia

  • Cataract formation or progression

  • Increased intraocular pressure

  • Retinal tears

  • Macular holes[6]

  • Transient intraocular inflammation[7]

Vector-Related Safety Findings:

  • No systemic toxicity has been widely reported.[3][6]

  • Deleterious immune responses to the AAV vector or the RPE65 protein have not been a significant concern in most trials.[6][8]

  • Post-marketing surveillance of voretigene neparvovec has identified chorioretinal atrophy as a notable adverse event in some patients.[8][9]

Experimental Protocols

Subretinal Injection Procedure

The subretinal delivery of AAV vectors is a critical component of RPE65 gene therapy. The general procedure involves the following key steps:

  • Vitrectomy: A standard pars plana vitrectomy is performed to remove the vitreous gel from the eye, providing access to the retina.

  • Retinotomy: A small opening is created in the retina to allow for the injection of the vector into the subretinal space.

  • Subretinal Bleb Formation: A specialized cannula is used to inject the AAV vector solution into the space between the photoreceptor cells and the RPE. This creates a temporary fluid-filled bleb, which allows the vector to come into contact with the target RPE cells. The bleb typically resolves within 24-48 hours.

  • Closure: The surgical incisions are closed.

Some protocols may involve a two-step injection process, where a balanced salt solution is first used to create the bleb before the vector is introduced.[10] The volume of the injection and the total vector genomes administered vary between different gene therapy candidates and clinical trials.

Multi-Luminance Mobility Test (MLMT)

The MLMT is a performance-based assessment of functional vision. The protocol generally involves:

  • Course Design: A standardized obstacle course with a defined path and obstacles of varying heights and positions.

  • Luminance Levels: The test is conducted under a range of controlled, decreasing light levels, typically from bright indoor lighting down to very low light conditions (e.g., 400 lux to 1 lux).

  • Task: The patient is instructed to navigate the course from a designated start to a finish point.

  • Scoring: Performance is scored based on the lowest light level at which the patient can successfully navigate the course with a specified level of accuracy (e.g., minimal errors or within a certain time limit). The change in the lowest successful light level from baseline is a key outcome measure.

Full-Field Light Sensitivity Threshold (FST) Test

The FST test is a psychophysical assessment of retinal sensitivity to light. The methodology typically includes:

  • Dark Adaptation: The patient undergoes a period of dark adaptation to maximize the sensitivity of rod photoreceptors.

  • Stimulus: A Ganzfeld dome delivers full-field flashes of light of varying intensities and colors (e.g., white, blue, red) to the eye.

  • Patient Response: The patient indicates whether they perceive the light flash.

  • Threshold Determination: The intensity of the light flashes is systematically varied to determine the lowest intensity that the patient can reliably detect. This threshold is a measure of retinal sensitivity. Improvements are indicated by a decrease in the light intensity required for detection (a lower threshold).

Visualizations

Experimental_Workflow cluster_preclinical Preclinical Development cluster_clinical_trial Clinical Trial cluster_manufacturing Vector Manufacturing Vector_Design Vector Design (AAV Serotype, Promoter) Animal_Models In vivo Testing (Efficacy & Safety in Animal Models) Vector_Design->Animal_Models Patient_Recruitment Patient Recruitment (Biallelic RPE65 Mutations) Subretinal_Injection Subretinal Injection of AAV-RPE65 Patient_Recruitment->Subretinal_Injection Efficacy_Assessment Efficacy Assessment (MLMT, FST, etc.) Subretinal_Injection->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events) Subretinal_Injection->Safety_Monitoring Plasmid_Production Plasmid DNA Production Cell_Culture Cell Culture & Transfection Plasmid_Production->Cell_Culture Purification AAV Vector Purification Cell_Culture->Purification Purification->Subretinal_Injection Clinical Grade Vector

Caption: High-level experimental workflow for RPE65 gene therapy development.

RPE65_Signaling_Pathway cluster_photoreceptor Photoreceptor Outer Segment cluster_rpe Retinal Pigment Epithelium (RPE) Cell cluster_gene_therapy Gene Therapy Intervention Rhodopsin Rhodopsin Opsin Opsin Rhodopsin->Opsin Light all_trans_retinal all-trans-retinal Rhodopsin->all_trans_retinal Light Opsin->Rhodopsin Regeneration all_trans_retinyl_ester all-trans-retinyl ester all_trans_retinal->all_trans_retinyl_ester Transport to RPE RPE65_protein RPE65 Protein all_trans_retinyl_ester->RPE65_protein Isomerization eleven_cis_retinal 11-cis-retinal RPE65_protein->eleven_cis_retinal eleven_cis_retinal->Opsin Combines with Opsin AAV_RPE65 AAV-RPE65 Vector Functional_RPE65 Functional RPE65 Gene AAV_RPE65->Functional_RPE65 Delivers Functional_RPE65->RPE65_protein Produces

Caption: The visual cycle and the role of RPE65 gene therapy.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of FT001

Author: BenchChem Technical Support Team. Date: December 2025

I. Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedures for FT001, a thorough hazard assessment is paramount. As a novel chemical entity, this compound should be handled as a potentially hazardous substance.

Assumed Hazards:

  • Toxic if swallowed, inhaled, or in contact with skin.

  • May cause irritation to the skin, eyes, and respiratory tract.

  • The comprehensive toxicological and ecological properties may not be fully known.

Required Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat is required to protect from spills.

  • Respiratory Protection: When handling the solid compound outside of a certified chemical fume hood, a properly fitted respirator (e.g., N95 or higher) is recommended to prevent inhalation of airborne particles.

II. Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the table below outlines the typical information that would be found in a Safety Data Sheet and is critical for a full safety assessment.

PropertyDataSignificance for Disposal
Molecular Formula C₂₅H₂₉N₃O₄SProvides insight into the elemental composition, which can be relevant for certain disposal methods like incineration.
Molecular Weight 467.58 g/mol Used in calculating concentrations and amounts for waste manifests.
Physical State Solid (powder)Dictates the appropriate handling procedures to minimize dust generation and inhalation.
Solubility Soluble in DMSOImportant for decontamination procedures and for preparing liquid waste for disposal.
Hazard Class (Assumed) Toxic, IrritantDetermines the required waste segregation, labeling, and disposal route as hazardous chemical waste.
Hazardous Decomposition Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and sulfur oxides (SOx).In case of fire, these toxic gases can be released. Incompatible materials that could trigger decomposition should be avoided during storage and disposal.

III. Experimental Protocols for Disposal

The following protocols provide detailed, step-by-step methodologies for the proper disposal of this compound in its various forms within a laboratory setting.

A. Disposal of Unused or Expired Solid this compound

  • Containerization:

    • Place the original container with the unused or expired this compound into a larger, sealable, and clearly labeled secondary container.

    • If the original container is compromised, carefully transfer the solid this compound into a new, approved hazardous waste container in a chemical fume hood to avoid generating dust.

  • Labeling:

    • The waste container must be clearly and securely labeled as "Hazardous Waste."

    • The label must include:

      • The full chemical name: "this compound (BET Bromodomain inhibitor)"

      • The quantity of the waste.

      • The date of waste generation.

      • The laboratory of origin (building and room number).

      • The Principal Investigator's name and contact information.

      • Appropriate hazard pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

  • Storage:

    • Store the sealed hazardous waste container in a designated satellite accumulation area that is secure and away from incompatible chemicals.

  • Collection:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.

B. Disposal of this compound Solutions (e.g., in DMSO)

  • Waste Collection:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless approved by EHS.[1]

  • Labeling:

    • Label the liquid hazardous waste container with the same level of detail as for solid waste.

    • Crucially, list all components of the solution with their approximate concentrations (e.g., "this compound in DMSO, approx. 10 mM").

  • Storage and Collection:

    • Follow the same storage and collection procedures as outlined for solid this compound waste.

C. Disposal of Contaminated Labware

  • Solid Waste:

    • Items such as pipette tips, tubes, gloves, and bench paper that are contaminated with this compound should be collected in a designated solid hazardous waste container.[1]

    • This container must be clearly labeled as hazardous waste, indicating "Solid Waste Contaminated with this compound."[1]

  • Sharps:

    • Needles, syringes, or other sharps contaminated with this compound must be disposed of in an approved sharps container that is also labeled as hazardous waste.

  • Glassware:

    • Contaminated glassware should be decontaminated by rinsing with a suitable solvent (e.g., the solvent the this compound was dissolved in, followed by ethanol and then water).

    • The rinsate must be collected as liquid hazardous waste.

    • Once decontaminated, the glassware can be washed and reused or disposed of as non-hazardous laboratory glass waste, in accordance with institutional policies.

IV. Spill Management Protocol

In the event of a spill, the following procedure should be followed:

  • Evacuate and Alert:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are not trained to handle it, contact your institution's EHS department immediately.

  • Containment (for trained personnel with small spills):

    • Wearing appropriate PPE, contain the spill using a chemical spill kit.

    • For solid spills, carefully cover with an absorbent material to avoid creating dust.

    • For liquid spills, absorb with an inert material from the spill kit.

  • Cleanup and Decontamination:

    • Carefully scoop or sweep up the absorbed material and place it in a sealed hazardous waste container.

    • Decontaminate the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.[1]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

FT001_Disposal_Workflow cluster_waste_generation Waste Generation cluster_disposal_pathways Disposal Pathways cluster_final_disposal Final Disposal Steps start Identify this compound Waste waste_type Determine Waste Type start->waste_type solid_waste Unused/Expired Solid this compound waste_type->solid_waste Solid liquid_waste This compound Solutions waste_type->liquid_waste Liquid contaminated_labware Contaminated Labware waste_type->contaminated_labware Contaminated Labware containerize Containerize in Approved Hazardous Waste Container solid_waste->containerize liquid_waste->containerize contaminated_labware->containerize label_waste Label as Hazardous Waste (Contents, Date, Origin) containerize->label_waste store_waste Store in Satellite Accumulation Area label_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Handling Protocols for FT001

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling chemical substances such as FT001. Adherence to proper personal protective equipment (PPE) protocols, operational handling procedures, and waste disposal guidelines is critical to minimize risks and maintain a safe research environment. This document provides essential, immediate safety and logistical information for handling this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. Consistent and correct use of this equipment is mandatory to prevent exposure.

PPE CategorySpecificationPurpose
Eye Protection Goggles and a face shieldTo protect against splashes and airborne particles that can cause moderate eye irritation.[1]
Hand Protection Protective glovesTo prevent skin contact which can cause slight irritation.[1]
Body Protection Protective clothingTo prevent contamination of personal clothing. Contaminated clothing should be removed and laundered.[1]
Health Hazard Summary

Exposure to this compound can lead to various health effects. Understanding these is crucial for recognizing symptoms of exposure and taking appropriate action.

Exposure RouteAcute Symptoms
Inhalation Can cause moderate respiratory irritation, dizziness, weakness, fatigue, nausea, and headache.[1]
Eye Contact Can cause moderate irritation, tearing, and reddening.[1]
Skin Contact Can cause slight irritation.[1]
Ingestion Irritating to the mouth, throat, and stomach. Can cause abdominal discomfort, nausea, vomiting, and diarrhea.[1]

Operational and Disposal Protocols

The following protocols provide step-by-step guidance for the safe handling and disposal of this compound.

Experimental Protocol: Handling this compound
  • Ventilation: Always handle this compound in a well-ventilated area to avoid breathing in dust or fumes.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the material. Do not get it in your eyes, on your skin, or on your clothing.[1]

  • Hygiene Practices: Wash hands thoroughly with mild soap and water after handling, before eating or drinking, and when leaving the work area.[1]

  • Dust Minimization: Minimize the generation and accumulation of dust.[1]

  • Contaminated Clothing: Remove any contaminated clothing and wash it before reuse.[1]

Disposal Plan: this compound Waste

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: Determine if the waste is hazardous. Dusts at sufficient concentrations can form explosive mixtures with air.[1]

  • Containerization: Place this compound waste in a suitable, labeled container.

  • Disposal Vendor: All hazardous waste must be disposed of through a licensed and approved hazardous waste disposal vendor.

  • Regulatory Compliance: Ensure all local, state, and federal regulations for hazardous waste disposal are followed.

Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

FT001_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Review MSDS B Don PPE (Goggles, Face Shield, Gloves) A->B C Handle in Well-Ventilated Area B->C D Avoid Contact and Dust Generation C->D E Wash Hands Thoroughly D->E H Segregate this compound Waste D->H F Clean and Decontaminate Work Area E->F G Remove and Launder Contaminated Clothing F->G G->H I Label Waste Container H->I J Dispose via Approved Vendor I->J

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.